n,1-Dimethyl-1h-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZLAZMWDXQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290690 | |
| Record name | N,1-Dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-19-1 | |
| Record name | 7151-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,1-Dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N,1-Dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound featuring a pyrrole ring scaffold. This class of molecules is of significant interest in medicinal chemistry due to the pyrrole moiety's presence in numerous natural products and therapeutic agents.[1][2][3] Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3] Specifically, the pyrrole-2-carboxamide framework is a key structural component in the development of novel therapeutics, such as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis.[4][5] Understanding the chemical properties of this compound is therefore crucial for its application in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and handling, grounded in established scientific principles.
I. Molecular Structure and Physicochemical Properties
This compound consists of a pyrrole ring N-methylated at position 1, with a dimethylcarboxamide group attached at position 2. This substitution pattern significantly influences its chemical behavior and biological activity.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[6] |
| Molecular Weight | 138.17 g/mol | PubChem[6] |
| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide | PubChem[6] |
| CAS Number | 7126-47-8 | PubChem[6] |
| Melting Point | 97 - 99 °C | Sigma-Aldrich[7] |
| Physical Form | Solid | Sigma-Aldrich[7] |
II. Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from pyrrole. The first step involves the synthesis of the key intermediate, 1-methyl-2-pyrrolecarboxylic acid, followed by an amide coupling reaction.
Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved by methylation of pyrrole followed by carboxylation.[8] Alternatively, a more direct route involves the methylation of a commercially available pyrrole carboxylic acid derivative. This precursor is a crucial building block for various substituted 1-methylpyrroles.[9]
Step 2: Amide Coupling to Yield this compound
The formation of the amide bond is a common transformation in medicinal chemistry, typically requiring the activation of the carboxylic acid.[10] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] These reagents facilitate the reaction between the carboxylic acid and an amine, which would otherwise result in a simple acid-base reaction.[11][12]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative amide coupling reaction using a generic coupling agent.
Materials:
-
1-Methyl-2-pyrrolecarboxylic acid
-
Dimethylamine hydrochloride
-
A suitable amide coupling agent (e.g., HATU, HBTU, or a carbodiimide like EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-pyrrolecarboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the amide coupling agent (1.1 eq) and the non-nucleophilic base (2.5 eq). Allow the mixture to stir for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
III. Chemical Reactivity and Mechanisms
The reactivity of this compound is primarily dictated by the amide functionality and the aromatic pyrrole ring.
Amide Bond Chemistry
Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the amide anion.[13] However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[13]
Mechanism of Amide Formation with a Coupling Agent (e.g., T3P)
The mechanism for the formation of the amide bond using a coupling agent like Propanephosphonic acid anhydride (T3P) involves the activation of the carboxylic acid.
-
The base deprotonates the carboxylic acid.
-
The resulting carboxylate attacks the T3P, forming a highly reactive intermediate.
-
The amine then attacks this activated intermediate.
-
A second equivalent of the base removes the excess proton, yielding the final amide product.[14]
Caption: Generalized mechanism of amide bond formation using a coupling agent.
IV. Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the N-methyl group on the pyrrole ring, the two N-methyl groups of the carboxamide, and the protons on the pyrrole ring. For a related compound, methyl 1-methylpyrrole-2-carboxylate, the N-methyl protons appear as singlets around 3.75-3.87 ppm, and the pyrrole protons as multiplets between 5.97 and 6.78 ppm.[15]
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the amide, the carbons of the pyrrole ring, and the methyl carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the tertiary amide, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).[6]
V. Applications in Drug Discovery
Pyrrole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry.[16] They have been extensively investigated for various therapeutic applications.
-
Antitubercular Agents: A notable application of pyrrole-2-carboxamides is in the development of inhibitors against MmpL3, a crucial membrane transporter in Mycobacterium tuberculosis.[4][5] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole-2-carboxamide scaffold can lead to potent anti-TB activity with low cytotoxicity.[4][5] The N-methylation of the pyrrole ring and the amide nitrogen can significantly impact the compound's binding affinity and biological activity.[4]
VI. Safety and Handling
Proper handling of this compound is essential in a laboratory setting. While specific safety data for this compound is limited, general precautions for handling fine chemicals should be followed.
-
General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection.[17] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[18]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[18][17]
-
Toxicity: While specific toxicity data is not provided, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[17][19]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel anti-infective agents. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity is governed by the interplay of the aromatic pyrrole ring and the amide functionality. A thorough understanding of its chemical properties, as outlined in this guide, is fundamental for its effective utilization in research and drug development endeavors.
References
-
Synthesis of Methyl 1-Methylpyrrole-2-carboxylate. PrepChem.com. Available at: [Link]
-
1-Methyl-2-pyrrolecarboxylic Acid. Pipzine Chemicals. Available at: [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]
-
Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
-
mechanism of amide formation with DCC. YouTube. Available at: [Link]
-
N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). Chemsrc. Available at: [Link]
-
Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]
-
N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). PubChemLite. Available at: [Link]
-
Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Scilit. Available at: [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
-
2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. ResearchGate. Available at: [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. DergiPark. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-dimethyl-1H-pyrrole-2-carboxamide | 7126-47-8 [sigmaaldrich.com]
- 8. 1-Methyl-2-pyrrolecarboxylic Acid: Structure, Properties, Uses & Supplier China | Molecular Weight, Safety Data, Synthesis, Price [pipzine-chem.com]
- 9. Buy 1-Methyl-1H-pyrrole-2-carboxylic acid | 6973-60-0 [smolecule.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 15. prepchem.com [prepchem.com]
- 16. mdpi.com [mdpi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
n,1-Dimethyl-1h-pyrrole-2-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide
Abstract
This guide provides a comprehensive technical overview of a robust and reliable synthetic pathway for this compound, a heterocyclic scaffold of interest in medicinal chemistry. The primary focus is a classical, high-yield, two-step approach commencing from the commercially available precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. The methodology involves the activation of the carboxylic acid to its corresponding acyl chloride, followed by amidation with methylamine. This document elaborates on the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters for ensuring reaction success and product purity. Safety considerations and methods for purification and characterization are also addressed to provide a complete operational framework for laboratory synthesis.
Introduction
The pyrrole-2-carboxamide moiety is a privileged scaffold found in numerous bioactive natural products and synthetic compounds.[1] Its structural rigidity and capacity for hydrogen bonding make it a valuable component in the design of molecules targeting various biological systems. Specifically, derivatives of this core have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a promising avenue for the development of new anti-tuberculosis agents.[2] The target molecule of this guide, this compound, serves as a simple yet representative example of this chemical class, embodying the key structural features of the N-methylated pyrrole ring and a substituted amide functional group.
This guide details a well-established and efficient synthetic strategy that is broadly applicable for the synthesis of related pyrrole-2-carboxamides. The pathway is predicated on a logical retrosynthetic disconnection of the amide bond, proceeding through a highly reactive acyl chloride intermediate to ensure a high-yielding final coupling step.
Retrosynthetic Analysis
A retrosynthetic approach to this compound identifies the amide C-N bond as the most logical disconnection. This strategy simplifies the target molecule into two readily accessible synthons: an acyl cation equivalent derived from the pyrrole ring and a methylamine nucleophile.
The practical chemical equivalents for these synthons are 1-methyl-1H-pyrrole-2-carboxylic acid (1) and methylamine (2) . The carboxylic acid serves as a stable, commercially available starting material that requires activation for efficient amidation.[3]
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: The Acid Chloride Route
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. The formation of an acyl chloride is a classical and highly effective activation strategy.[5][6][7][8]
Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbonyl chloride (3)
The conversion of 1-methyl-1H-pyrrole-2-carboxylic acid (1) into its acyl chloride (3) is most effectively achieved using thionyl chloride (SOCl₂). This reagent is advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[5][9]
Caption: Activation of the carboxylic acid to an acyl chloride.
Experimental Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrrole-2-carboxylic acid (1) (e.g., 1.0 eq). The flask should be under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq), either neat or with a high-boiling inert solvent like toluene. The addition is exothermic and should be done cautiously.[10]
-
Reaction: Heat the mixture to reflux (approximately 80°C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).
-
Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum). This step should be performed in a well-ventilated fume hood. The resulting crude 1-methyl-1H-pyrrole-2-carbonyl chloride (3) is often a dark oil or solid and is typically used in the next step without further purification due to its reactivity and moisture sensitivity.
Step 2: Amidation with Methylamine
The crude acyl chloride (3) is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with methylamine (2) to form the final product, this compound (4). A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Setup: Dissolve the crude acyl chloride (3) from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere and cool the solution to 0°C using an ice bath.
-
Amine Addition: To the cooled solution, add a solution of methylamine (2) (e.g., a 2.0 M solution in THF, 1.5 eq) dropwise. Concurrently or subsequently, add triethylamine (1.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound (4).
-
Overall Synthesis Pathway and Data Summary
The complete, optimized pathway provides a reliable route to the target compound in high yield.
Caption: Overall two-step synthesis of the target molecule.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Primary Reagent | Thionyl Chloride (SOCl₂) | Methylamine (CH₃NH₂) |
| Solvent | Neat or Toluene | Dichloromethane (DCM) / THF |
| Base | N/A | Triethylamine (Et₃N) |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature |
| Typical Duration | 2-4 hours | 2-6 hours |
| Typical Yield | >95% (crude) | 80-95% (after purification) |
Alternative Pathway: Direct Amide Coupling
Modern organic synthesis offers alternative one-pot methods that avoid the isolation of harsh acyl chloride intermediates. These methods utilize "coupling reagents" to activate the carboxylic acid in situ.
-
Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) can activate carboxylic acids, forming a reactive O-acylisourea intermediate that is then displaced by the amine.[4]
-
Uronium/Phosphonium Reagents: Reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are highly efficient for forming amide bonds under mild conditions, often used in peptide synthesis.[11]
-
Lewis Acid Mediators: Titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, providing the amide product in good yields.[7][8]
While these methods are often milder and suitable for sensitive substrates, they can be more expensive and may require more complex purification to remove reagent byproducts.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | - |
| Appearance | Expected to be a solid or oil | - |
| ¹H NMR | Expect signals for pyrrole protons, N-methyl (pyrrole), and N-methyl (amide) | - |
| ¹³C NMR | Expect signals for aromatic carbons, methyl carbons, and carbonyl carbon | - |
| Mass Spec (ESI+) | Expected m/z: 153.10 ([M+H]⁺) | - |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methylamine (CH₃NH₂): Flammable, toxic, and corrosive. Solutions have a high vapor pressure. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation and appropriate PPE.
-
General: All reactions should be conducted under an inert atmosphere where anhydrous conditions are required.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving the activation of 1-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride, followed by amidation with methylamine. This pathway is robust, high-yielding, and relies on common laboratory reagents and techniques. The principles and protocols outlined in this guide are broadly applicable to the synthesis of other substituted pyrrole-2-carboxamides, providing a foundational methodology for researchers in medicinal chemistry and drug development exploring this important chemical scaffold.
References
-
Wang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(7), 3647-3660. Available at: [Link]
-
PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Clark, J. (2015). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Available at: [Link]
-
Chemsrc. (n.d.). 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). Available at: [Link]
-
Pearson Education. (n.d.). Carboxylic Acid to Acid Chloride. Available at: [Link]
-
Norris, J. (2018). Conversion of Carboxylic acids to derivatives. YouTube. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]
-
PubChemLite. (n.d.). N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). Available at: [Link]
-
Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Available at: [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
-
Royal Society of Chemistry. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Available at: [Link]
-
National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Available at: [Link]
-
Springer Nature. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(89). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2020). 21.8: Condensation of Acids with Amines. Available at: [Link]
Sources
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. d-nb.info [d-nb.info]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to n,1-Dimethyl-1h-pyrrole-2-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the current understanding and future research directions for elucidating the mechanism of action of n,1-Dimethyl-1h-pyrrole-2-carboxamide. As a Senior Application Scientist, my objective is to provide a comprehensive resource that is not only technically precise but also grounded in field-proven insights. Given the nascent stage of research on this specific molecule, this guide will leverage data from structurally analogous pyrrole-2-carboxamide derivatives to build a predictive framework for its biological activity. We will explore the rich therapeutic landscape of the pyrrole-2-carboxamide scaffold and propose a logical, data-driven path toward defining the specific mechanistic pathways of this compound.
Introduction: The Pyrrole-2-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic compounds with significant biological activities.[1] When functionalized as a 2-carboxamide, this scaffold gives rise to a class of molecules with a remarkable diversity of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The specific compound of interest, this compound, presents a unique substitution pattern with methyl groups on both the pyrrole nitrogen (N1) and the amide nitrogen. While direct research on this molecule is limited, the extensive body of literature on its analogs provides a strong foundation for hypothesizing its potential mechanisms of action. This guide will dissect the structure-activity relationships of related compounds to illuminate the most probable biological targets and pathways for this compound.
Chemical Profile of this compound
Structure:
Key Structural Features:
-
Pyrrole Core: A five-membered aromatic heterocycle that serves as the foundational scaffold.
-
2-Carboxamide Group: A critical functional group for interaction with biological targets, often involved in hydrogen bonding.
-
N1-Methyl Group: Methylation at the N1 position of the pyrrole ring can influence the molecule's electronic properties, planarity, and potential for hydrogen bonding.
-
N-Dimethyl Amide: The dimethyl substitution on the amide nitrogen removes the potential for the amide N-H to act as a hydrogen bond donor, a feature that can significantly alter binding interactions with target proteins.
Potential Biological Targets and Mechanisms of Action of Pyrrole-2-Carboxamide Derivatives
The biological activity of pyrrole-2-carboxamide derivatives is diverse, with different analogs targeting a range of cellular components and pathways. Below, we explore the most prominent of these, with a critical analysis of how the n,1-dimethyl substitution pattern might influence each mechanism.
Antimycobacterial Activity
The pyrrole-2-carboxamide scaffold has yielded potent inhibitors of Mycobacterium tuberculosis. Two key targets have been identified for this class of compounds:
-
Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Several benzylidene pyrrole-2-carbohydrazide derivatives have demonstrated inhibitory activity against ENR.[3] The proposed mechanism involves the formation of key hydrogen bonds and hydrophobic interactions within the enzyme's active site.
-
Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is a transporter protein essential for the export of mycolic acids.[4][5][6] A number of pyrrole-2-carboxamide derivatives have been designed as MmpL3 inhibitors.[4][5][6] Structure-activity relationship (SAR) studies have revealed that hydrogen bonds involving the pyrrole N-H and the amide N-H are crucial for potent activity.[4]
Insight for this compound:
The presence of methyl groups on both the pyrrole nitrogen and the amide nitrogen in this compound eliminates the possibility of these groups acting as hydrogen bond donors. This is a critical observation, as a study on MmpL3 inhibitors that synthesized a closely related analog, N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, found that it "lost activity".[4] The authors attributed this loss of activity to the absence of crucial hydrogen bonding interactions.[4] This strongly suggests that this compound is unlikely to be a potent inhibitor of MmpL3 and potentially other targets that rely on similar hydrogen bonding interactions.
Antibacterial Activity
Beyond mycobacteria, pyrrole-2-carboxamide derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Potential mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase I: These enzymes are essential for DNA replication and repair, making them attractive targets for antibacterial agents. Some pyrrole-2-carboxamide derivatives have been reported to inhibit these enzymes.[2]
-
Disruption of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain N-arylpyrrole derivatives have demonstrated the ability to inhibit biofilm formation.[8]
Insight for this compound:
The mechanism of action for antibacterial pyrrole-2-carboxamides is varied and not always fully elucidated. While the lack of hydrogen bond donors may be a disadvantage for some targets, it is possible that the increased lipophilicity and altered electronic properties conferred by the dimethyl substitution could favor interactions with other bacterial targets.
Anticancer and Antiproliferative Activity
The pyrrole-2-carboxamide scaffold has been explored for its potential in oncology.
-
Cytotoxicity against Tumor Cell Lines: Novel pyrrole hydrazones have demonstrated antiproliferative effects against melanoma cells, inducing apoptosis and cell cycle arrest.[9]
-
Targeting Kinases: The pyrrole scaffold is present in sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[10]
Insight for this compound:
The diverse mechanisms of anticancer agents mean that a definitive prediction for this compound is challenging. Its potential in this area would likely depend on its ability to interact with specific protein targets where hydrophobic interactions and shape complementarity are the primary drivers of binding, rather than hydrogen bonding from the pyrrole or amide nitrogens.
Antiviral Activity
Recent research has highlighted the potential of pyrrole-containing compounds as antiviral agents.
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): Carboxamide-linked pyridopyrrolopyrimidines have been investigated as inhibitors of the SARS-CoV-2 Mpro, an essential enzyme for viral replication.[11] Molecular docking studies suggest that interactions with the catalytic dyad (His41 and Cys145) are important for inhibition.[11]
Insight for this compound:
The binding mode of Mpro inhibitors often involves a network of hydrogen bonds. The n,1-dimethyl substitution pattern may hinder effective binding to this target. However, a thorough investigation through molecular modeling and in vitro assays would be necessary to confirm this.
Hypothesized Mechanism of Action for this compound: A Forward-Looking Analysis
Based on the available evidence from structurally related compounds, a primary hypothesis is that the mechanism of action of this compound is unlikely to involve targets that critically depend on hydrogen bond donation from the pyrrole N-H or the amide N-H groups . This would likely exclude potent activity against targets such as MmpL3.
Therefore, future investigations should prioritize exploring mechanisms where:
-
Hydrophobic interactions and van der Waals forces are the dominant binding determinants. The methyl groups increase the lipophilicity of the molecule, which could enhance its interaction with hydrophobic pockets in target proteins.
-
The carboxamide oxygen acts as a key hydrogen bond acceptor. This feature remains intact and is a common interaction motif in many ligand-protein complexes.
-
The overall shape and electronic distribution of the molecule are complementary to a specific binding site.
Potential areas of interest for focused screening of this compound could include certain bacterial or cancer targets where the binding pockets are more accommodating to substituted pyrrole-2-carboxamides.
Experimental Protocols for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended.
Initial Broad-Spectrum Biological Screening
Objective: To identify the general class of biological activity.
Protocol:
-
Antimicrobial Susceptibility Testing:
-
Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Include a panel of Mycobacterium species, including M. tuberculosis H37Rv and non-pathogenic surrogates like M. smegmatis.
-
-
Antiproliferative Assays:
-
Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its IC50 (half-maximal inhibitory concentration).
-
-
Antiviral Assays:
-
If resources permit, screen against a panel of viruses, with an initial focus on those with validated enzymatic targets for which pyrrole-2-carboxamides have shown activity (e.g., SARS-CoV-2 Mpro).
-
Target-Based Enzymatic Assays
Objective: To determine if the compound inhibits specific enzymes implicated in the mechanisms of action of its analogs.
Protocol: MmpL3 Inhibition Assay (as a negative control hypothesis)
-
Reagents and Materials:
-
Recombinant M. smegmatis expressing wild-type and mutated MmpL3 from M. tuberculosis.
-
[¹⁴C] acetate.
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
-
-
Procedure:
-
Culture the M. smegmatis strains to mid-log phase.
-
Incubate the bacterial cultures with varying concentrations of this compound for a defined period.
-
Add [¹⁴C] acetate to the cultures and continue incubation to allow for metabolic labeling of mycolic acids.
-
Extract the total lipids from the bacterial cells.
-
Separate the mycolic acid esters by TLC.
-
Quantify the amount of radiolabeled mycolic acids using a scintillation counter.
-
A significant reduction in [¹⁴C] incorporation in the wild-type strain but not in resistant mutant strains would indicate MmpL3 inhibition.
-
dot
Caption: Workflow for MmpL3 Inhibition Assay.
Molecular Docking and Computational Studies
Objective: To predict potential binding modes and identify other likely biological targets.
Protocol:
-
Target Selection: Based on the results of the broad-spectrum screening, select a panel of potential protein targets.
-
Docking Software: Utilize software such as AutoDock, Glide, or GOLD.
-
Procedure:
-
Prepare the 3D structure of this compound.
-
Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Define the binding site on each target protein.
-
Perform molecular docking simulations to predict the binding affinity and orientation of the compound within the active site.
-
Analyze the interactions (hydrophobic, hydrogen bonds, etc.) to understand the potential binding mode.
-
dot
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vlifesciences.com [vlifesciences.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Biological Activity of N,1-Dimethyl-1H-pyrrole-2-carboxamide
Introduction: The Pyrrole-2-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The pyrrole-2-carboxamide core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This five-membered aromatic heterocycle, functionalized with a carboxamide group, serves as a versatile scaffold for the synthesis of molecules targeting a range of pathological conditions.[2] Derivatives of this core have been investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6][7] The specific biological activity is highly dependent on the substitution patterns on the pyrrole ring and the carboxamide nitrogen, which influence the molecule's stereochemistry, lipophilicity, and hydrogen bonding capabilities. This guide focuses on a specific derivative, N,1-Dimethyl-1H-pyrrole-2-carboxamide, to illustrate the critical impact of subtle structural modifications on biological function.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential for any biological investigation.
| Property | Value | Source |
| CAS Number | 7151-19-1 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide | [8] |
| SMILES | CN(C)C(=O)C1=CC=CN1 | [8] |
Case Study: The Impact of N,1-Dimethylation on Anti-Mycobacterial Activity
A significant body of research on pyrrole-2-carboxamide derivatives has focused on their potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9] These compounds have been shown to target the Mycobacterial membrane protein large 3 (MmpL3), which is essential for mycolic acid transport and the formation of the mycobacterial cell wall.[9]
The Critical Role of Hydrogen Bonding in MmpL3 Inhibition
Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors have revealed the paramount importance of the hydrogen atoms on both the pyrrole nitrogen (N1) and the carboxamide nitrogen.[9] These hydrogens act as crucial hydrogen bond donors, enabling the ligand to bind effectively within the active site of the MmpL3 protein.
This compound: A Case of Lost Activity
In a key study aimed at optimizing the anti-tuberculosis activity of this scaffold, researchers synthesized and evaluated a series of derivatives with varying substitutions.[9] One such derivative was an N,1-dimethylated analog, which is structurally analogous to this compound. The biological evaluation of this compound yielded a stark result: a complete loss of activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) greater than 32 μg/mL.[9]
This loss of activity is directly attributable to the methylation of the pyrrole and amide nitrogens. The replacement of the hydrogen atoms with methyl groups eliminates the compound's ability to form critical hydrogen bonds within the MmpL3 active site.[9] Docking studies have shown that while the parent compounds can form hydrogen bonds with key amino acid residues like ASP645, the N,1-dimethylated derivative can only engage in weaker hydrophobic interactions.[9] This demonstrates that the N-H functionalities are indispensable for the anti-mycobacterial activity of this class of compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The following is a generalized protocol for determining the MIC of a compound against M. tuberculosis, based on standard methodologies in the field.
-
Preparation of Bacterial Culture:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.8).
-
-
Preparation of Compound Stock Solutions:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Serial Dilution in Microplate:
-
A 96-well microplate is used for the assay.
-
The compound stock solution is serially diluted in Middlebrook 7H9 broth to achieve a range of final concentrations to be tested (e.g., from 64 μg/mL down to 0.06 μg/mL).
-
-
Inoculation:
-
The prepared bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.
-
Each well of the microplate (containing the serially diluted compound) is inoculated with the bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
The microplate is sealed and incubated at 37°C for 7-14 days.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
-
Growth can be assessed visually or by using a growth indicator such as Resazurin.
-
Visualizing the Impact of N,1-Dimethylation on Target Binding
The following diagram illustrates the conceptual difference in binding between a pyrrole-2-carboxamide with N-H bonds and its N,1-dimethylated counterpart within a hypothetical protein active site.
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of N,1-Dimethyl-1H-pyrrole-2-carboxamide
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of N,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS: 7126-47-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As direct, comprehensive experimental spectra for this specific molecule are not consolidated in publicly available literature, this document serves as a predictive guide grounded in the fundamental principles of spectroscopy and data from analogous pyrrole structures. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for the identification, structural verification, and purity assessment of this compound. Standardized experimental protocols and the underlying scientific rationale for spectral interpretation are provided to ensure both theoretical understanding and practical applicability.
Molecular Structure and Analysis
This compound possesses a pyrrole ring N-methylated at position 1, with a dimethylcarboxamide group at position 2. This structure dictates a unique electronic and steric environment that is directly reflected in its spectroscopic output. The molecular formula is C₇H₁₀N₂O, with a monoisotopic mass of 138.0793 Da.[3][4] Understanding this structure is paramount for the accurate assignment of spectroscopic signals.
Structure for Analysis:
(Note: This is a simplified representation. The N¹ and the second CH₃ are attached to the pyrrole ring and the carboxamide nitrogen, respectively).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules.[5] For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will account for all 10 protons in the molecule, segregated into distinct chemical environments. The pyrrole ring protons (H3, H4, H5) will appear in the aromatic region, influenced by the ring's aromaticity and the electronic effects of the substituents.
-
Pyrrole Ring Protons (H3, H4, H5): These protons form a coupled system. H5 is typically the most downfield due to its proximity to the electronegative nitrogen atom. H3 is adjacent to the electron-withdrawing carboxamide group, while H4 is situated between two CH groups. We predict a spectrum with three distinct signals in the 6.0-7.0 ppm range, exhibiting doublet of doublets (dd) or triplet-like splitting patterns based on their coupling constants (J-values).
-
N¹-Methyl Protons: The methyl group attached to the pyrrole nitrogen (N1) is expected to be a sharp singlet. Its position is influenced by the aromatic ring current, likely appearing in the 3.5-4.0 ppm range.
-
N-Dimethyl Protons: The two methyl groups on the amide nitrogen are chemically equivalent due to rotation around the C-N bond, appearing as a single sharp singlet. This signal is anticipated in the 2.8-3.2 ppm range.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): This carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen, typically appearing in the 160-170 ppm range.[6]
-
Pyrrole Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (100-140 ppm). C2, being attached to the carboxamide, will be downfield. The relative positions of C3, C4, and C5 are predicted based on substituent effects and comparison with known pyrrole spectra.[7]
-
Methyl Carbons: The N¹-methyl carbon and the N,N-dimethyl carbons will appear in the upfield region (20-40 ppm).
Standard Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-quality NMR data for a sample like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5] The choice of solvent is critical to avoid signal overlap.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Scans: 1024 or more scans are required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds for full carbon relaxation.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and calibrated using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Summary: Predicted NMR Assignments
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H NMR | H5 (Pyrrole) | ~6.8 | dd |
| H3 (Pyrrole) | ~6.7 | dd | |
| H4 (Pyrrole) | ~6.1 | t | |
| N¹-CH₃ | ~3.7 | s | |
| N(CH₃)₂ | ~3.0 | s | |
| ¹³C NMR | C=O (Amide) | ~163 | - |
| C2 (Pyrrole) | ~128 | - | |
| C5 (Pyrrole) | ~120 | - | |
| C3 (Pyrrole) | ~112 | - | |
| C4 (Pyrrole) | ~108 | - | |
| N¹-CH₃ | ~36 | - | |
| N(CH₃)₂ | ~35 | - |
Visualization: NMR Analysis Workflow
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the functional groups within a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.[5]
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by vibrations from the amide and the pyrrole ring.
-
C=O Stretch (Amide): A strong, sharp absorption band is expected around 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=C and C-N Stretches: Vibrations from the pyrrole ring (C=C and C-N bonds) will produce several medium to strong bands in the 1400-1600 cm⁻¹ fingerprint region.
-
N-H Stretch: Unlike unsubstituted pyrrole, this molecule lacks an N-H bond on the ring, so the characteristic broad N-H stretch around 3300 cm⁻¹ will be absent.[8] This absence is a key verification point.
Standard Experimental Protocol for FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive preparation is needed.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Data Summary: Predicted IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch (Pyrrole) | Medium |
| 2980-2850 | Aliphatic C-H Stretch (Methyl) | Medium |
| 1680-1630 | C=O Stretch (Amide) | Strong, Sharp |
| 1600-1450 | C=C & C-N Ring Stretches | Medium-Strong |
| 1450-1350 | C-H Bending (Methyl) | Medium |
Visualization: FT-IR Analysis Workflow
Caption: Standard workflow for FT-IR sample analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable fragmentation data.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Predicted Mass Spectrum (ESI)
-
Molecular Ion Information: In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 139.0866.[3] Adducts with sodium, [M+Na]⁺ (m/z ~161.0685), and potassium, [M+K]⁺ (m/z ~177.0425), are also commonly observed.[3] The high-resolution mass of these ions can be used to confirm the elemental composition (C₇H₁₀N₂O).
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A likely fragmentation pathway would involve the cleavage of the amide bond, potentially leading to the loss of the dimethylamino group (-N(CH₃)₂) or the entire dimethylcarbamoyl group.
Standard Experimental Protocol for LC-MS
This protocol is designed for accurate mass determination and purity analysis.[9]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).
-
LC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 10 minutes) to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Method (Positive ESI Mode):
-
Ion Source: ESI, positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Summary: Predicted Mass Spectrometry Peaks
| Predicted m/z | Ion Identity | Notes |
| 139.0866 | [M+H]⁺ | Protonated molecule. Confirms molecular weight. |
| 161.0685 | [M+Na]⁺ | Sodium adduct. Common in ESI. |
| 177.0425 | [M+K]⁺ | Potassium adduct. |
Visualization: LC-MS Analysis Workflow
Caption: Standard workflow for LC-MS sample analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these techniques. Key identifiers include the three distinct pyrrole proton signals and two methyl singlets in ¹H NMR; the downfield amide carbonyl in ¹³C NMR; a strong C=O stretch near 1650 cm⁻¹ and the absence of an N-H stretch in the IR spectrum; and a protonated molecular ion at m/z 139.0866 in the mass spectrum. By following the outlined protocols and comparing experimental results with these predicted values, researchers can confidently verify the identity, structure, and purity of their synthesized material.
References
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]
-
PubChemLite. N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). Available at: [Link]
-
PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dimethyl-. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Pyrrole, 2,4-dimethyl-. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dimethyl- (Gas Phase IR). Available at: [Link]
-
Wiley Online Library. 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. Available at: [Link]
-
ResearchGate. 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives. Available at: [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]
-
PubChem. 1H-pyrrole-2-carboxamide. Available at: [Link]
-
Royal Society of Chemistry. Spectroscopic and theoretical studies on the monomeric and dimeric forms of methyl pyrrole-2-carboxylate. Available at: [Link]
-
ACS Publications. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Available at: [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 8. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Crystal Structure of Pyrrole-2-Carboxamides: Insights from the N,N-Dimethyl Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide, a close structural analogue to N,1-Dimethyl-1H-pyrrole-2-carboxamide. The study of this analogue offers crucial insights into the molecular geometry, intermolecular interactions, and solid-state packing of this important class of compounds, which are frequently explored in medicinal chemistry. The data presented here serves as an authoritative reference for understanding the structure-activity relationships of pyrrole-2-carboxamide derivatives.
Introduction: The Significance of Pyrrole-2-Carboxamides
Pyrrole-2-carboxamides are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include antimicrobial, antiviral, and enzyme-inhibiting properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets. A thorough understanding of their solid-state conformation through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.
This guide focuses on the detailed crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide, providing a foundational understanding that can be extrapolated to other derivatives within this chemical family, including the N,1-dimethyl isomer.
Synthesis and Crystallization
The synthesis of N,N-Dimethyl-1H-pyrrole-2-carboxamide can be achieved through the reaction of 1H-pyrrole-2-carboxylic acid with a suitable chlorinating agent, such as thionyl chloride (SOCl₂), followed by the addition of dimethylamine. A common synthetic route involves refluxing 1H-pyrrole-2-carboxylic acid with SOCl₂ and dimethylformamide (DMF), which consistently yields N,N-Dimethyl-1H-pyrrole-2-carboxamide as the major product.[3]
Experimental Protocol: Synthesis and Crystallization
-
Acid Chloride Formation: To a solution of 1H-pyrrole-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Amination: Cool the reaction mixture again to 0 °C and add a solution of dimethylamine in an appropriate solvent.
-
Work-up: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethyl acetate/hexane.
Crystal Structure Analysis of N,N-Dimethyl-1H-pyrrole-2-carboxamide
The crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide was determined by low-temperature X-ray crystallography.[3] This analysis provides precise information about the molecular dimensions, conformation, and the arrangement of molecules in the crystal lattice.
Crystallographic Data
The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [4] |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1[4] |
| a | 15.620 Å[4] |
| b | 6.887 Å[4] |
| c | 13.616 Å[4] |
| α | 90°[4] |
| β | 91.82°[4] |
| γ | 90°[4] |
| Volume | 1465.3 ų |
| Z | 8 |
Molecular Geometry
The molecular structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide reveals several key geometric features. The pyrrole ring is essentially planar, as is the amide group.[3] However, there is a slight distortion from overall planarity, with the carbonyl group's carbon atom being slightly out of the plane of the pyrrole ring.[3]
A significant observation is the indication that the carbonyl π-system interacts more favorably with the lone pair of electrons on the amide nitrogen atom rather than with the π-system of the pyrrole ring.[3] This has implications for the rotational barrier around the C(carbonyl)-N(amide) bond and the overall electronic distribution within the molecule.
Caption: Molecular structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of N,N-Dimethyl-1H-pyrrole-2-carboxamide are linked by intermolecular hydrogen bonds. Specifically, the hydrogen atom on the pyrrole nitrogen (N-H) acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. This interaction leads to the formation of centrosymmetric dimers.[3] These dimers are the fundamental building blocks of the crystal lattice.
Caption: Dimer formation via intermolecular hydrogen bonding.
Implications for Drug Design
The crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide provides a high-resolution snapshot of the preferred conformation and intermolecular interactions of this scaffold. For drug development professionals, this information is invaluable:
-
Pharmacophore Modeling: The defined geometry of the pyrrole ring and the carboxamide group can be used to build more accurate pharmacophore models for virtual screening and lead optimization.
-
Structure-Activity Relationship (SAR) Studies: Understanding the key hydrogen bonding interactions that drive crystal packing can inform the design of analogues with improved solid-state properties, such as solubility and stability. For instance, methylation of the pyrrole nitrogen in the N,1-dimethyl analogue would preclude the formation of the observed N-H···O hydrogen bond, likely leading to a significantly different crystal packing arrangement and potentially altered physical properties.
-
Receptor Binding: The planarity of the core structure suggests that it can effectively participate in π-stacking interactions within a protein binding pocket. The hydrogen bonding potential of the amide group is also a critical determinant of biological activity.[5]
Conclusion
The analysis of the crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide offers a comprehensive understanding of the molecular architecture and supramolecular assembly of this important class of heterocyclic compounds. The planarity of the pyrrole and amide moieties, coupled with the formation of centrosymmetric dimers through intermolecular hydrogen bonds, are defining features of its solid-state structure. These insights provide a robust framework for the rational design of novel pyrrole-2-carboxamide derivatives with tailored biological activities and physicochemical properties, making this guide an essential resource for researchers in medicinal chemistry and materials science.
References
-
Yuan, X. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]
-
Linden, A., Wright, A. D., & König, G. M. (1995). N,N-Dimethyl-1H-pyrrole-2-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 51(4), 744-747. Available at: [Link]
-
Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, 902-906. Available at: [Link]
- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.
-
ResearchGate. (n.d.). Structure of the elaborated pyrrole derivatives 56-61. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). PubChemLite. Available at: [Link]
-
Zeng, Y., et al. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1759. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some pyrrole drugs. ResearchGate. Available at: [Link]
Sources
- 1. N-Nitro-1H-pyrrole-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N,1-Dimethyl-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide, focusing on its solubility and stability. As a key building block in medicinal chemistry, particularly in the synthesis of DNA minor-groove binders and other biologically active molecules, a thorough understanding of these parameters is essential for successful drug discovery and development workflows.[1] This document outlines theoretical considerations, detailed experimental protocols for characterization, and the scientific rationale behind these methodologies.
Introduction to this compound
This compound (C₇H₁₀N₂O, M.W. 138.17 g/mol , CAS: 7151-19-1) is a substituted pyrrole derivative that serves as a versatile intermediate in organic synthesis. The pyrrole-2-carboxamide scaffold is a privileged structure in drug design, with the carboxamide group often acting as a crucial hydrogen bond acceptor in interactions with biological targets.[1] Given its role in the development of potential therapeutics, characterizing its solubility and stability is a prerequisite for formulation development, pharmacokinetic studies, and ensuring the integrity of toxicological and efficacy evaluations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| CAS Number | 7151-19-1 | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage | 2-8°C, sealed, dry | [1] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. The structure of this compound, featuring a polar carboxamide group and a less polar N-methylpyrrole ring, suggests a nuanced solubility profile.
Theoretical Solubility Considerations
Based on its structure, a qualitative prediction of solubility in common laboratory solvents can be made. The presence of both hydrogen bond acceptors (the carbonyl oxygen and the pyrrole nitrogen's lone pair) and a relatively small hydrocarbon framework suggests solubility in a range of polar and non-polar aprotic solvents. The computed LogP value of 0.8 from PubChem suggests a degree of lipophilicity balanced with some water solubility.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents at different temperatures.
The chosen solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile relevant to synthesis, purification, and formulation.
Table 2: Proposed Solvents for Solubility Determination
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Relevant for aqueous formulations and biological media. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Common solvents for chemical reactions and stock solution preparation. |
| Non-Polar Aprotic | Ethyl Acetate, Dichloromethane (DCM) | Used in extractions and chromatography. |
| Non-Polar | Toluene, Heptane | Represents extremes of non-polar environments. |
This protocol is designed to determine the saturation solubility of the compound.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are essential to evaluate the intrinsic stability of the molecule.
Rationale for Forced Degradation Studies
Forced degradation studies, as outlined in ICH guidelines, expose the drug substance to stress conditions more severe than accelerated stability testing.[2] This approach helps to elucidate degradation pathways and identify likely degradation products.
Experimental Protocols for Forced Degradation
The following protocols describe the stress conditions to be applied to this compound.
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutral Conditions: Dissolve the compound in purified water and heat at 60°C for the same time points.
-
Alkaline Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for the same time points.
-
Causality: The amide bond in the carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of 1-methyl-1H-pyrrole-2-carboxylic acid and dimethylamine.[3]
-
Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Causality: The pyrrole ring is an electron-rich aromatic system and can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.
-
Conditions: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Causality: Pyrrole-containing compounds can be photolabile.[4] UV radiation can induce photochemical reactions, leading to dimerization, polymerization, or rearrangement.
-
Conditions: Expose the solid compound to dry heat at a temperature relevant to manufacturing and storage (e.g., 80°C) for a defined period.
-
Causality: High temperatures can provide the energy needed for decomposition, potentially leading to decarboxylation or other fragmentation pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating HPLC method is required to separate the parent compound from its degradation products.
The method must be able to resolve all potential degradation products from the parent peak to accurately quantify the remaining intact drug substance.
-
Column: A C18 reversed-phase column is a good starting point due to the moderate polarity of the analyte.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to resolve polar and non-polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualization of the Forced Degradation and Analysis Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols, based on established scientific principles and regulatory guidelines, offer a clear path for its characterization. The successful execution of these studies will provide the critical data necessary to advance the development of new chemical entities derived from this important pyrrole scaffold.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved January 22, 2026, from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of N,1-Dimethyl-1H-pyrrole-2-carboxamide and its Analogs: A Technical Guide to Putative Molecular Targets
Introduction: The Pyrrole-2-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The pyrrole-2-carboxamide moiety is a recurring motif in a multitude of biologically active compounds, signifying its role as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and a tunable aromatic core, allow for diverse interactions with various biological targets. This guide provides an in-depth technical exploration of the potential therapeutic targets of N,1-Dimethyl-1H-pyrrole-2-carboxamide and the broader class of pyrrole-2-carboxamide derivatives. We will delve into the mechanistic underpinnings of their activity in different therapeutic areas, supported by experimental evidence and proposed validation workflows. While direct biological data on this compound is limited, the extensive research on its structural analogs provides a robust framework for identifying and validating its potential therapeutic applications.
I. Antimicrobial Targets: Combating Drug-Resistant Pathogens
The pyrrole-2-carboxamide scaffold has emerged as a powerful weapon in the fight against infectious diseases, particularly drug-resistant bacteria.
A. Mycobacterial Membrane Protein Large 3 (MmpL3): A Prime Target in Mycobacterium tuberculosis
A significant body of research has identified MmpL3, an essential mycolic acid transporter in Mycobacterium tuberculosis, as a key target for pyrrole-2-carboxamide derivatives.[1][2] MmpL3 is vital for the formation of the mycobacterial outer membrane, making it an attractive target for novel anti-tuberculosis drugs.[1]
Mechanism of Action: Pyrrole-2-carboxamide derivatives are proposed to bind within a transmembrane proton channel of MmpL3, disrupting its function and leading to the cessation of mycolic acid transport. This ultimately results in bacterial cell death. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring and the carboxamide nitrogen are crucial for potent anti-TB activity.[1] Interestingly, a study featuring a compound structurally similar to this compound (N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide) demonstrated that methylation on both the pyrrole nitrogen and the amide nitrogen led to a significant loss of activity.[1] This suggests that the hydrogen-bonding capabilities of the pyrrole and amide hydrogens are critical for potent inhibition of MmpL3.[1]
Experimental Workflow for MmpL3 Target Validation:
Caption: Workflow for validating MmpL3 as a target.
Protocol for MmpL3 Mutant MIC Shift Assay:
-
Bacterial Strains: Utilize Mycobacterium smegmatis strains expressing either the wild-type M. tuberculosis MmpL3 or known MmpL3 mutants conferring resistance to other MmpL3 inhibitors.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in a 96-well plate.
-
Inoculation: Inoculate the wells with the respective bacterial strains at a standardized density.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound against each strain using a viability indicator dye (e.g., Resazurin).
-
Analysis: A significant increase in the MIC value for the mutant strains compared to the wild-type strain indicates that the compound likely targets MmpL3.
B. Enoyl-Acyl Carrier Protein Reductase (ENR): A Target in Bacterial Fatty Acid Synthesis
Pyrrole-2-carbohydrazide derivatives have been designed and synthesized as potential inhibitors of Enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS) pathway.[3] The distinct structural differences between bacterial and mammalian FAS systems make ENR an attractive target for developing selective antibacterial agents.[3]
Mechanism of Action: These compounds are hypothesized to bind to the active site of ENR, inhibiting its reductase activity and thereby blocking the elongation of fatty acid chains, which is essential for bacterial survival.
II. Neurological and Neuroprotective Targets: Addressing Complex Brain Disorders
The versatility of the pyrrole-2-carboxamide scaffold extends to the central nervous system, with derivatives showing promise in treating neurodegenerative diseases and cognitive impairments.
A. Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Dual-Targeting for Alzheimer's Disease
In the context of Alzheimer's disease, a multi-target approach is often considered more effective. Pyrrole derivatives have been developed as dual inhibitors of both MAO-B and AChE.[4][5]
Mechanism of Action:
-
MAO-B Inhibition: Overexpression of MAO-B in the brain contributes to oxidative stress through the generation of reactive oxygen species (ROS) during the metabolism of monoamines.[5] Inhibition of MAO-B can therefore reduce this oxidative burden.
-
AChE Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for cognitive function.
Novel pyrrole-based hydrazide-hydrazones have demonstrated selective MAO-B inhibition in the nanomolar range and moderate AChE inhibition.[4][5]
B. 5-HT6 Receptor: A Target for Cognitive Enhancement
The serotonin type 6 receptor (5-HT6R) has emerged as a promising target for improving cognitive deficits.[6] Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as inverse agonists of the 5-HT6R.[6]
Mechanism of Action: Unlike neutral antagonists that simply block the receptor, inverse agonists reduce the constitutive activity of the receptor. In the case of the 5-HT6R, this has been linked to pro-cognitive effects. A lead compound from this class demonstrated the ability to reverse scopolamine-induced memory decline in preclinical models.[6]
Signaling Pathway for 5-HT6 Receptor Inverse Agonism:
Caption: Putative signaling pathway for 5-HT6R inverse agonists.
III. Anticancer Targets: Avenues for Novel Oncological Therapies
The pyrrole-2-carboxamide scaffold is also being explored for its potential in cancer therapy.
A. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and Soluble Epoxide Hydrolase (sEH): Dual Inhibition in Cancer
Derivatives of 5-methyl-2-carboxamidepyrrole have been identified as dual inhibitors of mPGES-1 and sEH.[7]
Mechanism of Action:
-
mPGES-1 Inhibition: mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and a contributor to the tumor microenvironment.[7]
-
sEH Inhibition: Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[7]
The dual inhibition of these targets presents a promising strategy for both anti-inflammatory and anticancer effects.
IV. Antiviral Targets: The Case of SARS-CoV-2 Main Protease (Mpro)
The adaptability of the pyrrole-2-carboxamide scaffold is further demonstrated by its application in developing antiviral agents. Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[8]
Mechanism of Action: These compounds are designed to fit into the active site of Mpro, blocking its proteolytic activity and thus inhibiting the processing of viral polyproteins necessary for producing functional viral components.
V. Quantitative Data Summary
The following table summarizes the reported biological activities of various pyrrole-2-carboxamide derivatives against different targets.
| Compound Class | Target | Activity Metric | Potency | Reference |
| Pyrrole-2-carboxamides | MmpL3 (M. tuberculosis) | MIC | < 0.016 µg/mL | [1] |
| Pyrrole-2-carbohydrazides | ENR (M. tuberculosis) | MIC | Comparable to standard drugs | [3] |
| Pyrrole-based hydrazide-hydrazones | MAO-B | IC50 | 665 nM | [4][5] |
| 2-Phenyl-1H-pyrrole-3-carboxamides | 5-HT6 Receptor | Ki | 106-208 nM | [6] |
| 5-Methyl-2-carboxamidepyrroles | mPGES-1 | IC50 | Low micromolar | [7] |
| 5-Methyl-2-carboxamidepyrroles | sEH | IC50 | 1.5 - 7.6 µM | [7] |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 Mpro | IC50 | Potent antiviral activity | [8] |
Conclusion and Future Directions
The pyrrole-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutics against a wide range of diseases. While this compound itself is understudied, the wealth of data on its analogs provides a clear roadmap for investigating its potential therapeutic targets. The key takeaway from existing research is that the substitution pattern on the pyrrole ring and the carboxamide nitrogen is a critical determinant of biological activity and target selectivity. The observed loss of activity upon N-methylation in the context of MmpL3 inhibition suggests that for certain targets, hydrogen bonding is paramount.[1]
Future research on this compound should focus on a systematic screening against the targets identified in this guide. A tiered approach, starting with in vitro enzymatic and cellular assays, followed by in vivo validation in relevant disease models, will be crucial to unlocking its therapeutic potential. Furthermore, a deeper understanding of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential for its development as a viable drug candidate. The insights presented in this guide offer a solid foundation for initiating such a research program.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
-
Reported pyrrole-2-carboxamide-based bioactive compounds and our... [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]
-
Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... [Link]
-
N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). [Link]
-
N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. [Link]
-
5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. [Link]
-
Discovery of a New Potent N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Inhibitor of Adenylyl Cyclase of G. lamblia. Biological Evaluation and Molecular Modeling Studies. [Link]
-
(PDF) Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]
-
2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vlifesciences.com [vlifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of N,1-Dimethyl-1H-pyrrole-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing compounds that can modulate various biological targets.[2] Pyrrole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] This guide focuses on a specific, yet underexplored, subclass: N,1-dimethyl-1H-pyrrole-2-carboxamide derivatives . We will delve into their synthesis, known biological activities, and the underlying principles that guide their development, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
I. Synthesis and Characterization: Building the Core Moiety
The synthesis of this compound derivatives can be approached through a multi-step process, starting from commercially available pyrrole precursors. A key step in achieving the desired N,1-dimethyl substitution pattern is the exhaustive methylation of a suitable pyrrole-2-carboxamide precursor.
General Synthetic Pathway
A representative synthetic route involves the initial formation of a more complex pyrrole-2-carboxamide, followed by a one-pot methylation of both the pyrrole nitrogen and the amide nitrogen. This approach allows for the introduction of various substituents on the pyrrole ring to explore structure-activity relationships (SAR).
Experimental Protocol: Synthesis of N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide [4]
This protocol details the synthesis of a specific N,1-dimethylated derivative and serves as a template for the synthesis of other analogs.
Step 1: Precursor Synthesis (Illustrative) The synthesis begins with the construction of the N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide precursor. This can be achieved through various established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, followed by amidation of the 2-carboxy group.
Step 2: N,1-Dimethylation [4]
-
To a solution of the precursor, N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (100 mg, 0.26 mmol), in anhydrous N,N-Dimethylformamide (DMF) (10 mL), add sodium hydride (NaH) (31 mg, 0.78 mmol) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I) (32 μL, 0.52 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Causality Behind Experimental Choices:
-
Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the deprotonation of the pyrrole and amide nitrogens by NaH. The anhydrous condition is crucial to prevent the quenching of the strong base.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates both the pyrrole N-H and the amide N-H, generating the corresponding anions which are then susceptible to electrophilic attack by methyl iodide.
-
Methyl Iodide (CH₃I): Methyl iodide serves as the electrophilic source of the methyl group for the alkylation reaction.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent side reactions with atmospheric moisture and oxygen.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful methylation at both nitrogen atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point (for solid compounds): As an indicator of purity.
II. Biological Activities and Therapeutic Potential
While the broader class of pyrrole-2-carboxamides has been extensively studied for various therapeutic applications, the specific N,1-dimethyl substitution pattern presents a unique profile. The primary and most well-documented biological activity of this subclass is in the realm of infectious diseases, particularly as antimycobacterial agents.
Antimycobacterial Activity: Targeting MmpL3
Several this compound derivatives have been investigated as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[4]
Mechanism of Action: Inhibition of MmpL3 The primary molecular target for the antimycobacterial activity of these compounds has been identified as Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter protein responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[4]
Structure-Activity Relationship (SAR) Insights SAR studies have revealed critical insights into the structural requirements for potent anti-TB activity:
-
Bulky Substituents on the Carboxamide Nitrogen: The presence of bulky groups, such as an adamantyl moiety, on the carboxamide nitrogen has been shown to significantly enhance anti-TB activity.[4]
-
Electron-Withdrawing Groups on the Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring generally improves potency.[4]
-
Impact of N,1-Dimethylation: Interestingly, in the context of MmpL3 inhibition, the methylation of both the pyrrole and carboxamide hydrogens has been reported to lead to a significant loss of activity.[4] This suggests that the N-H protons may be involved in crucial hydrogen bonding interactions with the target protein. This finding underscores the importance of subtle structural modifications in modulating biological activity and highlights a key consideration for researchers working with this scaffold.
| Compound Modification | Effect on Anti-TB Activity |
| Bulky substituent on carboxamide | Increased activity |
| Electron-withdrawing group on pyrrole | Increased activity |
| N,1-dimethylation | Decreased activity (for MmpL3 inhibition) |
Experimental Protocol: In Vitro Antimycobacterial Activity Assay
A standard method to assess the antimycobacterial activity of novel compounds is the Microplate Alamar Blue Assay (MABA).
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink, indicating inhibition of bacterial growth.
III. Exploring Broader Therapeutic Horizons
While the antimycobacterial activity is well-documented, the broader therapeutic potential of this compound derivatives remains largely untapped. The general class of pyrrole derivatives has shown promise in several other key therapeutic areas. The following sections provide an overview of these areas and representative experimental protocols that can be adapted to screen N,1-dimethylated analogs.
Anticancer Potential
Pyrrole-containing compounds have been extensively investigated as anticancer agents, with mechanisms of action that include kinase inhibition, induction of apoptosis, and disruption of microtubule polymerization.[2][3]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrrole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[6]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Pyrrole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[7]
Potential Mechanism of Action: COX-2 Inhibition A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A fluorometric assay can be used to screen for COX-2 inhibitory activity.
-
Prepare a reaction mixture containing COX-2 enzyme, a fluorometric substrate, and arachidonic acid.
-
Add the test compounds at various concentrations.
-
Incubate the reaction at 37 °C.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Pyrrole derivatives have shown potential as neuroprotective agents through various mechanisms.
Potential Mechanisms of Action:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some pyrrole derivatives can scavenge reactive oxygen species (ROS) and protect neurons from oxidative injury.
-
Inhibition of Neuroinflammation: Chronic inflammation in the brain contributes to the progression of neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection.
-
Culture and differentiate SH-SY5Y cells to a neuronal phenotype.
-
Pre-treat the cells with the this compound derivatives for a specified time.
-
Induce neuronal damage by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta (Aβ) peptide for an Alzheimer's disease model.
-
Assess cell viability using the MTT assay or other relevant methods.
-
A significant increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.
IV. Physicochemical Properties and ADME/Tox Considerations
The drug-like properties of a compound are as critical as its biological activity. In silico tools can provide valuable early-stage predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.
In Silico Predictions: Web-based platforms like SwissADME can be used to predict various physicochemical properties and pharmacokinetic parameters, including:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.
-
Water Solubility: Affects formulation and bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates the potential for a compound to reach the central nervous system.
-
Drug-likeness Rules: Compliance with rules such as Lipinski's Rule of Five provides an early indication of oral bioavailability.
For the parent compound, This compound , the predicted properties suggest good drug-like characteristics.
| Property | Predicted Value |
| Molecular Weight | 138.17 g/mol |
| LogP | 0.8 |
| Water Solubility | Soluble |
| GI Absorption | High |
| BBB Permeant | Yes |
Data obtained from computational predictions.
V. Future Directions and Opportunities
The exploration of this compound derivatives is still in its early stages. While their potent antimycobacterial activity is a significant finding, the detrimental effect of the N,1-dimethylation on this specific activity opens up intriguing questions and new avenues for research.
-
Exploring Alternative Targets: The loss of MmpL3 inhibitory activity upon N,1-dimethylation suggests that these compounds may have different or additional biological targets. A broader screening against a panel of kinases, proteases, or other enzymes could uncover novel activities.
-
Systematic SAR Studies: A systematic exploration of substituents at various positions of the pyrrole ring, in combination with the N,1-dimethyl pattern, is needed to build a comprehensive SAR for different therapeutic areas.
-
Pharmacokinetic Profiling: Experimental determination of the pharmacokinetic properties of promising derivatives is crucial to assess their potential as drug candidates.
-
Mechanism of Action Studies: For any identified activities, in-depth studies to elucidate the precise mechanism of action will be essential for further development.
Conclusion
The this compound scaffold represents a fascinating and underexplored area of medicinal chemistry. While the initial focus on antimycobacterial activity has yielded valuable insights, the broader therapeutic potential of these compounds is yet to be fully realized. This technical guide provides a foundational understanding of their synthesis, known biological activities, and a roadmap for future investigations. By leveraging the information and protocols outlined herein, researchers can further unlock the potential of this intriguing class of molecules in the quest for novel therapeutics.
Visualizations
DOT Language Diagrams
Caption: General synthetic workflow for this compound derivatives.
Caption: A typical in vitro screening workflow for novel compounds.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. JCT. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central. [Link]
-
Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. PubMed. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. National Institutes of Health. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. MDPI. [Link]
-
Plasma pharmacokinetics and tissue distribution of a N-pyrrolo-[1,2-c]imidazolylphenyl sulfonamide in rats. PubMed. [Link]
-
Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scirp.org. [Link]
-
(PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. [Link]
Sources
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrole-2-Carboxamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrole-2-carboxamides, offering insights for researchers, scientists, and drug development professionals. We will explore the key structural modifications that govern the potency and selectivity of these compounds across various therapeutic targets, including bacterial enzymes and protein kinases. This guide will also provide detailed experimental protocols for the synthesis and biological evaluation of pyrrole-2-carboxamide derivatives, equipping researchers with the practical knowledge to navigate the complexities of their development.
Introduction: The Versatility of the Pyrrole-2-Carboxamide Core
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic molecules with significant biological importance.[3][4] When functionalized with a carboxamide group at the 2-position, the resulting pyrrole-2-carboxamide scaffold exhibits a remarkable capacity for molecular recognition, enabling it to interact with a diverse array of biological targets. This versatility has led to the development of pyrrole-2-carboxamide derivatives as potent agents against a range of diseases, including infectious diseases and cancer.[1][2]
The therapeutic potential of this scaffold stems from several key features:
-
Hydrogen Bonding Capabilities: The pyrrole N-H and the amide N-H and C=O groups can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding sites of target proteins.
-
Structural Rigidity and Planarity: The aromatic pyrrole ring provides a rigid core that can be strategically decorated with various substituents to optimize binding affinity and selectivity.
-
Tunable Physicochemical Properties: Modifications to the pyrrole ring and the carboxamide moiety allow for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
This guide will delve into the specific SAR of pyrrole-2-carboxamides in two major therapeutic areas: as novel antibacterial agents and as potent kinase inhibitors.
Structure-Activity Relationship (SAR) of Pyrrole-2-Carboxamides
Pyrrole-2-Carboxamides as Antibacterial Agents: Targeting MmpL3 in Mycobacterium tuberculosis
A significant area of research for pyrrole-2-carboxamides has been in the development of new treatments for tuberculosis (TB), particularly against drug-resistant strains.[5][6] Many of these efforts have focused on inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis.[5][6][7]
Structure-activity relationship studies have revealed several key determinants for potent anti-TB activity:
-
The Pyrrole-2-Carboxamide Core is Essential: The hydrogens on both the pyrrole nitrogen and the carboxamide nitrogen are crucial for activity.[5][7] Methylation of either of these positions leads to a significant reduction or complete loss of potency, suggesting they are involved in vital hydrogen bonding interactions with the MmpL3 target.[5]
-
Bulky Substituents on the Carboxamide are Favored: Attaching large, lipophilic groups to the carboxamide nitrogen dramatically enhances anti-TB activity.[5][7] For instance, replacing a smaller group with an adamantyl moiety can increase potency by over 100-fold.[5] This indicates the presence of a large hydrophobic pocket in the MmpL3 binding site that can accommodate these bulky substituents.
-
Aromatic Groups on the Pyrrole Ring Modulate Activity: The addition of phenyl or pyridyl groups to the pyrrole ring, particularly those with electron-withdrawing substituents, has been shown to improve anti-TB activity.[5][6] For example, compounds bearing a fluorophenyl group exhibit potent activity.[5][7] However, strongly electron-withdrawing groups like trifluoromethyl can decrease activity.[5][7] This suggests a delicate electronic balance is required for optimal interaction with the target.
-
Halogenation of the Pyrrole Ring: In some series of antibacterial pyrrole derivatives, halogenation at the C4 position of the pyrrole ring has been closely linked to antibacterial activity.[8]
The following table summarizes the key SAR findings for pyrrole-2-carboxamides as MmpL3 inhibitors:
| Structural Modification | Effect on Anti-TB Activity | Rationale | Reference |
| Methylation of Pyrrole N-H | Significant decrease | Disruption of essential hydrogen bonding | [5] |
| Methylation of Amide N-H | Significant decrease | Disruption of essential hydrogen bonding | [5] |
| Bulky Substituents on Amide | Significant increase | Favorable interactions with a hydrophobic pocket | [5][7] |
| Electron-withdrawing Groups on Phenyl Ring | Generally increased | Modulation of electronic properties for optimal binding | [5][6] |
| Strongly Electron-withdrawing Groups | Decreased | Unfavorable electronic interactions | [5][7] |
Below is a diagram illustrating the general SAR workflow for the optimization of pyrrole-2-carboxamide-based MmpL3 inhibitors.
Caption: A general workflow for the SAR-guided optimization of pyrrole-2-carboxamides.
Pyrrole-2-Carboxamides as Protein Kinase Inhibitors
The pyrrole-2-carboxamide scaffold has also been successfully employed in the development of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[9][10][11][12][13]
For instance, a novel series of pyrrole-2-carboxamides was identified as potent inhibitors of p38α MAP kinase through virtual screening.[9] Subsequent optimization of this series involved a rapid assessment of the structure-activity relationships.[9] Similarly, pyrrole derivatives have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogs exhibiting IC50 values in the low nanomolar range.[11]
The SAR of pyrrole-based kinase inhibitors often revolves around the interactions within the ATP-binding site. The pyrrole moiety can form key hydrogen bonds with the hinge region of the kinase, while substituents on the pyrrole ring and the carboxamide can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Experimental Protocols
General Synthesis of Pyrrole-2-Carboxamides
Several synthetic routes are available for the preparation of pyrrole-2-carboxamides. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Paal-Knorr synthesis is a classic and widely used method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Step-by-step methodology:
-
Preparation of the 1,4-dicarbonyl precursor: This can be achieved through various methods, such as the acylation of ketones or the oxidation of furans.
-
Cyclization: The 1,4-dicarbonyl compound is reacted with an appropriate amine in a suitable solvent, often with acid catalysis. Microwave irradiation can be used to accelerate this reaction.[14]
-
Functionalization: The resulting pyrrole can be further modified, for example, by introducing a carboxamide group at the 2-position through formylation followed by oxidation and amidation.
The Knorr pyrrole synthesis is another versatile method that involves the reaction of an α-amino-ketone with a β-ketoester.[15]
Step-by-step methodology:
-
Synthesis of the α-amino-ketone: This intermediate is typically generated in situ from the corresponding α-oximino-ketone by reduction.
-
Condensation and Cyclization: The α-amino-ketone is reacted with a β-ketoester in the presence of a catalyst, such as zinc in acetic acid, to yield the substituted pyrrole. N,N-dialkyl pyrrole-2-carboxamides can be prepared using N,N-dialkyl acetoacetamides in this synthesis.[15]
More recent methods offer direct and efficient routes to pyrrole-2-carboxamides. One such approach is the oxidative amidation of pyrrole-2-carboxaldehydes.[16]
Step-by-step methodology:
-
Reaction Setup: A mixture of the pyrrole-2-carboxaldehyde, an amine or formamide, a catalytic amount of n-Bu4NI, and TBHP as an oxidant are combined in a suitable solvent.
-
Reaction Conditions: The reaction is typically heated to 80-90 °C for 12-24 hours.[16]
-
Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography. This method provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields.[16]
Below is a diagram illustrating a generalized synthetic scheme for pyrrole-2-carboxamides.
Caption: A simplified representation of a common synthetic route to pyrrole-2-carboxamides.
Biological Evaluation: In Vitro Assays
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent.
Step-by-step methodology:
-
Bacterial Culture: A culture of the target bacterium (e.g., Mycobacterium tuberculosis) is grown to the mid-logarithmic phase.
-
Serial Dilutions: The test compounds are serially diluted in a suitable broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37 °C for several days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The inhibitory activity of compounds against a specific protein kinase can be determined using various assay formats, such as a fluorescence-based assay.
Step-by-step methodology:
-
Reagents: Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Future Perspectives
The pyrrole-2-carboxamide scaffold continues to be a highly fruitful area for drug discovery.[4][17] Future research will likely focus on:
-
Exploring New Biological Targets: The inherent versatility of the scaffold suggests that it could be adapted to inhibit a wider range of enzymes and receptors.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of biological targets will enable more rational, structure-guided design of highly potent and selective pyrrole-2-carboxamide inhibitors.[5][6]
-
Development of Covalent Inhibitors: The introduction of reactive functional groups onto the pyrrole-2-carboxamide core could lead to the development of covalent inhibitors with prolonged duration of action.
-
Multi-target Ligands: The design of single molecules that can modulate multiple targets is a growing area of interest, and the pyrrole-2-carboxamide scaffold is well-suited for this approach.
Conclusion
The pyrrole-2-carboxamide core represents a privileged and highly adaptable scaffold in medicinal chemistry. A thorough understanding of its structure-activity relationships is paramount for the successful design and development of novel therapeutics. This guide has provided a comprehensive overview of the key SAR principles governing the activity of pyrrole-2-carboxamides as both antibacterial agents and kinase inhibitors, along with practical experimental protocols. By leveraging this knowledge, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.
References
-
Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Scilit. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate. [Link]
-
The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation. RSC Publishing. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. ResearchGate. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Creative Biolabs. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
-
Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. MDPI. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
-
Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][9][18]benzodiazepines as DNA-interactive antitumour antibiotics. PubMed. [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed. [Link]
-
Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 16. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
Methodological & Application
Synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide: An Application Note and Detailed Protocol
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide, a key scaffold in medicinal chemistry. The protocol herein details a robust and efficient two-step synthetic sequence commencing from commercially available 1-methyl-1H-pyrrole-2-carboxylic acid. The methodology leverages a well-established amide coupling reaction, ensuring high yield and purity of the final product. This guide is designed to be self-contained, offering not only a step-by-step protocol but also insights into the underlying chemical principles, potential challenges, and troubleshooting strategies.
Introduction and Significance
Pyrrole-2-carboxamides are a privileged structural motif found in a wide array of biologically active compounds, including anti-infectives, anti-inflammatory agents, and kinase inhibitors.[1][2][3][4][5] The N,1-dimethyl substitution pattern, in particular, is of significant interest as it allows for the exploration of specific interactions within biological targets. The synthesis of this compound serves as a fundamental starting point for the development of more complex analogues and libraries of compounds for drug discovery programs.
This protocol outlines a reliable and scalable synthesis of this compound from 1-methyl-1H-pyrrole-2-carboxylic acid and methylamine. The chosen synthetic strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule, this compound, can be envisioned through a straightforward retrosynthetic disconnection of the amide bond. This leads back to 1-methyl-1H-pyrrole-2-carboxylic acid and methylamine, both of which are readily available starting materials.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Bioactivity of n,1-Dimethyl-1h-pyrrole-2-carboxamide: In Vitro Assay Methodologies
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties[1][2]. The specific derivative, n,1-Dimethyl-1h-pyrrole-2-carboxamide, represents a promising candidate for further investigation within drug discovery pipelines. Its structural features suggest potential interactions with key biological targets, necessitating a robust suite of in vitro assays to elucidate its mechanism of action and therapeutic potential. While the precise biological activity of this compound is an active area of investigation, the known anti-inflammatory properties of related pyrrole derivatives provide a logical and compelling starting point for its characterization[3].
This comprehensive guide provides detailed application notes and step-by-step protocols for a panel of in vitro assays designed to assess the cytotoxic and anti-inflammatory potential of this compound. These assays are structured to provide a holistic view of the compound's cellular effects, from initial toxicity profiling to the modulation of key inflammatory pathways.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
A critical initial step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for establishing a therapeutic window and for differentiating between targeted anti-proliferative effects and non-specific cytotoxicity. The MTT and XTT assays are robust colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability[4][5].
Principle of Tetrazolium-Based Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells[6][7]. This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells[6]. The primary distinction lies in the solubility of the formazan product: the MTT assay produces water-insoluble purple formazan crystals that require a solubilization step, whereas the XTT assay yields a water-soluble orange formazan, streamlining the protocol[5][6].
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing compound cytotoxicity using MTT/XTT assays.
Protocol 1: XTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 murine macrophages for inflammation studies)
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling solution
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling solution).
-
Add 50 µL of the activated XTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[6]
-
Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
| Parameter | Recommended Range |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (example) |
| Incubation Time | 24 - 72 hours |
| XTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 450 - 500 nm |
| Reference Wavelength | 630 - 690 nm |
Part 2: Mechanistic Insights - Anti-Inflammatory Activity
Inflammation is a complex biological response involving the activation of various signaling pathways and the production of inflammatory mediators[8]. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[9][10].
The NF-κB Signaling Pathway
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding pro-inflammatory cytokines[10][11].
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein concentrations in biological samples[12][13]. A sandwich ELISA format is commonly used for cytokine detection[12].
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Plate washer (optional)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Protocol (General Steps):
-
Coating: Coat a 96-well ELISA plate with the capture antibody diluted in binding solution and incubate overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20). Block non-specific binding sites with a blocking buffer for at least 1 hour.[12]
-
Sample Incubation: Add the collected cell culture supernatants and a serial dilution of the cytokine standard to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[12]
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cytokine standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α and IL-6 in the experimental samples.
-
Analyze the dose-dependent effect of this compound on cytokine production.
-
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) |
| Cytokines to Measure | TNF-α, IL-6 |
| Assay Format | Sandwich ELISA |
| Detection Method | Colorimetric (HRP/TMB) |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and its impact on key inflammatory mediators, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays, such as potent inhibition of cytokine production with low cytotoxicity, would warrant further investigation into the specific molecular targets and upstream signaling events modulated by this promising compound. Subsequent studies could include Western blotting to analyze the phosphorylation status of key proteins in the NF-κB pathway, or reporter gene assays to directly measure NF-κB transcriptional activity. These collective efforts will be instrumental in advancing our understanding of the pyrrole-2-carboxamide scaffold and its potential applications in drug development.
References
-
MTT assay - Wikipedia. [Link]
-
CYTOKINE ELISA | Bowdish Lab. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
-
(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. [Link]
-
Using ELISA to Detect Cytokines and Chemokines - Biocompare. [Link]
-
NF-kappaB Signaling Pathway | RayBiotech. [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. [Link]
-
Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as - RSC Publishing. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - Brieflands. [Link]
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. brieflands.com [brieflands.com]
- 4. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. journalajrb.com [journalajrb.com]
- 9. raybiotech.com [raybiotech.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,1-Dimethyl-1H-pyrrole-2-carboxamide as a Potent Inhibitor of MmpL3 in Mycobacterium tuberculosis
For: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Promise of MmpL3 Inhibition
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent need for novel therapeutics that act on previously unexploited cellular targets. One of the most promising of these new targets is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1]
MmpL3 is an essential inner membrane transporter in M. tuberculosis. It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and plays a critical, non-redundant role in the biogenesis of the unique and complex mycobacterial cell wall.[2] Specifically, MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasmic space.[3] The inhibition of MmpL3 disrupts the mycolic acid biosynthetic pathway, leading to the accumulation of TMM within the cytoplasm and a subsequent failure to construct a functional cell wall, ultimately resulting in bacterial death.[1] This essential function makes MmpL3 a highly vulnerable target for therapeutic intervention.
Among the various chemical scaffolds identified as MmpL3 inhibitors, the pyrrole-2-carboxamides have emerged as a particularly potent class of compounds.[1] This application note provides a detailed guide to the study of N,1-Dimethyl-1H-pyrrole-2-carboxamide, a representative member of this class, as an MmpL3 inhibitor. We present the scientific rationale behind its mechanism of action and provide comprehensive, step-by-step protocols for its evaluation, including whole-cell activity assays, mechanism of action deconvolution, and target validation.
Mechanism of Action: Disrupting the Mycolic Acid Assembly Line
The primary mechanism of action of this compound is the direct inhibition of the MmpL3 transporter. This inhibition is believed to occur through the binding of the compound to a specific site within the transmembrane domain of MmpL3, thereby blocking the proton-motive force (PMF) dependent transport of TMM across the inner membrane.[2][4]
The functional consequence of this inhibition is a bottleneck in the mycolic acid biosynthetic pathway. TMM, unable to be exported, accumulates in the cytoplasm. Concurrently, the pool of periplasmic TMM is depleted, leading to a reduction in the synthesis of two major components of the mycobacterial cell wall: trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP). This disruption of cell wall integrity is ultimately lethal to the bacterium.
It is crucial to distinguish direct MmpL3 inhibition from indirect effects, such as the dissipation of the proton motive force, which can also lead to the inhibition of MmpL3 function.[2][4] Therefore, a comprehensive evaluation of any putative MmpL3 inhibitor must include assays to assess its impact on membrane potential.
Figure 1: Proposed mechanism of action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line / Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | <0.016 µg/mL | M. tuberculosis H37Rv | [1] |
| Cytotoxicity (IC50) | >64 µg/mL | Vero cells | [1] |
| Selectivity Index (SI) | >4000 | (IC50 / MIC) | [1] |
Experimental Protocols
The following protocols provide a comprehensive framework for the evaluation of this compound as an MmpL3 inhibitor.
Figure 2: A comprehensive workflow for the evaluation of MmpL3 inhibitors.
Protocol 1: Whole-Cell Growth Inhibition Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well plate using 7H9 broth to achieve a final volume of 100 µL per well.
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the optical density at 600 nm (OD600) to 0.05-0.1 in 7H9 broth.
-
Further dilute the bacterial suspension to approximately 1 x 105 colony-forming units (CFU)/mL.
-
Inoculate each well of the 96-well plate with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
Protocol 2: Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Vero (or other suitable mammalian) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in DMEM.
-
Replace the culture medium in the wells with the compound dilutions and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Metabolic Labeling with [14C]Acetate
Objective: To determine the effect of this compound on mycolic acid biosynthesis by monitoring the incorporation of [14C]acetate into TMM and TDM.[1]
Materials:
-
M. tuberculosis H37Rv
-
7H9 broth with OADC and Tween 80
-
This compound
-
[1-14C]acetic acid, sodium salt
-
Solvents for lipid extraction (chloroform, methanol)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Expose the culture to this compound at a concentration of 10x MIC for 4-6 hours. Include an untreated control.
-
Add [14C]acetate to each culture and incubate for an additional 8-12 hours.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) mixture.
-
Dry the lipid extract and resuspend in a small volume of chloroform:methanol (2:1, v/v).
-
Spot equal amounts of the lipid extracts onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate TMM and TDM.
-
Dry the TLC plate and visualize the radiolabeled lipids using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the intensity of the TMM and TDM bands to determine the effect of the compound. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM compared to the untreated control.
Protocol 4: Assessment of Proton Motive Force (PMF) Disruption
Objective: To determine if this compound disrupts the bacterial membrane potential.
Materials:
-
M. tuberculosis H37Rv
-
PBS
-
Glucose
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5))
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control
-
Black 96-well plates with clear bottoms
-
Fluorimeter
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase, harvest, and wash the cells with PBS.
-
Resuspend the cells in PBS containing 0.4% glucose to an OD600 of 0.2.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at 37°C for 30 minutes to allow for dye uptake and fluorescence quenching.
-
Transfer 200 µL of the cell suspension to the wells of a black 96-well plate.
-
Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add this compound at various concentrations. Use CCCP (e.g., 10 µM) as a positive control for depolarization.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
Protocol 5: Generation and Characterization of Resistant Mutants
Objective: To validate that MmpL3 is the target of this compound by generating resistant mutants and identifying mutations in the mmpL3 gene.
Procedure:
-
Isolation of Resistant Mutants:
-
Grow a large culture of M. tuberculosis H37Rv to late-log phase.
-
Plate approximately 108 to 109 CFU onto Middlebrook 7H10 agar plates containing this compound at 5x and 10x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Pick individual resistant colonies and subculture them in 7H9 broth containing the same concentration of the compound.
-
-
Whole Genome Sequencing:
-
Extract genomic DNA from the resistant isolates and the parental H37Rv strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform.[5]
-
Align the sequencing reads of the resistant mutants to the H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant isolates.
-
Confirm that the identified mutations are located within the mmpL3 gene (Rv0206c).
-
Conclusion
This compound represents a promising lead compound for the development of novel anti-tuberculosis drugs targeting the essential MmpL3 transporter. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this and other pyrrole-2-carboxamide derivatives. By following these methodologies, researchers can effectively characterize the whole-cell activity, elucidate the mechanism of action, and validate the molecular target of these potent inhibitors. Such studies are critical for advancing our understanding of MmpL3 inhibition and for the development of the next generation of therapies to combat tuberculosis.
References
-
Zhang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11215–11234. [Link]
-
Belardinelli, J. M., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy, 63(10), e00991-19. [Link]
-
Nde, C., et al. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Antibiotics, 9(9), 541. [Link]
-
Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 913–923. [Link]
-
Dheda, K., et al. (2024). Implementation of Whole Genome Sequencing of Tuberculosis Isolates in a Referral Center in Rome: Six Years' Experience in Characterizing Drug-Resistant TB and Disease Transmission. Journal of Clinical Medicine, 13(3), 834. [Link]
-
Grzegorzewicz, A. E., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(36), 30213–30223. [Link]
-
Strahl, H., & Hamoen, L. W. (2010). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. [Link]
-
Parish, T., & Brown, A. C. (2020). Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors. mSphere, 5(5), e00778-20. [Link]
-
Lechartier, B., et al. (2014). MmpL3 is the cellular target of the antitubercular pyrrole derivative BM212. Antimicrobial Agents and Chemotherapy, 58(8), 4562–4571. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Implementation of Whole Genome Sequencing of Tuberculosis Isolates in a Referral Center in Rome: Six Years’ Experience in Characterizing Drug-Resistant TB and Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Pyrrole-2-Carboxamide Analogs in Anti-Tuberculosis Research
Introduction: The Emergence of Pyrrole-2-Carboxamides as a Potent Class of Anti-Tuberculosis Agents
The global health challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics with new mechanisms of action. Within this landscape, the pyrrole-2-carboxamide scaffold has emerged as a highly promising class of anti-TB agents.[1][2][3] Extensive research into this chemical series has revealed potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3]
While direct anti-tuberculosis data for N,1-dimethyl-1H-pyrrole-2-carboxamide is not extensively documented in peer-reviewed literature, the broader class of N-substituted and variously decorated pyrrole-2-carboxamides has been the subject of intensive investigation. These studies provide a robust framework for evaluating any novel analog, including this compound.
The primary mechanism of action for many of these potent pyrrole-2-carboxamide derivatives has been identified as the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2][3] MmpL3 is an essential transporter protein responsible for shuttling trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of Mtb. Mycolic acids are the major lipid components of the mycobacterial outer membrane, which is critical for the bacterium's viability, impermeability to external agents, and pathogenicity. Inhibition of MmpL3 disrupts the synthesis of this vital cell wall layer, leading to bacterial death.[1][2][3] This novel mechanism of action makes the pyrrole-2-carboxamide class an attractive area for research, particularly for its potential to be effective against strains resistant to current first- and second-line drugs.
These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of this compound and other analogs for their potential as anti-tuberculosis agents. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for anti-TB drug discovery.
Part 1: Initial Screening Cascade for Anti-Tuberculosis Activity
A logical progression of in vitro assays is crucial for the efficient evaluation of a novel compound. The initial screening cascade aims to determine the compound's potency against Mtb, its specificity for the bacterium over mammalian cells, and its ability to reach its intracellular target.
Experimental Workflow for Primary Screening
Caption: A typical workflow for the initial in vitro evaluation of novel anti-TB compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol details the determination of the MIC of a test compound using the widely accepted Microplate Alamar Blue Assay (MABA).[4] This colorimetric assay provides a reliable and high-throughput method for assessing antimycobacterial activity.
Principle
The Alamar Blue (resazurin) assay measures the metabolic activity of cells. Viable, actively metabolizing mycobacteria will reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The concentration of the compound that inhibits this metabolic activity is determined as the MIC.
Materials
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compound (e.g., this compound) dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Negative control (DMSO)
Procedure
-
Preparation of Mtb Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare a serial 2-fold dilution of the test compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include wells for the positive control drug and a DMSO-only control.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Reading: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) of the plates. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation
| Compound | MIC against Mtb H37Rv (µg/mL) |
| This compound | To be determined |
| Isoniazid (Positive Control) | e.g., 0.025 - 0.1 |
| DMSO (Negative Control) | > Highest concentration tested |
Protocol 2: Cytotoxicity Assessment in Mammalian Cells
It is imperative to assess whether the observed antibacterial activity is due to specific inhibition of mycobacterial targets or general cellular toxicity.[5][6][7] This protocol describes the use of the MTT assay to determine the 50% cytotoxic concentration (IC50) of the compound against a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line).
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[8] The resulting intracellular purple formazan can be solubilized and quantified. A decrease in the amount of formazan produced is indicative of a reduction in cell viability.
Materials
-
Vero cell line (or other suitable mammalian cell line like RAW 264.7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure
-
Cell Seeding: Seed the 96-well plates with Vero cells at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Data Presentation and Selectivity Index
| Compound | IC50 against Vero cells (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | To be determined | To be determined |
A higher Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. Generally, an SI > 10 is considered a good starting point for further development.
Protocol 3: Intracellular Activity in a Macrophage Infection Model
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, a critical step in evaluating a potential anti-TB drug is to determine its ability to penetrate macrophages and kill the intracellular bacteria.[9][10]
Principle
This protocol involves infecting a macrophage cell line (e.g., RAW 264.7) with M. tuberculosis, treating the infected cells with the test compound, and then lysing the macrophages to determine the number of surviving intracellular bacteria by counting colony-forming units (CFUs).
Materials
-
RAW 264.7 murine macrophage cell line
-
M. tuberculosis H37Rv strain
-
RPMI-1640 medium with 10% FBS
-
Test compound dissolved in DMSO
-
Sterile 24-well plates
-
0.1% Triton X-100 in PBS for cell lysis
-
Middlebrook 7H11 agar plates supplemented with OADC
Procedure
-
Macrophage Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight.
-
Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh media containing a low concentration of amikacin (200 µg/mL) for 2 hours to kill any remaining extracellular bacteria, followed by another wash.
-
Compound Treatment: Add fresh media containing serial dilutions of the test compound to the infected cells. Include a no-drug control.
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.
-
Macrophage Lysis and Plating: After incubation, wash the cells with PBS. Lyse the macrophages by adding 0.5 mL of 0.1% Triton X-100 for 10 minutes. Prepare serial dilutions of the cell lysate in 7H9 broth and plate onto 7H11 agar plates.
-
CFU Counting: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies.
-
Data Analysis: Compare the CFU counts from the compound-treated wells to the no-drug control to determine the reduction in intracellular bacterial load.
Visualizing the Intracellular Assay Workflow
Caption: Workflow for assessing the intracellular activity of a compound against Mtb.
Part 2: Mechanism of Action Studies
Should this compound or its analogs show promising activity in the initial screening cascade, further studies can be undertaken to confirm their mechanism of action. Based on existing literature for this class of compounds, a key experiment would be to assess their activity against Mtb strains with known mutations in the mmpL3 gene.[1][2] A significant increase in the MIC against MmpL3 mutant strains compared to the wild-type strain would provide strong evidence that MmpL3 is the primary target.
Conclusion
The pyrrole-2-carboxamide scaffold represents a compelling starting point for the development of new anti-tuberculosis therapies. The protocols detailed in these application notes provide a robust and systematic framework for the comprehensive in vitro evaluation of novel analogs such as this compound. By determining a compound's potency, selectivity, and intracellular efficacy, researchers can efficiently identify promising lead candidates for further preclinical and clinical development.
References
- Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
- Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
-
PubMed. (n.d.). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Retrieved from [Link]
- SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- ASM Journals. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium....
- Oxford Academic. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis.
- NIH. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
- ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
- PubMed. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 8. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of N,1-Dimethyl-1H-pyrrole-2-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction
N,1-Dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The pyrrole-2-carboxamide structure is a key building block in the synthesis of molecules designed to interact with biological targets such as DNA and specific proteins.[1] Given its role as a crucial intermediate and its potential presence in final pharmaceutical products, the development of robust and reliable analytical methods for the precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and metabolic profiling.
This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable to various matrices, from raw materials to biological samples, and are grounded in established analytical principles.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[2] |
| Molecular Weight | 138.17 g/mol | PubChem[2] |
| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide | PubChem[2] |
| CAS Number | 7126-47-8 or 7151-19-1 | Chemsrc, Sigma-Aldrich, Benchchem[1][3] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 97 - 99 °C | Sigma-Aldrich |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Principle and Rationale
Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Given the structure of this compound, it possesses moderate polarity and is well-suited for retention and separation on a C18 column. The choice of a phosphate buffer in the mobile phase is to ensure pH control, which is critical for consistent retention times of ionizable compounds. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. UV detection is suitable as the pyrrole ring is expected to have a UV chromophore.
Experimental Workflow
Caption: HPLC workflow for the quantification of this compound.
Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
4. HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (This should be optimized by running a UV scan of the analyte)
-
Run Time: 10 minutes
5. Data Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a relatively low molecular weight and a melting point below 100°C, is amenable to GC-MS analysis.
Principle and Rationale
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar column (e.g., DB-5ms) is often a good starting point for method development for a wide range of compounds. The mass spectrometer provides highly specific detection and structural information, making it ideal for identification and quantification.
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (GC grade) or another suitable volatile solvent
-
Internal Standard (e.g., a deuterated analog or a compound with similar properties but different retention time)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to the desired concentration range. Add the internal standard at a fixed concentration to all standards and samples.
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or split injection, to be optimized)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection:
-
Full Scan Mode: m/z 40-300 for initial identification.
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound (e.g., the molecular ion at m/z 138 and major fragment ions).
-
5. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in samples using this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of compounds in complex matrices such as biological fluids.
Principle and Rationale
This technique combines the separation power of HPLC with the highly specific and sensitive detection of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference. A method for a similar compound, 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid, suggests that a mobile phase of acetonitrile, water, and an acid modifier like formic acid is suitable for LC-MS applications.[4]
Experimental Workflow
Caption: LC-MS/MS workflow for sensitive quantification of this compound.
Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., N,1-Dimethyl-d6-1H-pyrrole-2-carboxamide) is highly recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reagents for sample extraction (e.g., ethyl acetate for LLE, or SPE cartridges).
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Sample Preparation (Example for Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
5. Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A plausible transition would be:
-
This compound: Precursor ion [M+H]⁺ at m/z 139.1 → Product ions (to be determined, e.g., m/z 94.1, 67.1)
-
Internal Standard: Corresponding mass shifts.
-
6. Method Validation: All methods should be validated according to relevant guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.[5]
Conclusion
This application note provides detailed protocols for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The provided protocols serve as a starting point for method development and should be optimized and validated for the specific application.
References
-
PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. CAS#:7126-47-8 | 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). Available from: [Link]
-
Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. 2022. Available from: [Link]
-
PubChemLite. N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). Available from: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]
-
SIELC Technologies. Separation of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column. Available from: [Link]
-
National Institutes of Health. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. 2023. Available from: [Link]
-
ResearchGate. Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. 2017. Available from: [Link]
-
Royal Society of Chemistry. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. 2019. Available from: [Link]
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:7126-47-8 | 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI) | Chemsrc [chemsrc.com]
- 4. Separation of 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of N,1-Dimethyl-1H-pyrrole-2-carboxamide in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyrrole Scaffold
In the landscape of contemporary drug discovery, the pyrrole-2-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide focuses on a specific, yet highly versatile derivative: n,1-Dimethyl-1h-pyrrole-2-carboxamide (CAS 7151-19-1) . While the broader pyrrole-2-carboxamide class has seen extensive exploration, the strategic introduction of methyl groups on both the pyrrole and amide nitrogens imparts unique physicochemical properties that can be leveraged in medicinal chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this valuable chemical intermediate.
The methylation at the N1 position of the pyrrole ring and the amide nitrogen significantly alters the molecule's hydrogen bonding capacity. While the parent pyrrole-2-carboxamide can act as both a hydrogen bond donor and acceptor, the N,1-dimethylated analog is restricted to a hydrogen bond acceptor role via the carbonyl oxygen.[1] This modification can be a critical design element in achieving target selectivity and modulating pharmacokinetic properties. For instance, in the development of inhibitors for Mycobacterial membrane protein large 3 (MmpL3), it was observed that replacing the pyrrole and carboxamide hydrogens with methyl groups led to a significant loss of activity, highlighting the importance of these hydrogen bonds for that specific target.[3] Conversely, in other contexts, blocking these hydrogen bond donor sites can be advantageous, preventing unwanted interactions and improving metabolic stability.
This guide will delve into the synthetic pathways for this compound, its application as a key intermediate in the synthesis of more complex bioactive molecules, and provide detailed, field-proven protocols for its preparation and use in a laboratory setting.
Chemical Properties and Design Rationale
The structural features of this compound offer several advantages in a drug discovery context:
-
Scaffold Rigidity: The planar, aromatic pyrrole core provides a rigid scaffold, which can be beneficial for presenting substituents in a well-defined orientation for optimal target engagement.
-
Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the molecule compared to its unmethylated counterpart, which can influence cell permeability and oral bioavailability.
-
Metabolic Stability: Methylation of the amide nitrogen can prevent enzymatic hydrolysis, thereby increasing the metabolic stability and in vivo half-life of drug candidates.
-
Versatile Synthetic Handle: The pyrrole ring can be further functionalized at positions 3, 4, and 5, allowing for the exploration of a broad chemical space to optimize potency and selectivity.
| Property | Value | Reference |
| CAS Number | 7151-19-1 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide |
Application in Drug Discovery: A Key Intermediate for Bioactive Molecules
While this compound may not always be the final bioactive molecule itself, its primary value lies in its role as a versatile intermediate for the construction of more complex heterocyclic compounds.[1] The pyrrole-2-carboxamide moiety is a recognized pharmacophore in molecules designed to interact with a variety of biological targets.
Synthesis of DNA Minor Groove Binders
The pyrrole-2-carboxamide scaffold is a cornerstone in the design of synthetic DNA minor groove binders. These molecules can selectively recognize and bind to specific DNA sequences, leading to the modulation of gene expression and exhibiting potent anticancer and antimicrobial activities. This compound can serve as a key building block in the synthesis of these complex polyamides. The N-methyl groups can influence the conformation of the polyamide chain, thereby fine-tuning its DNA binding affinity and sequence selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step process for the synthesis of this compound starting from 1-methyl-1H-pyrrole-2-carboxylic acid. The first step involves the formation of an acid chloride, followed by amidation with dimethylamine.
Materials:
-
1-methyl-1H-pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylamine solution (2M in THF)
-
Triethylamine (TEA)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Formation of 1-methyl-1H-pyrrole-2-carbonyl chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq).
-
Add anhydrous DCM (10 mL per gram of carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
Step 2: Amidation with Dimethylamine
-
Dissolve the crude 1-methyl-1H-pyrrole-2-carbonyl chloride in anhydrous DCM (10 mL per gram of the initial carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.0 eq, from a 2M solution in THF) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the dimethylamine solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Investigation of n,1-Dimethyl-1h-pyrrole-2-carboxamide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive experimental framework for the initial preclinical evaluation of the novel chemical entity, n,1-Dimethyl-1h-pyrrole-2-carboxamide. Given the absence of established biological data for this specific compound, this guide is structured as an exploratory roadmap, commencing with fundamental characterization and progressing through a tiered screening cascade to elucidate its potential therapeutic value. The protocols herein are designed to be self-validating, incorporating industry-standard controls and offering insights into the causal relationships behind experimental choices. This approach is grounded in established principles of drug discovery, aiming to efficiently de-risk and identify the most promising therapeutic avenues for this compound.
Introduction: The Therapeutic Potential of the Pyrrole-Carboxamide Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and antipsychotic properties.[1] The carboxamide linkage is also a common feature in pharmacologically active molecules, contributing to target binding and influencing pharmacokinetic properties.[2] While the specific biological profile of this compound is currently uncharacterized, its structural similarity to other biologically active pyrrole-carboxamide derivatives suggests a high potential for therapeutic relevance. For instance, various derivatives have shown promise as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating tuberculosis and as inverse agonists for the 5-HT6 receptor with cognition-enhancing activity.[3][4]
This guide, therefore, outlines a logical and efficient progression of studies to systematically evaluate this compound, from initial physicochemical and safety profiling to broad-based phenotypic screening and subsequent target deconvolution and in vivo proof-of-concept studies.
Phase 1: Foundational Characterization and In Vitro Safety Assessment
The initial phase of investigation focuses on establishing the fundamental properties and safety profile of this compound. This is a critical, go/no-go stage that determines the feasibility of further development.[5]
Physicochemical Properties
Understanding the compound's physicochemical properties is essential for formulation development and for interpreting subsequent biological data.[6]
Table 1: Key Physicochemical Parameters for this compound
| Parameter | Experimental Method | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | To ensure the observed biological activity is due to the compound of interest and not impurities. |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS at pH 7.4) and relevant organic solvents (e.g., DMSO). | Critical for designing in vitro assays and for predicting oral bioavailability.[6] |
| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water partition) or computational prediction. | Influences membrane permeability, plasma protein binding, and metabolic stability. |
| Chemical Stability | Incubate in relevant buffers (pH 2, 7.4, 9) and analyze degradation over time by HPLC. | To identify potential liabilities for storage and formulation. |
In Vitro Cytotoxicity Assessment
A preliminary assessment of cytotoxicity is crucial to determine a suitable concentration range for subsequent cell-based assays and to flag any potential for overt toxicity.
Protocol 2.2.1: XTT Cell Viability Assay
The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7][8]
-
Cell Culture: Plate a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Phase 2: Broad-Based Phenotypic Screening
Once the foundational characteristics are established, a broad screening approach is employed to identify potential therapeutic areas.
High-Content Imaging for Phenotypic Profiling
High-content imaging (HCI) allows for the unbiased assessment of multiple cellular parameters simultaneously, providing a rich dataset to generate hypotheses about the compound's mechanism of action.
Protocol 3.1.1: Cell Painting Assay
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., U2OS) in optically clear 96- or 384-well plates. Treat with this compound at a non-toxic concentration (e.g., 10 µM) for 24-48 hours. Include a diverse set of reference compounds with known mechanisms of action.
-
Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria, and antibodies for specific organelles).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to extract a wide range of features (e.g., cell size, shape, texture, and fluorescence intensity in different compartments).
-
Data Analysis: Compare the phenotypic profile of this compound to the reference compounds to cluster its activity and predict its potential mechanism of action.
Screening in Disease-Relevant Models
Based on the structural alerts from related pyrrole-carboxamides (e.g., antimicrobial, anticancer, neurological), targeted in vitro screens can be deployed.
Table 2: Suggested Initial Disease-Relevant Screens
| Therapeutic Area | In Vitro Model | Key Readout | Rationale for Inclusion |
| Oncology | Panel of cancer cell lines (e.g., NCI-60) | Cell proliferation (e.g., MTT/XTT assay)[7][9][10] | Pyrrole-containing compounds have shown anticancer activity.[1] |
| Infectious Disease | Bacterial (e.g., M. tuberculosis) and fungal cultures | Minimum Inhibitory Concentration (MIC) | Pyrrole-2-carboxamides are known MmpL3 inhibitors with anti-TB activity.[3] |
| Neurological Disorders | Neuronal cell lines (e.g., SH-SY5Y) or primary neurons | Neurite outgrowth, cell viability, neurotransmitter release | The 5-HT6 receptor, a target for cognitive disorders, is modulated by pyrrole-carboxamides.[4] |
Phase 3: Target Identification and Mechanism of Action Elucidation
If a consistent and potent biological activity is observed in Phase 2, the next critical step is to identify the molecular target(s) of this compound.[11][12][13]
Affinity-Based Target Identification
Affinity-based pull-down methods are a powerful tool for isolating the binding partners of a small molecule from a complex biological sample.[11]
Workflow 4.1.1: Affinity-Based Pull-Down using a Biotinylated Probe
Caption: Workflow for affinity-based target identification.
Protocol 4.1.2: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. It is crucial to validate that the biotinylated probe retains the biological activity of the parent compound.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Cell Lysis and Incubation: Prepare a protein lysate from a responsive cell line. Incubate the lysate with the probe-coated beads. Include a control with beads alone and/or beads with a non-biotinylated competitor compound.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).
-
Target Validation: Validate the identified targets using orthogonal approaches such as genetic knockdown (siRNA/CRISPR) or overexpression to confirm their role in the observed phenotype.
Phase 4: In Vivo Proof-of-Concept and Pharmacokinetic Profiling
Promising in vitro activity and a validated target pave the way for in vivo studies to assess efficacy and drug-like properties.[5][14]
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing in vivo efficacy studies.[6][15][16][17]
Table 3: Key In Vivo PK Parameters
| Parameter | Experimental Model | Rationale |
| Bioavailability | Rodent model (e.g., mouse or rat) with IV and oral dosing | To determine the fraction of the administered dose that reaches systemic circulation. |
| Plasma Half-life (t1/2) | Rodent model with serial blood sampling | To understand the duration of exposure. |
| Tissue Distribution | Rodent model with tissue harvesting at different time points | To determine if the compound reaches the target organ. |
| Metabolic Stability | In vitro liver microsome assay | To identify potential metabolic liabilities. |
In Vivo Efficacy Models
The choice of the in vivo model will be dictated by the findings from the in vitro screening and target identification phases.
Workflow 5.2.1: General In Vivo Efficacy Study Design
Caption: General workflow for an in vivo efficacy study.
Example In Vivo Models:
-
Oncology: Xenograft models where human cancer cells are implanted in immunocompromised mice. Efficacy is measured by tumor growth inhibition.
-
Infectious Disease: Infection models in mice (e.g., M. tuberculosis aerosol infection). Efficacy is measured by bacterial load reduction in the lungs.
-
Neurological Disorders: Models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease) or behavioral models (e.g., novel object recognition for cognition).[18][19][20] Efficacy is assessed through behavioral tests and histopathological analysis.[18]
Data Interpretation and Decision Making
Throughout this experimental cascade, it is imperative to have clear go/no-go decision points based on predefined criteria for potency, selectivity, and safety. A multidisciplinary team of chemists, biologists, and pharmacologists should regularly review the data to guide the project's progression.
Conclusion
The experimental design outlined in these application notes provides a robust and logical framework for the initial preclinical evaluation of this compound. By systematically characterizing its physicochemical properties, assessing its in vitro safety and efficacy, identifying its molecular target, and evaluating its in vivo proof-of-concept, researchers can efficiently determine the therapeutic potential of this novel chemical entity. This structured approach, grounded in the principles of modern drug discovery, maximizes the probability of success while judiciously allocating resources.
References
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10447-10465. Retrieved from [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15233-15266. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Retrieved from [Link]
-
El-Sayed, H. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2 Mpro inhibitors. RSC Medicinal Chemistry, 13(10), 1239-1250. Retrieved from [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]
-
Musah, R. A. (2021). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 26(21), 6593. Retrieved from [Link]
-
Marabese, I., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1069106. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). What Is Preclinical Drug Development? [Video]. YouTube. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2015). Pharmacokinetics and its role in small molecule drug discovery research. Current Drug Discovery Technologies, 12(2), 70-85. Retrieved from [Link]
-
Wang, Y., et al. (2025, February 13). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
-
de Nanteuil, F., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(5), 1017-1027. Retrieved from [Link]
-
NJ Alliance for Clinical and Translational Science. (2021, November 11). Preclinical Drug Development [Video]. YouTube. Retrieved from [Link]
-
Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(10), 839-847. Retrieved from [Link]
-
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Schiavone, S., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. Retrieved from [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides.... Retrieved from [Link]
-
Molecules. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
ResearchGate. (2022, August 6). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]
-
Frontiers. (n.d.). Novel Psychoactive Drugs. Retrieved from [Link]
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
-
Arca Biopharma. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Biology Lectures. (2023, October 10). Drug Discovery and Development | Detailed Explanation of Preclinical and Clinical Steps [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2021, March 11). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Retrieved from [Link]
-
MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from [Link]
-
PubMed. (2023, November 28). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Retrieved from [Link]
-
BenchSci. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]
-
PubMed. (2023, February 8). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Retrieved from [Link]
-
Fast Forward Medical Innovation – Commercialization Education. (2020, June 26). Key Considerations for the Pre-clinical Development of Therapeutic Innovations [Video]. YouTube. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 14. youtube.com [youtube.com]
- 15. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 18. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. invivobiosystems.com [invivobiosystems.com]
- 20. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Cellular Journey of n,1-Dimethyl-1h-pyrrole-2-carboxamide
Introduction: The Cell as a Labyrinth for Small Molecules
The efficacy of any therapeutic agent is fundamentally dependent on its ability to reach its designated target within the complex architecture of the cell. For small molecules like n,1-Dimethyl-1h-pyrrole-2-carboxamide, a member of the medicinally significant pyrrole-carboxamide class, understanding the journey across the cell membrane and subsequent localization within subcellular compartments is a critical step in drug discovery and development.[1] Pyrrole-carboxamide derivatives have been investigated for a range of activities, including as antitubercular agents and kinase inhibitors, where their site of action dictates their biological effect.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cellular uptake and subcellular distribution of this compound. The protocols herein are designed as self-validating systems, integrating quantitative biochemical assays with high-resolution imaging to provide a holistic understanding of the molecule's intracellular fate. We will explore not just the "how" but the "why" behind each experimental choice, grounding our methodologies in established principles of cell biology and analytical chemistry.
Part 1: Quantitative Analysis of Cellular Uptake
Before determining where a compound localizes, it is essential to quantify how much of it enters the cell. Cellular uptake kinetics provide invaluable data on membrane permeability and whether the compound accumulates against a concentration gradient, suggesting active transport.
Principle of the Assay
This protocol measures the total intracellular accumulation of this compound over time. Cultured cells are incubated with the compound, after which extracellular compound is rigorously removed. The cells are then lysed, and the concentration of the compound in the lysate is determined using a highly sensitive analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To distinguish between active transport and passive diffusion, parallel experiments are often conducted at 4°C, a temperature at which active, energy-dependent transport mechanisms are significantly inhibited while passive diffusion is less affected.[4]
Experimental Protocol: Cellular Uptake Quantification by LC-MS/MS
This protocol is adapted for adherent cell lines (e.g., HeLa, A549, MCF-7) and can be modified for suspension cells.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lysis Buffer (e.g., RIPA buffer or methanol/water mixture)
-
BCA Protein Assay Kit
-
Multi-well cell culture plates (e.g., 24-well)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach ~90% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare working solutions of this compound in pre-warmed Assay Buffer at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO equivalent).
-
Initiation of Uptake: Aspirate the culture medium from the wells. Wash the cell monolayer once with pre-warmed PBS. Add the compound working solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.
-
Rationale: Time-course experiments are crucial to determine if uptake is linear or reaches a plateau, indicating saturation of a transport mechanism.
-
-
Termination of Uptake: To stop the uptake process, rapidly aspirate the compound solution and immediately wash the cells three times with ice-cold PBS.[5]
-
Rationale: Rapid washing with ice-cold buffer is critical. It halts all metabolic and transport processes and effectively removes any compound nonspecifically adsorbed to the cell surface, preventing overestimation of intracellular concentration.[4]
-
-
Cell Lysis: Add a fixed volume of Lysis Buffer to each well. For LC-MS/MS, a solvent-based lysis (e.g., 70% methanol) is often preferred as it precipitates proteins while solubilizing the small molecule. Scrape the cells and collect the lysate.
-
Sample Processing: Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris. Collect the supernatant for analysis.
-
Protein Normalization: Use an aliquot of the lysate from a parallel well (lysed with a compatible buffer like RIPA) to determine the total protein concentration using a BCA assay. This is used to normalize the quantified compound amount per milligram of total protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of this compound. An internal standard should be used to ensure accuracy.
-
Data Analysis: Calculate the intracellular concentration, typically expressed as pmol or nmol of compound per mg of total cellular protein. Plot concentration versus time and concentration versus dose.
Workflow for Quantitative Cellular Uptake
Caption: Workflow for quantifying cellular uptake of a small molecule.
Data Presentation: Example Uptake Data
Quantitative results should be summarized in a clear, tabular format.
| Incubation Time (min) | Intracellular Concentration (pmol/mg protein) ± SD (n=3) |
| 5 | 15.2 ± 1.8 |
| 15 | 44.8 ± 3.5 |
| 30 | 89.1 ± 6.2 |
| 60 | 125.6 ± 9.7 |
| 60 (at 4°C) | 22.4 ± 2.1 |
Part 2: Subcellular Localization Analysis
Identifying the specific organelles or compartments where a compound accumulates is paramount to elucidating its mechanism of action and potential off-target effects.[6] We present two complementary gold-standard techniques: high-resolution fluorescence microscopy for spatial visualization and subcellular fractionation for biochemical quantification.
Technique 1: Confocal Fluorescence Microscopy
Principle: Microscopy provides direct visual evidence of a compound's distribution within the cell. Since this compound is not intrinsically fluorescent, a fluorescent derivative must be synthesized by conjugating it to a fluorophore (e.g., FITC, Rhodamine). This allows for direct visualization. Co-localization studies with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker™ for mitochondria) can then reveal the compound's primary residence. Studies on similar pyrrole-imidazole polyamides have successfully used this approach to determine nuclear localization.[7]
Experimental Protocol: Imaging Subcellular Localization
-
Synthesis: Synthesize a fluorescently-tagged version of this compound. It is crucial to validate that the fluorescent tag does not significantly alter the compound's biological activity or uptake characteristics.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Compound Incubation: Treat cells with the fluorescently-tagged compound at a predetermined concentration and for an optimal duration, as determined from uptake assays.
-
Organelle Staining (Live-Cell): For live-cell imaging, incubate the cells with organelle-specific dyes like MitoTracker™ Red CMXRos (for mitochondria) and Hoechst 33342 (for nucleus) according to the manufacturer's protocols.
-
Fixation and Permeabilization (Fixed-Cell): Alternatively, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton™ X-100, and then stain with dyes like DAPI (for nucleus).
-
Caution: Fixation methods can sometimes cause artifacts, altering the localization of small molecules. It is advisable to compare results from both live and fixed cells where possible.[8]
-
-
Imaging: Acquire images using a confocal laser scanning microscope. Collect separate channels for the fluorescent compound, the nucleus, and other organelles.
-
Image Analysis: Merge the acquired images to visualize co-localization. Quantitative analysis can be performed using software (e.g., ImageJ with a co-localization plugin) to calculate correlation coefficients (e.g., Pearson's coefficient) between the compound's signal and each organelle marker.
Technique 2: Subcellular Fractionation
Principle: This biochemical technique physically separates cellular compartments based on their size and density using differential centrifugation.[9] The cell membrane is gently disrupted, and the homogenate is subjected to a series of centrifugation steps at increasing speeds, pelleting progressively smaller components.[10] The concentration of the compound in each isolated fraction (e.g., nuclear, mitochondrial, cytosolic) is then quantified, providing robust, quantitative data to complement microscopy.
Experimental Protocol: Differential Centrifugation
-
Cell Culture and Treatment: Grow a large population of cells (e.g., in T-175 flasks) and treat with this compound.
-
Harvesting: Harvest cells by scraping into ice-cold PBS. Centrifuge to obtain a cell pellet.
-
Homogenization: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer (containing protease and phosphatase inhibitors). Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[9]
-
Rationale: Gentle, mechanical lysis is preferred over detergent-based methods to preserve the integrity of organelle membranes.[11]
-
-
Differential Centrifugation:
-
Step A (Nuclear Fraction): Centrifuge the homogenate at low speed (e.g., 700-1,000 x g for 10 minutes). The pellet contains intact nuclei. Collect the supernatant (post-nuclear supernatant).[9]
-
Step B (Mitochondrial Fraction): Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000-12,000 x g for 15 minutes). The resulting pellet is enriched in mitochondria. Collect the supernatant.
-
Step C (Microsomal and Cytosolic Fractions): Centrifuge the supernatant from Step B at a very high speed (e.g., 100,000 x g for 60 minutes). The pellet contains the microsomal fraction (endoplasmic reticulum, Golgi), and the final supernatant is the cytosolic fraction.[9]
-
-
Analysis of Fractions:
-
Compound Quantification: Aliquot a portion of each fraction and quantify the concentration of this compound by LC-MS/MS.
-
Purity Validation (Western Blot): Run a Western blot on the remaining portion of each fraction using antibodies against well-established organelle-specific marker proteins to validate the purity of the fractionation.
-
Workflow for Subcellular Fractionation
Sources
- 1. scispace.com [scispace.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear localization of pyrrole–imidazole polyamide–fluorescein conjugates in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake of N-methylpyrrole/N-methylimidazole polyamide-dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcellular fractionation protocol [abcam.com]
- 10. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Note: A Guide to High-Throughput Screening of n,1-Dimethyl-1h-pyrrole-2-carboxamide and its Analogs
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of n,1-Dimethyl-1h-pyrrole-2-carboxamide and its analogs in HTS campaigns. While specific biological activity for this compound is not yet extensively documented, the broader class of pyrrole-containing compounds exhibits a wide range of therapeutic potential, including antimicrobial, anticancer, and antiviral properties.[3][4][5] This application note will, therefore, present a generalized yet detailed framework for screening such small molecules, from initial assay development to hit confirmation and validation.
Introduction to this compound and the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in numerous natural products and synthetic bioactive molecules.[6] This scaffold's unique electronic properties and ability to participate in various molecular interactions make it a "privileged structure" in medicinal chemistry.[6] Derivatives of pyrrole have been successfully developed into drugs with diverse therapeutic applications.[5]
This compound belongs to this promising class of compounds. While its specific biological targets are yet to be fully elucidated, related pyrrole carboxamide derivatives have shown significant activity against various biological targets. For instance, N-Propyl-1H-pyrrole-2-carboxamide has demonstrated antimicrobial and anticancer effects, with one of its mechanisms being the inhibition of the MmpL3 protein, which is crucial for mycolic acid biosynthesis in tuberculosis treatment.[3] Furthermore, other carboxamide-linked pyrrole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the potential for this chemical class to address infectious diseases.[7]
Given this context, this compound represents a valuable candidate for inclusion in HTS campaigns aimed at discovering novel therapeutics.
The High-Throughput Screening Workflow: A Strategic Overview
HTS allows researchers to conduct millions of pharmacological, chemical, or genetic tests in a short period.[2] The process is highly automated and involves robotics, liquid handling systems, and sensitive detectors to identify "hits"—compounds that exhibit a desired biological activity.[8] The typical HTS workflow can be broken down into several key stages, each requiring careful planning and execution.[9]
Caption: High-Throughput Screening Workflow Overview.
Phase 1: Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay.[10] A robust and reliable assay is essential for distinguishing true hits from inactive compounds.[10]
Assay Selection: Biochemical vs. Cell-Based Assays
The choice between a biochemical and a cell-based assay depends on the biological question being addressed.
-
Biochemical Assays: These are cell-free systems that measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[11] They are generally simpler to develop and have lower variability. For a compound like this compound, a biochemical assay could be developed to screen for inhibition of a specific bacterial enzyme, based on the known activity of its analogs.[3]
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process, such as cell viability, signal transduction, or gene expression.[12][13] They provide more biologically relevant data but can be more complex and have higher variability.[13] A cell-based assay could be used to screen for the cytotoxic effects of this compound on cancer cell lines.[4]
Protocol: Development of a Hypothetical Biochemical Inhibition Assay
This protocol outlines the development of a fluorescence-based biochemical assay to screen for inhibitors of a hypothetical bacterial enzyme, "Inhibitase," which is a putative target for pyrrole carboxamides.
Objective: To identify compounds that inhibit the activity of Inhibitase.
Materials:
-
Purified Inhibitase enzyme
-
Fluorogenic substrate for Inhibitase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Positive control inhibitor (if available)
-
This compound and compound library dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Plate reader with fluorescence detection capabilities
Step-by-Step Protocol:
-
Enzyme and Substrate Titration:
-
Determine the optimal concentrations of Inhibitase and its substrate to achieve a robust signal-to-background ratio. This is typically done by performing a matrix titration.
-
The goal is to find a substrate concentration at or near the Michaelis-Menten constant (Km) and an enzyme concentration that yields a linear reaction rate for the desired assay duration.
-
-
Assay Miniaturization and Optimization:
-
Assay Validation using the Z'-Factor:
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14] It is calculated using the means and standard deviations of the positive and negative controls.[15]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no enzyme or potent inhibitor).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
-
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15][16]
-
| Parameter | Description | Acceptable Range |
| Z'-Factor | A measure of assay quality, reflecting the separation between positive and negative controls.[14] | 0.5 to 1.0[16] |
| Signal Window | The ratio of the mean of the positive control to the mean of the negative control. | > 2 |
| Coefficient of Variation (%CV) | A measure of data variability within control wells. | < 20% |
Table 1: Key Assay Performance Metrics
Phase 2: The Screening Campaign
Once the assay has been validated, the screening campaign can begin.
Pilot Screen
Before committing to a full-scale screen, a pilot screen of a smaller, diverse set of compounds (e.g., ~2,000) is recommended.[9] This helps to:
-
Assess the performance of the assay under real screening conditions.
-
Estimate the hit rate.
-
Identify any potential issues with automation or data analysis.
Primary High-Throughput Screen
The full compound library is then screened at a single concentration, typically around 10 µM.[9] The primary goal is to identify "hits" that show activity above a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).[9]
Caption: Automated Primary HTS Workflow.
Phase 3: Hit Confirmation and Follow-Up
Not all hits from the primary screen will be genuine. Therefore, a series of follow-up experiments are necessary to confirm and characterize the active compounds.
Hit Confirmation
-
Re-testing: "Cherry-pick" the initial hits and re-test them in the primary assay to eliminate false positives.
-
Orthogonal Assays: Use a different assay format to confirm the activity of the hits. This helps to rule out compounds that interfere with the primary assay technology.
Dose-Response Analysis and Potency Determination
Confirmed hits are then tested at multiple concentrations to generate a dose-response curve. This allows for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of a compound's potency.[17]
Preliminary Structure-Activity Relationship (SAR)
The data from the dose-response analysis of the initial hits and any available analogs can be used to establish a preliminary structure-activity relationship (SAR).[9] This involves identifying the chemical features of the molecules that are important for their biological activity.
Data Analysis and Interpretation
HTS generates large and complex datasets that require specialized analysis methods.[17]
-
Normalization: Raw data from each plate is typically normalized to the plate's internal controls to minimize plate-to-plate variability.[18]
-
Hit Selection: As mentioned, a common method for hit selection is to identify compounds that produce a signal greater than a certain number of standard deviations from the mean of the negative controls.[9]
-
Data Visualization: Tools such as scatter plots and heat maps are used to visualize the screening data and identify trends or potential artifacts.
Conclusion
The use of this compound and its analogs in high-throughput screening campaigns holds significant promise for the discovery of novel therapeutic agents. The biological activity of related pyrrole carboxamides suggests a high probability of identifying hits with potential applications in infectious diseases, oncology, and other therapeutic areas. By following a well-structured and rigorously validated HTS workflow, researchers can effectively and efficiently explore the therapeutic potential of this important class of small molecules.
References
- Benchchem. N-Propyl-1H-pyrrole-2-carboxamide | High Purity.
- RSC Publishing. (2022-09-22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as.
- RSC Publishing. (2022-09-22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors.
- PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495.
- Lloyd, M. (2023-03-30). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Pharmaceutical Technology. (2024-11-07). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- ACS Publications. (2025-06-10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology.
- ResearchGate. (2023-09-02). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
- SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- Wikipedia. High-throughput screening.
- VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
- PMC. Quantitative high-throughput screening data analysis: challenges and recent advances.
- Wikipedia. Z-factor.
- PMC. Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- ResearchGate. (2025-08-10). High Throughput Screening: Methods and Protocols.
- PMC - NIH. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
- SlideShare. (2014-04-08). Data analysis approaches in high throughput screening.
- BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS).
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Basicmedical Key. High-Throughput Screening Data Analysis.
- BMG LABTECH. (2025-01-27). The Z prime value (Z´).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- MDPI. (2023-03-13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- PubMed. (2020-08-12). High-Throughput Screening: today's biochemical and cell-based approaches.
- Cambridge MedChem Consulting. (2017-11-13). Analysis of HTS data.
- Bio-Techne. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Charles River Laboratories. High-Throughput Screening (HTS) Services.
- NIST. 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. N-Propyl-1H-pyrrole-2-carboxamide | High Purity [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rna.uzh.ch [rna.uzh.ch]
Application Notes & Protocols: Evaluating N,1-Dimethyl-1H-pyrrole-2-carboxamide as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword: A Note on Scientific Integrity
As a Senior Application Scientist, my primary commitment is to the rigorous, evidence-based advancement of research. The compound , N,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS 7151-19-1) , is commercially available and belongs to the pyrrole-2-carboxamide class of molecules. This molecular scaffold is indeed a "privileged structure" in medicinal chemistry, serving as the core for compounds targeting a range of proteins.[1] However, a thorough review of current scientific literature reveals that This compound itself is not a validated chemical probe with a known, specific biological target or established application in cellular assays. Its toxicological and comprehensive chemical properties have not been thoroughly investigated.[2]
Therefore, this guide will not present this compound as a validated probe. Instead, it will provide a much more valuable and scientifically rigorous framework: how to systematically evaluate a novel or undercharacterized compound like this compound to determine if it could be developed into a useful chemical probe.
This document will guide you through the principles and protocols of chemical probe validation, using this specific molecule as a case study. We will explore the potential of its parent scaffold and outline the necessary experiments to establish the potency, selectivity, and mechanism of action required of a high-quality research tool.
The Pyrrole-2-Carboxamide Scaffold: A Foundation of Potential
The pyrrole-2-carboxamide core is a versatile building block found in numerous biologically active compounds.[1] Its value lies in the ability of the carboxamide group to act as a hydrogen bond acceptor, facilitating interactions with hydrophilic pockets in protein targets.[1] This has enabled the development of potent and selective inhibitors for diverse and critical targets:
-
Mycobacterial Membrane Protein Large 3 (MmpL3): Complex derivatives containing the pyrrole-2-carboxamide core have been designed as potent inhibitors of MmpL3, a crucial protein for the survival of Mycobacterium tuberculosis. These compounds show promise in treating drug-resistant tuberculosis.[3]
-
Bcl-2 Family Proteins: Elaborated molecules incorporating the this compound moiety have been synthesized and evaluated as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are key targets in cancer therapy.[4]
-
Broad Antimicrobial and Anticancer Activity: The broader pyrrole class is known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5]
This rich history suggests that while this compound is likely a synthetic intermediate, it possesses a core structure with proven potential for biological interaction. The critical question is: does this specific, simple molecule interact with a biological target with sufficient potency and selectivity to be useful?
Foundational Properties of this compound
Before embarking on complex biological assays, it is essential to understand the compound's basic characteristics.
| Property | Value | Source |
| CAS Number | 7151-19-1 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Physical Form | Solid | N/A |
| Storage | 2-8°C, sealed under dry conditions | [1] |
Safety Considerations: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
The Chemical Probe Validation Workflow: A Protocol Framework
A chemical probe is a small molecule used to study and manipulate a biological target (like a protein) in a complex system, such as a living cell. To be considered a high-quality probe, it must meet stringent criteria for potency, selectivity, and mechanism of action.[6][7] The following section outlines a workflow to assess if a compound like this compound meets these standards.
Caption: Workflow for validating a novel chemical probe.
Protocol 1: Initial Target Identification via Broad Panel Screening
Objective: To perform an unbiased screen to identify potential protein targets of this compound.
Causality: A useful probe must have a defined target. Without prior knowledge, a broad screening approach is the most logical first step to identify potential interactions. Commercial services offer panels that test a compound against hundreds of kinases, GPCRs, ion channels, and other common drug targets.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.
-
Screening Concentration: Submit the compound for screening at one or two standard concentrations (e.g., 1 µM and 10 µM) to a reputable vendor (e.g., Eurofins Discovery, Reaction Biology).
-
Data Analysis:
-
Analyze the percentage of inhibition data provided for each target in the panel.
-
A "hit" is typically defined as a target showing >50% inhibition at the screening concentration.
-
Crucial Insight: Pay close attention to hits within the same protein family. If the compound inhibits multiple related kinases, for example, it may lack the selectivity required of a good probe. An ideal initial result is potent inhibition of a single target or a small number of closely related targets.
-
Protocol 2: Determining Biochemical Potency (IC₅₀)
Objective: To quantify the potency of the compound against a specific "hit" protein identified in the initial screen.
Causality: After identifying a potential target, you must determine how tightly the compound binds or inhibits it. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of potency in enzymatic assays.
Methodology (Example for a Kinase Target):
-
Assay Components:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate peptide.
-
ATP (often at its Km concentration for the enzyme).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™, HTRF®).
-
-
Compound Dilution: Perform a serial dilution of the this compound stock solution to create a dose-response curve (e.g., 10 concentrations from 100 µM down to 1 nM).
-
Assay Procedure:
-
Add the diluted compound to the wells of a microplate.
-
Add the kinase and substrate to initiate the reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).
-
Add ATP to start the phosphorylation reaction.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Trustworthiness Check: A high-quality probe should ideally have an IC₅₀ of <100 nM for its primary target.
Protocol 3: Confirming Cellular Target Engagement
Objective: To verify that the compound can enter a living cell and physically interact with its intended target.
Causality: Biochemical potency does not guarantee cellular activity. The compound must be able to cross the cell membrane and find its target in the complex cellular environment. Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm this engagement.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of n,1-Dimethyl-1h-pyrrole-2-carboxamide
Welcome to the technical support center for the synthesis of n,1-Dimethyl-1h-pyrrole-2-carboxamide. As Senior Application Scientists, we have designed this guide to provide researchers and drug development professionals with in-depth, field-proven insights into optimizing this synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
The synthesis of this compound is typically approached via a two-step sequence: first, the formation of an amide bond between a pyrrole-2-carboxylic acid precursor and methylamine, followed by the N-methylation of the pyrrole ring. The order of these steps is critical, and optimization at each stage is essential for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally preferred synthetic strategy for this compound?
A1: The most frequently employed strategy is a two-step process: (1) Formation of the amide bond to create N-methyl-1H-pyrrole-2-carboxamide, followed by (2) N-methylation of the pyrrole ring. This "amidation-first" approach is often preferred because the amide group is generally stable under the basic conditions required for the subsequent N-methylation step. Starting with N-methylation of pyrrole-2-carboxylic acid can sometimes be complicated by the acidic proton of the carboxylic acid, potentially requiring protection-deprotection steps or excess base.
Q2: Which step is more challenging to optimize: amidation or N-methylation?
A2: Both steps present unique challenges.
-
Amidation: The primary challenge is activating the carboxylic acid of the pyrrole ring without promoting side reactions. Pyrrole's electron-rich nature makes it sensitive to harsh acidic conditions that might be used to form an acid chloride.[1] Therefore, the choice of coupling reagent is paramount for achieving a high yield.
-
N-Methylation: The key challenge here is achieving regioselectivity. The pyrrolide anion, formed by deprotonating the pyrrole nitrogen, is an ambident nucleophile. This means it can react with the methylating agent at the nitrogen (N-alkylation, desired) or at a carbon atom (C-alkylation, undesired).[2] Controlling the reaction conditions to exclusively favor N-alkylation is critical for product purity and yield.
Q3: What are the primary safety concerns I should be aware of during this synthesis?
A3:
-
Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Strong Bases: Sodium hydride (NaH) is commonly used for deprotonation. It is highly reactive with water and can ignite. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium hydroxide (KOH) in solvents like DMSO can also be highly corrosive.
-
Solvents: Anhydrous solvents like DMF and THF are often required, especially for the N-methylation step. Ensure they are properly dried to prevent quenching the base and side reactions.
Troubleshooting Guide: Step-by-Step Problem Solving
This guide addresses specific issues you may encounter during your experiments.
Part 1: Amide Bond Formation (Amidation)
Q: My amidation reaction has a low yield. What are the likely causes and how can I fix it?
A: Low yield in amide coupling is a common issue that can almost always be traced back to inefficient activation of the carboxylic acid.
Causality & Solutions:
-
Ineffective Coupling Reagent: The most common method for forming an amide bond involves activating the carboxylic acid.[3] Standard reagents like dicyclohexylcarbodiimide (DCC) can be effective, but the dicyclohexylurea (DCU) byproduct is notoriously insoluble, making purification difficult.[4]
-
Solution: Switch to a coupling reagent with a more soluble byproduct. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is an excellent choice as its urea byproduct is water-soluble and easily removed during aqueous workup.[4][5] For more difficult couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents offer higher efficiency, though at a greater cost.[3][4]
-
-
Incorrect Stoichiometry: Using insufficient coupling reagent will result in incomplete conversion. Conversely, excess reagent can lead to side reactions. A non-nucleophilic base (e.g., DIEA, TEA) is often required (1.1-1.5 equivalents) to neutralize acids and drive the reaction forward.
-
Solution: Typically, use 1.0 eq of the carboxylic acid, 1.1-1.2 eq of the amine, 1.1-1.2 eq of the coupling reagent, and (if using an additive like HOBt) 1.1-1.2 eq of the additive.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. Most couplings are run at 0 °C and allowed to warm to room temperature to control the initial exothermic reaction. The solvent must be aprotic and anhydrous (e.g., DMF, DCM, MeCN).
| Coupling Reagent | Activating Agent Class | Byproduct | Solubility of Byproduct | Key Considerations |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Difficult purification. Best for solution-phase where byproduct can be filtered.[4] |
| EDCI·HCl | Carbodiimide | Water-soluble urea | Soluble in water | Easy purification via aqueous workup.[4][5] |
| PyBOP | Phosphonium Salt | Phosphine oxide derivative | Soluble in organic solvents | Highly efficient but expensive. Does not react with free amine component.[3] |
| HBTU / HATU | Aminium/Uronium Salt | Tetramethylurea derivative | Soluble in organic solvents | Very fast reaction times and minimal racemization.[3][4] |
Part 2: N-Methylation of Pyrrole Ring
Q: My N-methylation reaction is giving me a mixture of N-methylated and C-methylated products. How can I improve the regioselectivity?
A: This is a classic problem of controlling the reactivity of an ambident nucleophile. The outcome is dictated by the nature of the bond between the pyrrolide nitrogen and its counter-ion (e.g., Na+, K+), as well as the solvent.[2]
-
The Mechanism: A strong base deprotonates the pyrrole NH (pKa ≈ 17.5).[2][6] This creates a pyrrolide anion.
-
Ionic vs. Covalent Character:
-
High N-Selectivity: When the bond between the nitrogen and the counter-ion is highly ionic (as with Na+ or K+), the negative charge is more localized on the nitrogen. This, combined with a polar aprotic solvent (like DMF) that solvates the cation, frees the nitrogen lone pair to act as the primary nucleophile, leading to N-methylation.[2] Using a strong base like Sodium Hydride (NaH) in DMF is the standard method to achieve this.[7]
-
Increased C-Selectivity: With more covalent bonds (e.g., with MgX from a Grignard reagent), the nitrogen is more sterically encumbered, and the reaction can be directed towards the carbon atoms of the ring.[2] This is the undesired pathway in this synthesis.
-
Q: I suspect I am also methylating the amide nitrogen, creating a quaternary ammonium salt or a dimethylamide. How can I prevent this?
A: This side reaction, while less common than C-alkylation, can occur with overly harsh conditions. The amide nitrogen is significantly less basic than the pyrrole nitrogen and generally does not deprotonate. However, it can still act as a nucleophile.
-
Solution:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of the methylating agent (e.g., 1.05-1.1 equivalents of methyl iodide).
-
Temperature Control: Run the reaction at room temperature or slightly below. Avoid excessive heating, which can provide the activation energy for this less favorable reaction.[7]
-
Base Choice: While a strong base is needed, an extremely large excess might create a highly reactive environment. Use just enough base (1.1-1.2 equivalents) to ensure complete deprotonation of the pyrrole nitrogen.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of N-methyl-1H-pyrrole-2-carboxamide (Amidation)
This protocol utilizes EDCI and HOBt for efficient coupling and straightforward purification.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and methylamine (1.2 eq, typically as a solution in THF or as a hydrochloride salt with an additional equivalent of base).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent: Add EDCI·HCl (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-methyl-1H-pyrrole-2-carboxamide.
Protocol 2: Synthesis of this compound (N-Methylation)
This protocol uses NaH and CH₃I to achieve selective N-methylation.[7]
-
Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane.
-
Solvent and Substrate: Add anhydrous DMF to the flask, cool to 0 °C, and then slowly add a solution of N-methyl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous DMF.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become homogeneous.
-
Methylation: Add methyl iodide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate solvent system) to afford the final product, this compound.[7]
References
-
Yao, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Van der Eycken, E., et al. (2013). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]
-
Blake, J.F., et al. (2017). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
- WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds. (2011). Google Patents.
- WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013). Google Patents.
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
Wikipedia. Pyrrole. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]
-
ResearchGate. Please suggest best process for N-methyl pyrrole synthesis?. Available at: [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
SlideShare. (2018). Heterocyclic compounds - pyrrole. Available at: [Link]
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 6. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of n,1-Dimethyl-1H-pyrrole-2-carboxamide
Welcome to the dedicated technical support guide for navigating the purification challenges of n,1-Dimethyl-1H-pyrrole-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind common purification hurdles and offer robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Two common pathways to this molecule are:
-
N-methylation of 1H-pyrrole-2-carboxamide (or a derivative): This route may introduce unreacted starting material, residual methylating agents (like methyl iodide or dimethyl sulfate), and by-products from the base used (e.g., salts from NaOH or NaH). Over-methylation at other positions is also a possibility, though less likely for the pyrrole ring itself once the nitrogen is alkylated.
-
Amide coupling of 1-methyl-1H-pyrrole-2-carboxylic acid with methylamine: This synthesis can leave unreacted carboxylic acid, residual coupling reagents (e.g., EDC, HOBt), and their urea by-products.
A general troubleshooting workflow for impurity identification is outlined below.
Caption: Impurity source identification workflow.
Q2: My compound appears to be degrading during silica gel column chromatography. Why is this happening and what can I do?
A2: Pyrrole rings, while aromatic, can be sensitive to acidic conditions. Standard silica gel has an acidic surface (pKa ≈ 4.5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the decomposition of sensitive compounds.
Causality: The lone pair of electrons on the pyrrole nitrogen contributes to the aromatic system, making the ring electron-rich and susceptible to electrophilic attack, which can be initiated by the acidic protons on the silica surface.
Solutions:
-
Deactivate the Silica: Before preparing your column, you can neutralize the acidic sites by washing the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) in the eluent (e.g., 0.5-1% v/v), followed by flushing with the pure eluent.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the residence time of your compound on the column.
Q3: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves in everything or nothing. What is the best approach?
A3: This is a common challenge with amide-containing molecules which have both polar (amide) and non-polar (pyrrole ring) characteristics. The key is to find a solvent or solvent system where the solubility of your compound shows a steep temperature dependence.
Recommended Strategy:
-
Single Solvent Screening: Test small amounts of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes). A good solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Find a "soluble" solvent that dissolves your compound readily at room temperature and a "non-soluble" solvent in which it is poorly soluble.
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Add the "non-soluble" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
A good starting point for this compound would be an ethanol/water or ethyl acetate/hexanes mixture.
Section 2: Troubleshooting Guides
Guide 1: Column Chromatography Purification
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Broad or Tailing Peaks | 1. Secondary Interactions: The polar amide group can interact strongly with acidic silanol groups on the silica surface, leading to non-ideal elution. 2. Column Overload: Exceeding the binding capacity of the stationary phase. | 1. Modify Mobile Phase: Add a small amount of a polar solvent like methanol (1-5%) to the eluent to compete for binding sites on the silica. Alternatively, add 0.5% triethylamine to the eluent to neutralize acidic sites. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Poor Separation of Compound from a Close-Running Impurity | 1. Inappropriate Eluent Polarity: The chosen solvent system may not have sufficient selectivity for the two compounds. 2. Structurally Similar Impurity: Impurities like the demethylated precursor (1H-pyrrole-2-carboxamide) can have very similar polarities. | 1. Optimize Solvent System: Use TLC to screen a wider range of solvent systems. Try combinations of solvents with different properties (e.g., replace ethyl acetate with a mixture of acetone and hexanes). 2. Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values. A shallow gradient is often more effective.[1] |
| Compound Does Not Elute from the Column | 1. Compound is too Polar for the Eluent: The mobile phase is not strong enough to displace the compound from the stationary phase. 2. Decomposition on Silica: The compound may have degraded on the column. | 1. Increase Eluent Polarity: Drastically increase the polarity of the mobile phase (e.g., switch to 10-20% methanol in dichloromethane). 2. Test for Stability: Spot the compound on a TLC plate and leave it for 30-60 minutes before eluting to see if it remains as a single spot. If degradation is observed, use a deactivated stationary phase as described in FAQ Q2. |
Guide 2: Recrystallization Purification
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product "Oils Out" instead of Crystallizing | 1. Solution is Supersaturated: The concentration of the solute is too high, preventing orderly crystal lattice formation. 2. Cooling is too Rapid: Fast cooling does not allow sufficient time for crystal nucleation and growth. 3. High Impurity Content: Impurities can interfere with the crystal lattice formation. | 1. Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Scratching the inside of the flask with a glass rod can initiate nucleation. 3. Pre-purification: If the crude material is very impure, first pass it through a silica plug to remove the bulk of the impurities before attempting recrystallization. |
| Poor Recovery of Purified Product | 1. Compound has Significant Solubility in the Cold Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures. 2. Too Much Solvent Used: An excessive volume of solvent was used to dissolve the crude material. | 1. Change Solvent System: Find a solvent in which the compound is less soluble. A two-solvent system might be necessary. 2. Reduce Solvent Volume: Evaporate some of the solvent under reduced pressure and attempt to recrystallize again. For future attempts, use the absolute minimum amount of hot solvent required to dissolve the solid. |
| Crystals are Colored but Should be White/Colorless | Colored Impurities are Trapped in the Crystal Lattice (Occlusion): This happens when crystallization occurs too quickly or from a highly impure solution. | Perform a Second Recrystallization: Redissolve the colored crystals in fresh, hot solvent and recrystallize slowly. This second step is often sufficient to exclude the trapped impurities. If the color persists, consider treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities before filtering and cooling. |
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis of your specific crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot on a silica gel TLC plate and elute with various solvent systems. A good system will give your product an Rf value of approximately 0.25-0.35. A promising starting eluent is a 1:1 mixture of Hexanes:Ethyl Acetate.
-
-
Column Preparation:
-
Select a column of appropriate size. For 1 gram of crude material, a 40g silica gel column is a good starting point.
-
Dry pack the column with silica gel.
-
Wet the column with the initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexanes). Run several column volumes of this eluent through the silica to ensure it is well-packed and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent.
-
Gradually increase the polarity of the eluent based on the separation observed on TLC. For example, you might run a gradient from 20% to 60% Ethyl Acetate in Hexanes over 10-15 column volumes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Induce Precipitation: While the solution is still hot, add hot water dropwise until you see persistent cloudiness.
-
Redissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Data Tables for Reference
Table 1: Solubility of this compound (Predicted)
This data is predicted based on the structure and general properties of similar amides. Experimental verification is required.
| Solvent | Polarity Index | Predicted Solubility at 25°C | Notes for Purification |
| Water | 10.2 | Sparingly Soluble | Good anti-solvent for recrystallization with a polar organic solvent. |
| Ethanol | 5.2 | Soluble | Good "soluble" solvent for recrystallization with water. |
| Acetone | 5.1 | Very Soluble | May be too strong of a solvent for single-solvent recrystallization. |
| Ethyl Acetate | 4.4 | Soluble | Good for chromatography; potential recrystallization solvent with hexanes. |
| Dichloromethane | 3.1 | Very Soluble | Good for dissolving the compound for column loading. |
| Toluene | 2.4 | Sparingly Soluble | Potential for recrystallization if solubility increases significantly with heat. |
| Hexanes | 0.1 | Insoluble | Good "non-soluble" solvent for recrystallization with more polar solvents. |
Table 2: Typical TLC Rf Values
These values are illustrative and will vary based on the exact conditions and silica gel activity.
| Compound | Solvent System (Hexanes:EtOAc) | Predicted Rf |
| This compound | 1:1 | 0.35 |
| 1-methyl-1H-pyrrole-2-carboxylic acid (impurity) | 1:1 | 0.05 (streaking) |
| 1H-pyrrole-2-carboxamide (impurity) | 1:1 | 0.20 |
References
-
Mane, Y. D. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Mackay, H. et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Issues in N,1-Dimethyl-1H-pyrrole-2-carboxamide Experiments
Welcome to the technical support center for N,1-Dimethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile pyrrole derivative. As a molecule of interest in various research domains, including as a scaffold for potential therapeutic agents, its successful synthesis and handling are paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common experimental challenges with confidence.
Section 1: Synthesis and Yield-Related Issues
The synthesis of this compound typically involves the formation of the amide bond and methylation of the pyrrole nitrogen. Issues in this stage are common and often trace back to reaction conditions, choice of reagents, or the order of synthetic steps.
FAQ 1: My N-methylation of the pyrrole ring is failing or giving low yields. What's going wrong?
This is a frequent challenge. The pyrrole N-H bond is weakly acidic (pKa ≈ 17.5 in DMSO), and successful deprotonation is essential for subsequent alkylation. Low yields are almost always due to an inappropriate choice of base, inadequate reaction conditions, or the presence of moisture.
Causality and Expert Insights: The key is to generate the pyrrolide anion effectively without promoting side reactions. Many researchers underestimate the strength of the base required. Common bases like potassium carbonate (K₂CO₃) may work in some contexts but are often insufficient for complete deprotonation, leading to incomplete reactions.[1] Furthermore, the pyrrole ring is sensitive to strongly acidic conditions, which can cause polymerization.[1] Therefore, a strong, non-nucleophilic base in an anhydrous aprotic polar solvent is the system of choice.
Troubleshooting Protocol:
-
Reagent & Solvent Selection:
-
Base: Use a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydride (KH). These irreversibly deprotonate the pyrrole. Potassium hydroxide (KOH) in DMSO is also a viable, though more aggressive, option.[1]
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate are effective. Use methyl iodide where possible, as dimethyl sulfate is significantly more toxic.[1]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices. Ensure they are freshly dried and distilled.
-
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.
-
Use syringe techniques for transferring anhydrous solvents and reagents.
-
Water will quench the strong base and the pyrrolide anion, halting the reaction.
-
-
Step-by-Step Methodology:
-
Dissolve the starting pyrrole-2-carboxamide derivative in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (1.1 to 1.5 equivalents) portion-wise. You should observe hydrogen gas evolution. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.1 to 1.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Table 1: Comparison of Common Bases for Pyrrole N-Methylation
| Base | Solvent | Temperature | Key Considerations |
| NaH | DMF, THF | 0°C to RT | Recommended. Highly effective; requires strict anhydrous conditions.[2] |
| KH | THF | 0°C to RT | More reactive than NaH; requires extreme caution. |
| KOH | DMSO | RT | Very strong base system; can promote side reactions if not controlled.[1] |
| K₂CO₃ | Acetone, DMF | Reflux | Weaker base; often results in incomplete reaction or requires harsh conditions.[1] |
FAQ 2: I'm attempting a double methylation (on the pyrrole and amide nitrogen) in one step. What are the potential pitfalls?
While a one-pot double methylation seems efficient, it presents significant control challenges. The acidity of the pyrrole N-H and the amide N-H are different, leading to competitive and often incomplete reactions.
Causality and Expert Insights: To deprotonate the less acidic amide N-H for methylation, a very strong base is required. Using a large excess of base and methylating agent can lead to a complex mixture of un-, mono-, and di-methylated products, which are often difficult to separate. A stepwise approach is almost always superior for achieving high purity and yield. For instance, in the synthesis of related compounds, researchers used 3 equivalents of NaH to achieve double methylation, highlighting the need for excess base.[2]
Recommended Stepwise Approach:
-
Amide Formation First: Begin with 1-methyl-1H-pyrrole-2-carboxylic acid and react it with dimethylamine using standard amide coupling conditions. This is the most direct and clean route.
-
Stepwise Methylation: If starting from pyrrole-2-carboxamide, perform the pyrrole N-methylation first using the NaH/CH₃I protocol described in FAQ 1. Purify the N-methylpyrrole intermediate. Then, perform a second, more forceful methylation for the amide nitrogen if required (this step is not necessary if you start with dimethylamine for the amide formation).
Diagram 1: Troubleshooting Workflow for Pyrrole N-Methylation A decision tree to diagnose and solve common N-methylation issues.
Section 2: Purification and Isolation
Even with a successful reaction, isolating pure this compound can be tricky. The compound's properties can lead to challenges during extraction and chromatography.
FAQ 3: What is the best approach for purifying this compound?
Standard flash column chromatography on silica gel is the most common method. The key is selecting an appropriate solvent system and preparing the crude sample correctly.
Expert Protocol:
-
Work-up: After quenching the reaction, perform an aqueous work-up. Extract the product into a solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with brine to remove excess water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]
-
Solvent Removal: Remove the solvent under reduced pressure. The resulting crude oil or solid should be pre-adsorbed onto a small amount of silica gel for dry loading onto the column. This technique generally results in better separation than wet loading.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.
-
Mobile Phase: A gradient system of Ethyl Acetate in a non-polar solvent like Hexanes or Petroleum Ether is effective. A typical starting point is 10-15% EtOAc in Hexanes, gradually increasing the polarity.[2] For more polar impurities, a DCM/Methanol system might be necessary.
-
-
Crystallization: If the purified compound is a solid and a high degree of purity is required, recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes, Ethanol/Water) can be an excellent final polishing step.
FAQ 4: My compound seems to be degrading during column chromatography. How can I prevent this?
Pyrrole rings can be sensitive to the acidic nature of standard silica gel. If you observe streaking, significant loss of material on the column, or the appearance of new, colored spots, your compound is likely degrading.
Causality and Mitigation Strategies:
-
Acid Sensitivity: The Lewis acid sites on the surface of silica gel can catalyze decomposition or polymerization of sensitive pyrroles.
-
Mitigation:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your starting mobile phase and add 1% triethylamine (NEt₃). This will neutralize the acidic sites. Equilibrate the column with this mobile phase before loading your sample.
-
Use Neutral Alumina: As an alternative, use neutral alumina as the stationary phase, which lacks the acidity of silica gel.
-
Work Quickly: Do not leave the compound on the column for extended periods. Prepare your fractions and run the column efficiently.
-
Section 3: Stability, Storage, and Handling
Proper storage is critical for maintaining the integrity of your compound for future experiments.
FAQ 5: How should I properly store this compound to ensure its long-term stability?
Like many organic compounds, stability is compromised by air, light, and moisture.
Standard Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store in a freezer, preferably at -20°C.
-
Light: Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
-
Form: Store as a neat solid or oil if possible. Solutions are generally less stable over long periods. The compound is commercially available as a solid.[4]
FAQ 6: Is the compound susceptible to hydrolysis? What conditions should I avoid?
Yes. The amide bond is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would cleave the molecule into 1-methyl-1H-pyrrole-2-carboxylic acid and dimethylamine.
Conditions to Avoid:
-
Avoid prolonged exposure to aqueous solutions with a pH < 4 or pH > 10, especially at elevated temperatures.
-
When working with the compound in aqueous buffers for biological assays, use freshly prepared solutions and consider conducting stability studies under your specific experimental conditions. Theoretical studies on similar structures confirm that hydrolysis is a potential degradation pathway.[5]
Section 4: Analytical and Characterization FAQs
Unambiguous characterization is the cornerstone of good science. Pyrrole-carboxamides can sometimes produce spectra that require careful interpretation.
FAQ 7: I'm seeing complex or broad peaks in my ¹H NMR spectrum, particularly for the N-methyl groups. What could be the cause?
This is a classic phenomenon for N,N-disubstituted amides and is caused by rotational isomers (rotamers) .
Causality and Expert Insights: The C-N bond of an amide has significant double-bond character due to resonance. This restricts free rotation around the bond, creating two distinct stereoisomers: E and Z. At room temperature, the rotation is slow on the NMR timescale, meaning the two N-methyl groups are in different chemical environments. One is cis and one is trans to the carbonyl oxygen. This results in two separate singlets for the N(CH₃)₂ group instead of one singlet for six protons. You may also see doubling of other nearby peaks.
Confirmation and Resolution:
-
Variable Temperature (VT) NMR: Acquiring the NMR spectrum at a higher temperature (e.g., 80-100°C) will increase the rate of rotation around the C-N bond. As the rotation becomes faster than the NMR timescale, the two distinct methyl environments will average out, and the two singlets will broaden and coalesce into a single, sharp singlet. This is a definitive confirmation of the presence of rotamers.
Diagram 2: Amide Bond Rotamers Illustration of restricted rotation causing distinct NMR signals.
References
-
Cai, X. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
Franke, A. (2020). Please suggest best process for N-methyl pyrrole synthesis? ResearchGate. Available at: [Link]
-
Van der Pijl, F. et al. (2015). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]
-
Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available at: [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Shaikh, A. et al. (2020). Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... ResearchGate. Available at: [Link]
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Lee, J. H. et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem Compound Database. Available at: [Link]
-
Lee, J. H. et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]
-
Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung. Available at: [Link]
-
Reddit (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]
-
Unkown Author (n.d.). Heterocyclic Compounds. University of Basrah. Available at: [Link]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Wang, Y. et al. (2007). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-dimethyl-1H-pyrrole-2-carboxamide | 7126-47-8 [sigmaaldrich.com]
- 5. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Technical Support Center: A Scientist's Guide to Solubilizing n,1-Dimethyl-1h-pyrrole-2-carboxamide for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with n,1-Dimethyl-1h-pyrrole-2-carboxamide and encountering solubility challenges in their assay development. The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a building block for molecules with a wide range of biological activities.[1] However, like many promising compounds, its utility can be hampered by poor aqueous solubility, leading to unreliable and irreproducible assay data.
This document provides a logical, step-by-step approach to systematically diagnose and overcome these solubility issues, ensuring the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered by researchers.
Q1: I dissolved my this compound in DMSO to make a stock, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why?
A: This is a classic problem known as "crashing out." It occurs because the compound, while soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), is not sufficiently soluble in the final aqueous environment of your assay. When you add the DMSO stock to the buffer, the DMSO concentration is drastically lowered, and the buffer cannot maintain the compound in solution, causing it to precipitate.[2] The key is that the final solvent composition must be able to support the desired compound concentration.
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[3] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated. This can lead to an underestimation of potency (higher IC50/EC50 values) and poor reproducibility between experiments.
Q3: Can I just increase the final DMSO concentration in my assay to keep the compound dissolved?
A: While tempting, this approach must be handled with extreme caution. High concentrations of DMSO can be toxic to cells, inhibit enzyme activity, or otherwise interfere with the biological assay system, confounding your results.[4][5] Most cell-based assays can tolerate a final DMSO concentration of 0.5% to 1%, but this threshold must be empirically determined for your specific system by running a vehicle control (assay buffer with the same final DMSO concentration but without your compound).[6][7][8]
Q4: What is the very first thing I should try to solve my solubility problem?
A: The first step is always to optimize your dilution protocol. Instead of a large, single-step dilution, perform a serial dilution. Critically, ensure rapid and thorough mixing (e.g., vortexing) immediately upon adding the DMSO stock to the assay buffer to avoid creating localized high concentrations that promote precipitation.[3] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[2]
Part 2: A Systematic Approach to Improving Solubility
If basic troubleshooting fails, a more systematic approach is required. This section provides in-depth protocols and the scientific rationale behind them.
2.1 Foundational Knowledge: Physicochemical Properties
Understanding the compound's properties is the first step in designing a rational solubilization strategy.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₇H₁₀N₂O | Relatively small molecule.[9] |
| Molecular Weight | 138.17 g/mol | Lower molecular weight is generally favorable for solubility.[9][10] |
| Predicted XlogP | 0.8 | This value suggests the compound is moderately lipophilic (water-hating) and may have limited aqueous solubility.[9][11] |
| Ionizable Groups | None (amide is neutral, pyrrole N is very weakly basic) | pH adjustment will likely have a minimal effect on solubility compared to compounds with acidic or strongly basic functional groups.[12][13] |
2.2 The Troubleshooting Workflow
Before diving into extensive experiments, use the following workflow to guide your decision-making process.
Caption: A decision tree for addressing compound precipitation in assays.
2.3 Protocol 1: Optimizing Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[14][] This change in the bulk solvent properties can better accommodate moderately lipophilic compounds like this compound, thereby increasing solubility.[16][17]
Step-by-Step Methodology:
-
Stock Preparation: Prepare a high-concentration stock of your compound (e.g., 20 mM) in 100% DMSO.
-
Co-solvent Preparation: Prepare a series of your primary assay buffers (e.g., PBS, pH 7.4) containing different pharmaceutically acceptable co-solvents (e.g., Polyethylene Glycol 400 (PEG 400), ethanol) at various final concentrations (e.g., 2%, 5%, 10% v/v).
-
Dilution: Add a small volume of the DMSO stock to each co-solvent buffer to reach the desired final compound concentration (e.g., 100 µM). Vortex immediately and vigorously for 30 seconds.
-
Observation: Let the solutions stand at room temperature for a duration that approximates your assay incubation time (e.g., 1-2 hours).
-
Analysis: Visually inspect each tube for precipitation against a dark background. For a more quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 15 min) and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Assay Validation (Critical): Once you identify a co-solvent condition that maintains solubility, run a parallel control experiment to ensure the co-solvent concentration used does not negatively impact your biological assay's performance (e.g., cell viability, enzyme activity).
2.4 Protocol 2: The Power of Excipients - Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[18][19] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their cavity, forming a "host-guest" inclusion complex.[20][21] This complex presents a hydrophilic exterior to the aqueous solution, dramatically increasing the apparent solubility of the guest molecule.[22]
Caption: A drug molecule solubilized within the hydrophobic core of a surfactant micelle.
Step-by-Step Methodology:
-
Surfactant Selection: Choose a non-ionic surfactant commonly used in biological assays, such as Polysorbate 80 (Tween 80) or Polysorbate 20. [23]2. Stock Preparation: Prepare your assay buffer containing various concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Ensure these concentrations are above the known CMC for the surfactant.
-
Dilution: Add your concentrated DMSO stock of the compound to the surfactant-containing buffers to achieve the final desired concentration. Vortex immediately.
-
Analysis & Validation: Assess solubility as described in Protocol 1. It is imperative to run vehicle controls, as surfactants can denature proteins or disrupt cell membranes at higher concentrations, potentially affecting assay results. [24]
References
- MDPI.
- Considerations regarding use of solvents in in vitro cell based assays.
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- How does pH affect solubility?. (2025). askIITians.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Wikipedia. Cyclodextrin.
- Cyclodextrins in delivery systems: Applic
- Wikipedia. Cosolvent.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Excipients for Solubility Enhancement of Parenteral Formul
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
- Solubilizing excipients in oral and injectable formul
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- The Role of Surfactants in Solubiliz
- Emulsifiers and solubilizers. Arkema Specialty Surfactants.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem.
- Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substr
- What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog.
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- pH Adjustment and Co-Solvent Optimiz
- Considerations regarding use of solvents in in vitro cell based assays. (2025).
- Surfactants & Solubilizers. Ingredients To Die For.
- pH Adjusting D
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Exp.
- What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. (2015).
- Overcoming poor solubility of tetrazoloquinoline deriv
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Techniques to improve the solubility of poorly soluble drugs.
- N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). PubChemLite.
- 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). (2024). Chemsrc.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- How to tackle compound solubility issue. (2022). Reddit.
- 7126-47-8(1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI)) Product Description. ChemicalBook.
- Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds. Benchchem.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- This compound|CAS 7151-19-1. Benchchem.
- N,N-Dimethyl-1H-pyrrole-1-carboxamide. Hoffman Fine Chemicals.
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. PubChemLite - N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. wisdomlib.org [wisdomlib.org]
- 16. bepls.com [bepls.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 21. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting n,1-Dimethyl-1h-pyrrole-2-carboxamide Bioactivity Assays
Introduction
Welcome to the technical support center for n,1-Dimethyl-1h-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the bioactivity of this compound. The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a building block for molecules with a wide range of biological activities, including potential antibacterial, antifungal, and anticancer properties.[1][2] Notably, this scaffold is key in the development of inhibitors for targets like Mycobacterial membrane protein large 3 (MmpL3), a promising avenue for novel anti-tuberculosis agents.[1][3]
Encountering unexpected or inconsistent results is a common challenge in experimental biology. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the bioactivity screening of this compound, ensuring that your experimental outcomes are both accurate and reliable.
Section 1: Compound Integrity and Handling
The first step in any troubleshooting process is to verify the integrity of the compound itself. Issues with purity, solubility, or stability can mimic or mask true biological effects.
Q1: I'm observing lower potency (higher IC50/EC50) or no activity at all. Where should I start?
A1: Start with the compound's physical state. Before investigating complex biological variables, ensure the compound is viable in your assay system.
Causality & Explanation: The calculated potency of a compound is directly dependent on its effective concentration in the assay. If the compound is not pure, has degraded, or has precipitated out of solution, the actual concentration reaching the biological target will be lower than the nominal concentration, leading to an artificially high IC50 value.[4][5]
Troubleshooting Steps:
-
Verify Purity: Impurities do not contribute to the desired bioactivity and lead to an overestimation of the active compound's concentration.[4]
-
Action: If possible, verify the purity of your compound batch using analytical methods such as HPLC or LC-MS. For commercially sourced compounds, review the certificate of analysis (CoA).
-
-
Assess Solubility: this compound is a solid with specific solubility characteristics.[6] Precipitation in your stock solution or, more critically, in the final assay buffer will drastically reduce its effective concentration.
-
Action: Visually inspect your stock solution and the final assay plate wells (if possible) for any signs of precipitation. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.[5]
-
-
Evaluate Stability: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C, pH of the buffer, light exposure).
-
Action: Assess compound stability over the time course of your experiment. This can be done by incubating the compound in the assay buffer for the duration of the experiment, followed by LC-MS analysis to check for degradation products.
-
Section 2: Troubleshooting Cell-Based Cytotoxicity Assays
Cytotoxicity is a common primary screen for compounds with potential anticancer activity. Assays like MTT, MTS, and LDH are frequently used but are susceptible to specific artifacts.[7][8][9]
Q2: My results from an MTT or MTS assay are not reproducible and show high variability between replicates. What's wrong?
A2: High variability in tetrazolium reduction assays often points to inconsistencies in cell handling or compound interference.
Causality & Explanation: MTT and MTS assays measure cell viability indirectly by assessing metabolic activity. Specifically, mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product.[7][10][11] Any factor that affects cell number, metabolic rate, or the chemistry of this reaction can introduce variability.
Troubleshooting Workflow for Cell-Based Assays
Caption: Workflow for troubleshooting high variability in cell-based assays.
Troubleshooting Steps & Data Summary:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Cell Seeding | A major source of variability. Wells with more cells will produce a stronger signal, skewing results.[4] | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during the plating process. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Compound Interference | The compound itself may directly reduce the MTT/MTS reagent or interfere with the formazan product's absorbance spectrum. | Run a cell-free control by adding the compound to assay media with the MTT/MTS reagent to check for a color change. |
| Inconsistent Incubation | Variations in the timing of compound addition or reagent addition can lead to significant differences in outcomes.[4] | Use a multichannel pipette or automated liquid handler to ensure consistent timing across the plate. |
Q3: The compound shows cytotoxicity, but the effect is not dose-dependent. How do I interpret this?
A3: A non-sigmoidal dose-response curve can indicate several issues, including solubility limits, compound degradation, or complex biological responses.
Causality & Explanation: A proper dose-response relationship should ideally follow a sigmoidal curve, from which an IC50 can be derived.[12] A flat or irregular curve suggests that the biological effect is not proportional to the compound concentration. This is often seen when the compound precipitates at higher concentrations; beyond this point, increasing the nominal concentration does not increase the effective concentration in solution.
Troubleshooting Steps:
-
Confirm Solubility Limit: This is the most common cause.
-
Action: Determine the highest concentration at which your compound remains fully dissolved in the final assay media. All concentrations in your dose-response curve should be below this limit.
-
-
Use an Orthogonal Assay: The observed effect might be an artifact of the specific assay technology.
-
Check Incubation Time: The compound might be unstable, degrading over a long incubation period, or it may require a longer duration to exert its effect.
-
Action: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation time.
-
Section 3: Troubleshooting Target-Based Enzymatic Assays
Pyrrole-2-carboxamides are known to inhibit various enzymes, including tyrosinases, COX, and MmpL3.[3][13][14][15]
Q4: My compound shows weak or no inhibition in an enzyme assay, but the positive control works perfectly. What should I investigate?
A4: When the positive control confirms the assay is performing correctly, the focus shifts to the test compound's specific interaction with the target and potential assay artifacts.
Causality & Explanation: Enzyme inhibition requires a direct physical interaction between the inhibitor and the enzyme. If this compound is not the correct chemotype for the target, it will not inhibit it. However, false negatives can also occur if the compound is sequestered or if it operates via a mechanism not captured by the assay conditions. Conversely, some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear active through non-specific mechanisms like aggregation.[16]
General Workflow for an In Vitro Enzyme Inhibition Assay
Caption: General experimental workflow for in vitro enzyme inhibition screening.[5]
Troubleshooting Steps:
-
Rule out Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false positives that are often steep and sensitive to assay conditions.
-
Action: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, aggregation is a likely cause.
-
-
Consider Assay Format: The mechanism of inhibition might not be compatible with the assay design. For example, if the compound is a non-competitive or uncompetitive inhibitor, its apparent potency will be highly dependent on the substrate concentration.
-
Action: Review the literature for the target enzyme to understand its mechanism. If you are using a competitive assay format, ensure the substrate concentration is at or near its Km value to allow for sensitive detection of competitive inhibitors.[4]
-
-
Use Orthogonal Biophysical Methods: To confirm a direct binding interaction between the compound and the target protein, employ a label-free biophysical method.
Section 4: Key Experimental Controls
Q5: What are the essential controls I must include in my bioactivity assays?
A5: Every assay plate should be a self-validating system. This requires a standard set of controls to ensure the reliability of the results.
Summary of Essential Controls:
| Control Type | Purpose | How to Interpret |
| Negative (Vehicle) Control | Defines 0% activity/inhibition. Usually contains the highest concentration of solvent (e.g., DMSO) used in the experiment. | This is the baseline for all calculations. If these wells show unexpected activity, it could indicate solvent toxicity or media issues. |
| Positive Control | Defines 100% activity/inhibition. A known inhibitor or activator for the target/pathway.[4][16] | If the positive control fails, the assay itself is invalid. Do not interpret data from the test compound. Troubleshoot the assay reagents or protocol. |
| No-Enzyme/No-Cell Control | Measures background signal from the buffer, reagents, and compound. | A high background can mask a real signal. If the test compound increases background (e.g., autofluorescence), this interference must be corrected. |
| Cell-Free Compound Control | Tests for direct interference of the compound with the assay reagents (e.g., direct reduction of MTT). | If positive, it indicates an assay artifact. The compound is not suitable for this specific assay technology. |
References
- BenchChem. (2025). cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
- Luo, J., et al. (n.d.). Recent progress in assays for GPCR drug discovery.
- Aslantürk, A. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen.
- Tzankova, V., et al. (2024).
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Reaction Biology. (n.d.). GPCR Assay Services.
- Creative Bioarray. (n.d.). GPCR Screening Services.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
- Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. BenchChem.
- Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
- Al-Wahaibi, L. H., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Semantic Scholar. (n.d.). Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol.
- KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
- PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide.
- National Center for Advancing Translational Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide.
- BenchChem. (n.d.). This compound.
- ResearchGate. (n.d.). Reported pyrrole-2-carboxamide-based bioactive compounds and our designed molecules.
- El-Nassan, H. B., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing.
- VLife Sciences. (n.d.).
- Hoffman Fine Chemicals. (n.d.). N,N-Dimethyl-1H-pyrrole-1-carboxamide.
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 13. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 14. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: N,1-Dimethyl-1H-pyrrole-2-carboxamide Synthesis & Side Product Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N,1-Dimethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges encountered during its synthesis and provide in-depth troubleshooting guides to help you identify and mitigate the formation of reaction side products, ensuring the purity and integrity of your target compound.
Section 1: Frequently Asked Questions (FAQs) on Common Synthetic Issues
This section provides answers to common questions that arise during the multi-step synthesis of this compound, focusing on the causality behind side product formation.
Q1: My initial pyrrole synthesis is yielding a mixture of regioisomers. How can I improve selectivity?
A: This is a frequent challenge when using unsymmetrical starting materials in classical pyrrole syntheses like the Paal-Knorr reaction.[1] Regioselectivity is dictated by the relative reactivity of the two carbonyl groups in the 1,4-dicarbonyl precursor. To favor the desired isomer, consider the following:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack by the amine, directing the cyclization to the less hindered carbonyl.[1]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.
-
pH Control: The reaction is typically best run under neutral or slightly acidic conditions. Deviations can alter the reactivity of the amine and carbonyls, potentially leading to side reactions or lower selectivity.[1]
Q2: The amide coupling step to form the C2-carboxamide is inefficient. I'm observing unreacted starting materials and what appears to be a carboxylic acid anhydride. What is happening?
A: Sluggish amide bond formation is often due to the low nucleophilicity of the amine or suboptimal activation of the carboxylic acid. If your amine is electron-deficient (e.g., an aniline derivative), its lone pair is less available for attack.
The formation of a symmetric anhydride from your pyrrole-2-carboxylic acid can occur when using carbodiimide coupling agents like EDC. This anhydride can be less reactive than the intended activated ester (e.g., with HOBt) and may not react completely with a weak nucleophile.[2]
Troubleshooting Steps:
-
Switch to a Higher-Activity Coupling Agent: Reagents like HATU or COMU are often more effective for difficult couplings.
-
Convert to an Acid Chloride: This is a more aggressive activation method. Use oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF. Be aware that these reagents are harsh and can promote side reactions if not used carefully at low temperatures.[2][3] The high reactivity of the acid chloride should drive the reaction to completion even with a less nucleophilic amine.
-
Add a Catalyst: In some cases, adding a nucleophilic catalyst like DMAP can accelerate the reaction, but it should be used with caution as it can also promote side reactions.
Q3: During the final N1-methylation of the pyrrole ring, my yield is low and I'm getting a complex mixture of products. How can I achieve clean and selective methylation?
A: The pyrrole N-H is acidic and can be selectively deprotonated for alkylation. However, improper reaction conditions can lead to undesired outcomes.
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the pyrrole nitrogen.[4] Using a weaker base may result in an incomplete initial reaction, leaving starting material behind.
-
Solvent: A polar aprotic solvent like DMF or THF is ideal. Protic solvents (like alcohols) will compete with the pyrrole for the base.
-
C-Alkylation vs. N-Alkylation: While N-alkylation is electronically favored, C-alkylation at the electron-rich C2 or C5 positions is a potential side reaction, especially if the N-anion is sterically hindered or if there are issues with ion pairing. Running the reaction at a controlled, low temperature can help minimize this.
-
Over-methylation: If other nucleophilic sites are present in your molecule, they could also be methylated. Ensure you are using a controlled stoichiometry of the methylating agent (e.g., methyl iodide).
Q4: My purified this compound is off-white or yellow and darkens over time. What degradation products are forming?
A: Pyrroles are electron-rich aromatic compounds and can be susceptible to oxidation, especially when exposed to air and light.[5] This often leads to the formation of colored, polymeric materials. The initial discoloration is likely due to the formation of small molecule oxidation products, which can then act as initiators for polymerization.
Preventative Measures:
-
Storage: Store the final compound under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature (2-8°C) to protect it from air, light, and moisture.[6]
-
Purification: Ensure all traces of acid or metal catalysts from previous steps are removed, as they can accelerate degradation. A final purification by recrystallization or column chromatography using de-gassed solvents can improve long-term stability.
Section 2: Troubleshooting Guides & Protocols
Guide 2.1: Differentiating Key Isomers by ¹H NMR
One common source of error is the misidentification of the N,1-dimethyl isomer with the N,N-dimethyl isomer. Their mass is identical, so NMR is the primary tool for confirmation.
| Table 1: Comparative ¹H NMR Shifts for Pyrrole-2-Carboxamide Isomers | | :--- | :--- | :--- | | Assignment | This compound | N,N-Dimethyl-1H-pyrrole-2-carboxamide | | Pyrrole N-CH₃ | ~3.8-4.0 ppm (singlet, 3H) | N/A (Has N-H instead) | | Amide N-CH₃ | ~2.9-3.1 ppm (doublet, 3H, coupled to NH) | ~3.0-3.3 ppm (singlet, 6H) | | Pyrrole N-H | N/A | Broad singlet, ~8.5-9.5 ppm (1H) | | Amide N-H | Broad singlet or quartet, ~6.5-7.5 ppm (1H) | N/A | | Pyrrole C5-H | ~6.8-7.0 ppm (multiplet, 1H) | ~6.8-7.0 ppm (multiplet, 1H) | | Pyrrole C3-H | ~6.6-6.8 ppm (multiplet, 1H) | ~6.6-6.8 ppm (multiplet, 1H) | | Pyrrole C4-H | ~6.0-6.2 ppm (multiplet, 1H) | ~6.0-6.2 ppm (multiplet, 1H) | Note: Shifts are approximate and can vary based on solvent and concentration.
Guide 2.2: Optimized Protocol for Selective N1-Methylation
This protocol is designed to maximize selectivity for the methylation of the pyrrole nitrogen.[4]
Materials:
-
1-H-pyrrole-2-(N-methyl)carboxamide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the starting pyrrole carboxamide to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the NaH portion-wise. Caution: H₂ gas is evolved. Stir the mixture at 0°C for 30-60 minutes. Formation of the sodium salt should be complete.
-
Methylation: Add the methyl iodide dropwise to the cooled suspension over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.
-
Quenching: Once complete, cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Section 3: Mechanistic Insights & Side Product Pathways
Understanding the reaction mechanisms is key to predicting and preventing side products.
Amide Coupling: Desired Pathway vs. Anhydride Formation
Caption: Desired vs. side pathway in EDC couplings.
Troubleshooting Workflow for N1-Methylation
Caption: Logic diagram for troubleshooting N1-methylation reactions.
References
- Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Sigma-Aldrich. N,N-dimethyl-1H-pyrrole-2-carboxamide.
- Reddit. Need tips for synthesis of an amide.
- PubChemLite. N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O).
- Gao, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Organic Chemistry Portal. Pyrrole synthesis.
- PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide.
- Royal Society of Chemistry. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
- ResearchGate. 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives.
- University of Florida. Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors.
- Reddit. Tips and tricks for difficult amide bond formation?.
- Benchchem. This compound | CAS 7151-19-1.
- VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- Hoffman Fine Chemicals. CAS 741681-54-9 | N,N-Dimethyl-1H-pyrrole-1-carboxamide.
- University of Babylon. Heterocyclic Compounds.
- Echemi. 1H-Pyrrole-2-carboxamide,N,1-dimethyl-(9CI) Safety Data Sheets.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. This compound|CAS 7151-19-1 [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of N,1-Dimethyl-1H-pyrrole-2-carboxamide
Introduction
Welcome to the technical support guide for N,1-Dimethyl-1H-pyrrole-2-carboxamide. This document serves as a specialized resource for researchers, medicinal chemists, and drug development professionals aiming to optimize the cell permeability of this compound and its analogs. The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit critical biological targets.[1] However, achieving optimal cellular uptake is often a significant hurdle in translating in vitro potency into in vivo efficacy.
This guide provides a structured approach to troubleshooting common permeability issues, offering detailed experimental protocols and strategic advice rooted in established physicochemical and pharmacological principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the principles of cell permeability.
Q1: What is this compound and why is it relevant?
A1: this compound is a small organic molecule with the chemical formula C₇H₁₀N₂O.[2][3] Its core structure, a pyrrole ring with a carboxamide group, is a key building block in the synthesis of more complex molecules with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][4] This scaffold is often crucial for binding to protein targets, but its physicochemical properties must be carefully balanced to ensure it can cross cell membranes to reach its site of action.
Q2: What is "cell permeability" and why is it critical for my compound?
A2: Cell permeability is the measure of a molecule's ability to pass through a cell membrane, typically the lipid bilayer, to enter the cell's cytoplasm. For drugs targeting intracellular components, this is a non-negotiable requirement. Poor permeability leads to low bioavailability for orally administered drugs and reduced efficacy for any drug needing to act inside a cell.[5][6] It is a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties that determine a compound's success as a drug.[7]
Q3: How can I predict the permeability of my compound before running experiments?
A3: A good starting point is to evaluate the compound against established guidelines like Lipinski's Rule of Five.[7][8] This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight < 500 Daltons
-
LogP (a measure of lipophilicity) < 5
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
Physicochemical Profile: this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 138.17 g/mol [2] | < 500 Da | Yes |
| XlogP | 0.8[2] | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyrrole N) | ≤ 10 | Yes |
Based on this analysis, the parent compound, this compound, is fully compliant with Lipinski's Rule of Five and is predicted to have good passive permeability. However, modifications made to this scaffold during lead optimization can easily push the properties outside of these ideal ranges.
Q4: What are the primary mechanisms by which a compound like this crosses the cell membrane?
A4: Small molecules typically cross cell membranes via two main routes:
-
Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration. This process is favored by higher lipophilicity and a lower number of hydrogen bonds.[9]
-
Active Transport: The molecule is moved across the membrane by transporter proteins. This can either facilitate uptake into the cell or actively pump the compound out (efflux).[10]
Part 2: Troubleshooting Experimental Permeability Issues
This section is designed to help you diagnose and solve specific problems encountered during your permeability assays.
Scenario 1: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What's wrong?
Answer: The PAMPA model exclusively measures passive diffusion.[9] Low permeability in this assay points directly to a suboptimal physicochemical profile of your molecule.
Troubleshooting Steps:
-
Re-evaluate Physicochemical Properties: Has your structural modification significantly increased the molecule's molecular weight (>500 Da) or its polar surface area (PSA)? A high number of hydrogen bond donors is particularly detrimental.[11]
-
Check Lipophilicity (LogP/LogD): The ideal LogP for passive diffusion is typically between 1 and 3. If your LogP is too low (<1), the compound is too polar to enter the lipid membrane. If it's too high (>5), it may get stuck in the membrane or have poor aqueous solubility.
-
Assess Aqueous Solubility: Poor solubility in the donor compartment buffer can be a major issue, leading to an artificially low permeability reading.[12][13] Ensure your compound is fully dissolved at the tested concentration. If not, consider using a co-solvent like DMSO (typically ≤1%), but be aware that high concentrations can disrupt the artificial membrane.[14]
Strategic Solutions:
-
Structural Modification: Systematically modify the structure to reduce hydrogen bond donors and increase lipophilicity in a controlled manner. Capping a hydrogen-bonding group with a methyl group is a common strategy.
-
Prodrug Approach: Mask polar functional groups (especially hydrogen bond donors like -NH or -OH) with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[11][15][16] This is a highly effective strategy for improving permeability.[17]
Scenario 2: My compound had good permeability in PAMPA, but shows poor permeability in a Caco-2 cell-based assay. Why the discrepancy?
Answer: This is a classic signature of active efflux. The Caco-2 cell line, derived from human colon carcinoma, expresses a variety of transporter proteins, most notably P-glycoprotein (P-gp), which acts as a cellular pump to remove foreign substances.[18][19] The PAMPA assay lacks these transporters, explaining the difference in results.[9]
Troubleshooting Steps & Experimental Confirmation:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A→B, representing absorption) and basolateral-to-apical (B→A, representing efflux) directions.[18]
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Pₐₚₚ(B→A) / Pₐₚₚ(A→B).
-
An ER > 2 is a strong indicator that your compound is a substrate of an efflux transporter like P-gp.[18]
-
-
Confirm with a P-gp Inhibitor: Rerun the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or quinidine).[20][21] If the efflux ratio decreases significantly (approaches 1) and the A→B permeability increases, you have confirmed that your compound is a P-gp substrate.
Strategic Solutions:
-
Structure-Based Redesign: Efflux recognition is often tied to specific structural motifs and pharmacophores. Minor structural changes can sometimes disrupt the interaction with P-gp without affecting target potency. This may involve altering stereochemistry, removing hydrogen bond acceptors, or reducing the overall flexibility of the molecule.
-
Formulation with Excipients: Certain formulation excipients can act as mild P-gp inhibitors, though this is a less common and more complex strategy for early-stage discovery.
Scenario 3: The % Recovery in my Caco-2 assay is very low (<70%). What does this mean?
Answer: Low recovery indicates that the compound is being "lost" during the experiment.[18] The mass balance (sum of compound in apical, basolateral, and cell lysate compartments) does not equal the initial amount added.
Troubleshooting Steps:
-
Check for Poor Solubility: As with PAMPA, the compound may be precipitating out of the aqueous assay buffer. Visually inspect the wells for any precipitate.
-
Investigate Non-Specific Binding: Lipophilic compounds can stick to the plastic of the assay plates. To mitigate this, consider adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.5-1%) to the basolateral (receiver) compartment to act as a "carrier" protein and reduce binding.[18]
-
Assess Metabolic Instability: Caco-2 cells have some metabolic capacity. Your compound might be being metabolized by enzymes within the cells during the incubation period. To check this, analyze the cell lysate and buffer samples by LC-MS/MS not just for the parent compound but also for potential metabolites.
Part 3: Key Experimental Protocols & Workflows
Workflow for Investigating Low Permeability
This workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: Decision workflow for diagnosing and addressing low cell permeability.
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a standardized method for assessing both passive permeability and active transport.
I. Materials
-
Caco-2 cells (passage 30-45)[22]
-
24-well Transwell plates (0.4 µm pore size)[22]
-
Culture medium (e.g., DMEM with 10% FBS, NEAA)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)[22]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
P-gp inhibitor (optional): Verapamil stock solution
-
LC-MS/MS system for quantification
II. Caco-2 Cell Seeding and Differentiation
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.[18] Change the culture medium every 2-3 days.
-
Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[19][23]
III. Transport Experiment
-
Carefully wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solutions by diluting the test and control compounds in transport buffer to the final concentration (e.g., 10 µM).
-
For A→B Permeability (n=3):
-
Add the dosing solution to the apical (top) chamber (e.g., 0.4 mL).
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
-
For B→A Permeability (n=3):
-
Add the dosing solution to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Add fresh transport buffer to the apical (top) chamber (e.g., 0.4 mL).
-
-
Incubate the plate at 37°C on an orbital shaker (approx. 50-60 rpm) for a set time (e.g., 90-120 minutes).[22][23]
-
At the end of the incubation, take samples from both the donor and receiver chambers for all wells.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
IV. Data Analysis
-
Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s using the following equation:
-
Pₐₚₚ = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in receiver chamber per time).
-
A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well Transwell).
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio: ER = Pₐₚₚ(B→A) / Pₐₚₚ(A→B) .
Part 4: Strategies for Enhancing Permeability
If troubleshooting confirms a fundamental permeability issue, the following strategies can be employed.
Caption: Key strategies to improve the cell permeability of a lead compound.
In-Depth Look: The Prodrug Strategy
The prodrug approach is a powerful and widely used method to overcome permeability barriers.[15][24] It involves chemically modifying the parent drug to create an inactive derivative that has improved physicochemical properties for absorption. Once absorbed, the prodrug is converted back to the active parent molecule by enzymes in the body.[17]
Example Application for a Pyrrole-Carboxamide Analog:
Imagine an analog of this compound that has been modified to include a carboxylic acid group, making it highly polar and poorly permeable.
-
Problem: The carboxylic acid group (-COOH) is ionized at physiological pH, making the molecule charged and unable to cross the lipid bilayer.
-
Prodrug Solution: Convert the carboxylic acid to an ester, for example, a methyl or ethyl ester (-COOCH₃). This "masks" the charged group, increasing lipophilicity.[16][25]
-
Mechanism of Action: The esterified, more lipophilic prodrug can now passively diffuse across the cell membrane. Inside the cell, ubiquitous esterase enzymes will hydrolyze the ester bond, regenerating the carboxylic acid and releasing the active form of the drug precisely at its site of action.
This strategy effectively uses the body's own enzymes as part of the drug delivery mechanism, turning a liability (poor permeability) into a targeted delivery advantage.
References
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available from: [Link]
-
Grokipedia. Lipinski's rule of five. Available from: [Link]
-
Wikipedia. Lipinski's rule of five. Available from: [Link]
-
ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
PubMed. Role of P-glycoprotein in drug disposition. Available from: [Link]
-
Bioaccess. Mastering Lipinski Rules for Effective Drug Development. Available from: [Link]
-
The University of Queensland. P-glycoprotein and its role in drug-drug interactions. Available from: [Link]
-
SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]
-
ACS Publications. Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Available from: [Link]
-
ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Available from: [Link]
-
Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. Available from: [Link]
-
PubMed. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Available from: [Link]
-
ACS Publications. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. Available from: [Link]
-
Slideshare. increase membrane permeability by prodrug design. Available from: [Link]
-
PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
MDPI. Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Available from: [Link]
-
Semantic Scholar. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Available from: [Link]
-
PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. Available from: [Link]
-
Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]
-
Studylib. Caco-2 Permeability Assay Protocol. Available from: [Link]
-
IONTOX. Caco2 assay protocol. Available from: [Link]
-
Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available from: [Link]
-
ResearchGate. Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides.... Available from: [Link]
-
Chemsrc. CAS#:7126-47-8 | 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). Available from: [Link]
-
MDPI. Synthesis of N-Phenylpyrrole Carboximides. Available from: [Link]
-
Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available from: [Link]
-
PubChemLite. N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). Available from: [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]
-
NIH National Center for Biotechnology Information. Highly Predictive and Interpretable Models for PAMPA Permeability. Available from: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
ResearchGate. In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. Available from: [Link]
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 21. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 22. studylib.net [studylib.net]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 25. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
Technical Support Center: n,1-Dimethyl-1h-pyrrole-2-carboxamide (DMPC)
Document ID: DMPC-TSG-2026-01 Version: 1.0 Last Updated: January 22, 2026
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing n,1-Dimethyl-1h-pyrrole-2-carboxamide (hereafter referred to as DMPC), a potent and selective kinase inhibitor. While DMPC has been optimized for its primary target, no small molecule is entirely specific.[1][2] Understanding and mitigating potential off-target effects is critical for the accurate interpretation of experimental results and the successful progression of drug discovery programs.[2][3]
This document provides a structured framework of frequently asked questions (FAQs) and in-depth troubleshooting guides to proactively address and resolve issues related to off-target effects.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with DMPC?
A1: Off-target effects occur when a compound, such as DMPC, interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of confounding outcomes, including cellular toxicity, misinterpretation of the compound's mechanism of action, and misleading phenotypic results.[3] For kinase inhibitors like DMPC, which bind to highly conserved ATP-binding pockets, cross-reactivity with other kinases is a common concern that requires careful validation.[4]
Q2: My initial screen shows DMPC has the desired phenotypic effect. Isn't that sufficient to confirm it works through my target of interest?
A2: While a desired phenotype is an excellent starting point, it is not definitive proof of on-target activity. The observed effect could be the result of DMPC inhibiting an unknown off-target protein or a combination of on- and off-target activities.[2] Rigorous target validation is an essential step to ensure that the biological outcome is directly attributable to the modulation of the intended target.[5][6]
Q3: What is the first step I should take to assess the selectivity of DMPC?
A3: The most direct and comprehensive first step is to perform a broad kinase selectivity screen.[4] This involves testing DMPC against a large panel of purified kinases (often hundreds) to identify potential off-target interactions.[7][8] Several commercial services offer such profiling, providing data as percent inhibition at a fixed concentration or as IC50/Kd values for identified hits.[9] This kinome-wide view is crucial for identifying potential liabilities early.[7]
Q4: What is a suitable negative control for experiments with DMPC?
A4: The ideal negative control is a structurally similar but biologically inactive analogue of DMPC.[10] If DMPC is a chiral molecule, its inactive enantiomer can serve as an excellent control, as it shares the same physicochemical properties but should not engage the primary target.[11][12] If an inactive enantiomer is not available, a closely related analogue with a critical functional group removed (e.g., a hydrogen bond donor/acceptor essential for target binding) is the next best option. Using this control helps differentiate specific on-target effects from non-specific or off-target cellular responses.[10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental issues and provides workflows to deconvolve on-target from off-target effects.
Issue 1: Unexpected Cellular Toxicity or Reduced Viability at Effective Concentrations
You observe significant cell death or growth inhibition at concentrations required to see the desired pharmacological effect, which is inconsistent with the known biology of the primary target.
Potential Cause: DMPC may be inhibiting one or more off-target kinases that are critical for cell survival or proliferation pathways.
Troubleshooting Workflow:
Protocol 1: Orthogonal Inhibitor Validation
-
Select an Orthogonal Tool: Identify a well-characterized inhibitor of your primary target that has a completely different chemical scaffold from DMPC. This compound should have its own known selectivity profile.
-
Dose-Response Experiment: Perform a dose-response experiment with both DMPC and the orthogonal inhibitor in your cell-based assay.
-
Compare Phenotypes:
-
If both compounds reproduce the desired and the toxic phenotype: It is more likely that both effects are mediated by the primary target.
-
If the orthogonal inhibitor produces the desired phenotype without the toxicity: This strongly suggests the toxicity observed with DMPC is due to an off-target effect.[5]
-
Protocol 2: Genetic Target Validation (siRNA/CRISPR Rescue)
-
Target Knockdown: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of your primary target protein in the cells.[5] Confirm knockdown efficiency via Western Blot or qPCR.
-
Treat with DMPC: Treat both the control cells and the target-knockdown cells with a concentration of DMPC that previously caused toxicity.
-
Assess Viability: Measure cell viability (e.g., using CellTiter-Glo®).
-
Interpret Results:
-
If toxicity is lost in knockdown cells: This confirms the effect is on-target.
-
If toxicity persists in knockdown cells: This provides strong evidence that the toxicity is independent of the primary target and is caused by an off-target interaction.
-
Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays
DMPC is highly potent in a biochemical assay (e.g., using a purified recombinant target protein), but shows significantly lower potency in a cell-based assay.
Potential Cause: This discrepancy can arise from several factors including poor cell permeability, active efflux from the cell, rapid metabolism, or lack of target engagement in the complex cellular environment.[9]
Troubleshooting Workflow:
Protocol 3: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target in intact cells or cell lysates.[13][14] Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[15][16]
-
Cell Treatment: Treat intact cells with DMPC (at various concentrations) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[17]
-
Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[17]
-
Quantify Soluble Protein: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against temperature. A successful binding event with DMPC will result in a rightward shift of the melting curve, indicating thermal stabilization.[16] This directly confirms that DMPC is engaging the target within the cellular milieu.
Data Interpretation Table:
| CETSA Outcome | Interpretation | Next Steps |
| Significant Thermal Shift | DMPC binds and stabilizes the target in cells. The potency issue lies elsewhere. | Investigate downstream signaling, assay endpoint validity, or cellular compensation mechanisms. |
| No Thermal Shift | DMPC is not engaging the target in the cellular context. | Investigate cell permeability (e.g., Caco-2 assay), efflux by transporters (e.g., use P-gp inhibitors), or intracellular metabolism. |
Part 3: Data Summary & Reference Tables
Table 1: Hypothetical Selectivity Profile of DMPC and Control Compounds
This table illustrates the kind of data you should aim to generate. DMPC's off-target activity on Kinase Z could explain unexpected effects on cell cycle progression. The inactive analogue shows no significant activity, making it a good negative control.
| Compound | Primary Target IC50 (nM) | Off-Target: Kinase Y IC50 (nM) | Off-Target: Kinase Z IC50 (nM) |
| DMPC | 15 | > 10,000 | 250 |
| Orthogonal Inhibitor (Cpd-X) | 25 | > 10,000 | > 10,000 |
| Inactive DMPC Analogue | > 10,000 | > 10,000 | > 10,000 |
References
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Are Enantiomer of Chemical Probes Good Negative Controls? openlabnotebooks.org. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]
-
Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Scilit. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Journal of Chemical Technology and Metallurgy. [Link]
-
Small Molecule Drug Target Identification and Validation. BTP. [Link]
-
Chiral Drugs: An Overview. PMC - PubMed Central. [Link]
-
The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. MDPI. [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. [Link]
-
Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. ijirset. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. [Link]
-
2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. ResearchGate. [Link]
-
Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. PubMed. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. antbioinc.com [antbioinc.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 10. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. bio-protocol.org [bio-protocol.org]
Technical Support Center: Overcoming Resistance to Pyrrole-2-Carboxamide-Based Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with pyrrole-2-carboxamide derivatives. This guide is designed to provide in-depth, practical solutions for drug development professionals encountering the common but complex challenge of acquired resistance to targeted therapies. Drawing from field-proven insights and established scientific literature, we will explore the "why" behind resistance and the "how" of overcoming it in your experiments.
Section 1: Frequently Asked Questions - Understanding the Mechanisms of Resistance
This section addresses foundational concepts regarding drug resistance, using the well-documented case of BRAF inhibitors—many of which are based on related chemical scaffolds—as a primary example.
Q1: What are the principal mechanisms of acquired resistance to kinase inhibitors like those based on the pyrrole-2-carboxamide scaffold?
Acquired resistance is a multifaceted phenomenon where cancer cells evolve to survive and proliferate despite the presence of a targeted inhibitor. For kinase inhibitors, resistance mechanisms predominantly fall into two categories: those that reactivate the primary signaling pathway and those that activate alternative "bypass" pathways.[1]
-
Reactivation of the Target Pathway: This is the most common route. Even with the target kinase inhibited, cancer cells can find ways to turn the downstream signaling back on.
-
Secondary Mutations: The target kinase itself (e.g., BRAF) can acquire new mutations that prevent the inhibitor from binding effectively while preserving kinase activity.[2]
-
Gene Amplification or Splicing: The cell can produce more of the target protein (e.g., BRAF amplification) to overwhelm the inhibitor, or create alternative splice variants of the target that are less sensitive to the drug.[3][4]
-
Upstream/Downstream Mutations: Mutations can occur in other proteins in the same pathway, such as upstream activators (e.g., NRAS mutations) or downstream effectors (e.g., MEK1/2 mutations), rendering the inhibition of the primary target ineffective.[4][5]
-
-
Activation of Bypass Pathways: Cells can activate entirely different signaling pathways to maintain growth and survival, making the original target pathway redundant.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Cells can increase the expression or activity of RTKs like PDGFRβ, IGF-1R, and EGFR.[6][7][8] These RTKs can then activate parallel pro-survival pathways, such as the PI3K/AKT pathway, which can compensate for the blocked MAPK pathway.[4][9]
-
Loss of Tumor Suppressors: The loss of function in tumor suppressor genes like PTEN can lead to constitutive activation of survival pathways (e.g., PI3K/AKT), providing an escape route from targeted inhibition.[7][8]
-
Below is a diagram illustrating these escape routes in the context of BRAF inhibition.
Caption: Mechanisms of resistance to BRAF inhibitors.
Q2: What is the distinction between primary (de novo) and acquired resistance?
The distinction is critical for experimental design and data interpretation.[1]
-
Primary (or de novo) Resistance: This refers to a situation where cancer cells are inherently non-responsive to the drug from the very beginning of treatment.[1][10] This can be due to pre-existing mutations or biological states, such as the loss of the tumor suppressor NF1, which keeps the MAPK pathway active regardless of BRAF status.[10]
-
Acquired Resistance: This is more common and occurs when a tumor initially responds to therapy but then develops resistance over time, leading to disease progression.[1] This is the focus of this guide and typically involves the molecular changes described in Q1.
Q3: How can I anticipate potential resistance mechanisms in my experimental model?
While predicting the exact mechanism is challenging, you can make educated hypotheses based on the drug's target and the known biology of your cell model.
-
Analyze the Pathway: Understand the feedback loops and crosstalk associated with your target pathway. For instance, inhibiting a kinase in the MAPK pathway often leads to feedback activation of EGFR.[9]
-
Review Clinical Data: Examine the resistance mechanisms that have been identified in patients treated with similar drugs. Clinical studies on BRAF inhibitors, for example, have extensively mapped common resistance mutations.[7]
-
Characterize Your Model: Perform baseline genomic and proteomic analysis of your parental cell lines. Knowing the mutational status of key genes (e.g., RAS, PTEN) can provide clues to potential vulnerabilities.
Section 2: Troubleshooting Guides - From Observation to Hypothesis
This section provides actionable workflows for specific experimental problems.
Scenario 1: My compound's efficacy is decreasing (IC50 is increasing) in my long-term cell culture model.
This is a classic sign of acquired resistance. A systematic approach is required to diagnose the problem.
Troubleshooting Workflow
Caption: Workflow for troubleshooting acquired resistance.
Data Presentation: Characterizing the Resistant Phenotype
Once you have generated a resistant cell line, it is crucial to quantify the change in sensitivity. The Resistance Factor (RF) is a key metric.
| Cell Line | Treatment Duration | Pyrrole-2-Carboxamide Inhibitor (IC50, µM) | Resistance Factor (RF) |
| Parental A375 | N/A | 0.15 | 1.0 (Baseline) |
| A375-Resistant | 6 Months | 4.50 | 30.0 |
| Parental SK-MEL-28 | N/A | 0.22 | 1.0 (Baseline) |
| SK-MEL-28-Resistant | 6 Months | 8.80 | 40.0 |
| Table 1: Example data comparing the IC50 values of a hypothetical pyrrole-2-carboxamide inhibitor in parental and derived resistant melanoma cell lines. The Resistance Factor is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line). |
Scenario 2: I observe paradoxical activation of a downstream pathway upon treatment.
This counterintuitive result, often seen with RAF inhibitors, occurs when the drug promotes dimerization of RAF proteins in cells with wild-type BRAF, leading to activation of MEK/ERK signaling.[6][11]
-
The Causality: In cells with wild-type BRAF, RAF signaling requires dimerization (e.g., BRAF-CRAF). Many Type I kinase inhibitors bind to one monomer and can paradoxically promote the activation of the dimer complex, especially when upstream RAS is active.[11] In contrast, in BRAF V600E mutant cells, the kinase is active as a monomer, and the inhibitor effectively blocks its function.[6]
-
Experimental Validation:
-
Select Appropriate Cell Lines: Compare the drug's effect in a BRAF V600E mutant line (e.g., A375) versus a BRAF wild-type line with an NRAS mutation (e.g., SK-MEL-239).
-
Perform Western Blot: Treat both cell lines with the inhibitor and probe for phospho-ERK (p-ERK).
-
Expected Outcome: You should observe a decrease in p-ERK in the A375 cells but an increase (or no change) in p-ERK in the SK-MEL-239 cells. This confirms paradoxical activation.
-
Section 3: Key Experimental Protocols
Here are detailed methodologies for essential experiments in studying drug resistance.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a standard method for developing acquired resistance in vitro by continuous exposure to escalating drug concentrations.[12][13]
Objective: To generate a cell line with a significantly higher IC50 for the test compound compared to the parental line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole-2-carboxamide inhibitor (test compound)
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and incubators
Methodology:
-
Determine Initial IC50: First, accurately determine the IC50 of your compound on the parental cell line using the protocol below (Protocol 2).
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing the inhibitor at a concentration equal to its IC50.
-
Monitor Cell Viability: Initially, a large fraction of cells will die. The culture will appear sparse. Continue to replace the drug-containing medium every 3-4 days.
-
Wait for Recovery: Allow the surviving cells to repopulate the flask. This may take several weeks. The culture is considered recovered when it reaches ~80% confluency and has a stable proliferation rate.
-
Dose Escalation: Once the cells have adapted, double the concentration of the inhibitor. Again, expect significant cell death followed by recovery.
-
Repeat and Escalate: Repeat this process of recovery and dose escalation incrementally. It is recommended to increase the concentration by 1.5 to 2.0-fold at each step.[12]
-
Establish the Resistant Line: After several months (typically 3-9), you should have a population of cells that can proliferate in a drug concentration that is 10- to 100-fold higher than the initial IC50.
-
Characterize and Bank: At this point, characterize the new resistant line by determining its IC50 (Protocol 2), and freeze down multiple vials for future experiments.
Self-Validation & Pro-Tips:
-
Control Culture: Always maintain a parallel culture of parental cells treated with the vehicle (DMSO) to control for changes due to long-term culturing.
-
Pulsed Treatment: An alternative method is "pulsed" treatment, where cells are exposed to high drug concentrations for short periods, followed by recovery in drug-free media. This can sometimes select for different resistance mechanisms.[13]
-
Patience is Key: This is a long-term experiment. Do not escalate the drug concentration too quickly, as this will kill the entire population.
Protocol 2: Assessing Changes in Drug Sensitivity (IC50 Determination)
This protocol uses a standard colorimetric MTT assay to measure cell viability and determine the IC50 value.[14] Luminescence-based assays (e.g., CellTiter-Glo®) are more sensitive alternatives.[15]
Objective: To quantify the concentration of an inhibitor required to reduce cell viability by 50%.
Materials:
-
Parental and resistant cell lines
-
96-well tissue culture-treated plates
-
Pyrrole-2-carboxamide inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000–10,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[16][17]
-
Incubate: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of your inhibitor. A common approach is a 10-point, 3-fold dilution series. Remove the old media and add 100 µL of media containing the desired drug concentrations (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate: Incubate the plate for 72 hours (or a duration appropriate for your cell line's doubling time).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Pathway Activation
Objective: To detect changes in the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Prepare Lysates: Grow parental and resistant cells to ~80% confluency. Treat with your inhibitor at a relevant concentration (e.g., 1x IC50 of the parental line) for a short period (e.g., 2-6 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Run SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Block: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash: Repeat the wash step (Step 7).
-
Detect: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Strip and Re-probe: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) or a housekeeping protein (e.g., GAPDH or β-actin).
Section 4: References
-
Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine. [Link]
-
Shi, H., Hugo, W., Kong, X., et al. (2014). Acquired resistance and clonal evolution in melanoma during BRAF inhibitor therapy. Cancer Discovery. [Link]
-
Luebker, S. A., & Koepsell, S. A. (2020). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Cancers. [Link]
-
Kwak, H., & Kim, S. (2017). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link]
-
Varkaris, A., & Jänne, P. A. (2015). Overcoming Resistance to Targeted Therapies in Cancer. Seminars in Oncology. [Link]
-
Whittaker, S. R., Theurillat, J. P., Van Allen, E. M., et al. (2013). Resistance to vemurafenib resulting from a novel mutation in the BRAFV600E kinase domain. Cancer Discovery. [Link]
-
Van Allen, E. M., Wagle, N., Sucker, A., et al. (2014). The genetic landscape of clinical resistance to RAF inhibition in metastatic melanoma. Cancer Discovery. [Link]
-
Vlashi, E., & Pajonk, F. (2021). Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies. Cancer Discovery. [Link]
-
Capone, M., et al. (2021). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review. International Journal of Molecular Sciences. [Link]
-
Cleveland Clinic. (2017). Overcoming cancer treatment resistance. ScienceDaily. [Link]
-
Rimawi, M. F., & Lovly, C. M. (2015). Overcoming Resistance to Targeted Therapies. Medscape. [Link]
-
Li, S., et al. (2023). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers in Immunology. [Link]
-
Holderfield, M., Deuker, M. M., McCormick, F., & McMahon, M. (2014). RAF-family protein kinases: role in cancer and therapy. Nature Reviews Cancer. [Link]
-
Villanueva, J., Vultur, A., Lee, J. T., et al. (2010). Acquired resistance to BRAF inhibitors is mediated by a switch to IGF-1R/PI3K/AKT signaling. Nature Cell Biology. [Link]
-
Zhang, T., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Namekawa, H., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. [Link]
-
Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Popa, A. D., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Nicodeme, E., et al. (2008). Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
-
Popa, A. D., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]
-
Scilit. (n.d.). Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. Scilit. [Link]
-
Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]
-
Liu, Y., et al. (2024). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]
-
Patonai, A., et al. (2013). Pharmacophore and binding analysis of known and novel B-RAF kinase inhibitors. Current Medicinal Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. [Link]
-
Journal of Medicinal Chemistry. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]
Sources
- 1. medscape.com [medscape.com]
- 2. Resistance to vemurafenib resulting from a novel mutation in the BRAFV600E kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 5. Mechanisms of acquired BRAF inhibitor resistance in melanoma. A systematic review [iris.uniroma1.it]
- 6. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAFV600E-Specific Inhibitor) [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrrole-2-Carboxamides: Unraveling the Therapeutic Potential of N,1-Dimethyl-1H-pyrrole-2-carboxamide and Its Analogs
The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and synthetic tractability make it a privileged scaffold in the quest for novel therapeutic agents.[3][4] Within the vast family of pyrrole derivatives, the pyrrole-2-carboxamide moiety has emerged as a particularly fruitful area of investigation, with compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]
This guide provides a comprehensive comparison of N,1-Dimethyl-1H-pyrrole-2-carboxamide and other key pyrrole derivatives. We will delve into their performance in various biological assays, supported by experimental data, and elucidate the structure-activity relationships (SAR) that govern their efficacy. This analysis aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of this important class of compounds.
The Pyrrole-2-Carboxamide Scaffold: A Hub of Biological Activity
The pyrrole-2-carboxamide core is a versatile pharmacophore found in molecules with diverse biological activities.[5] Its ability to participate in hydrogen bonding and other molecular interactions allows for tight binding to biological targets.[3] Strategic modification of the substituents on the pyrrole ring and the carboxamide nitrogen can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
A noteworthy example of the therapeutic potential of this scaffold is in the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis drugs.[1]
Comparative Analysis of Biological Activity
While specific biological activity data for this compound is not extensively available in publicly accessible literature, a closely related analog, N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (compound 13 in a key study), provides crucial insights into the role of the N,1-dimethyl substitution.[1]
Antimicrobial Activity: Targeting Tuberculosis
A seminal study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors revealed the critical importance of the methylation pattern on the pyrrole-2-carboxamide core for anti-mycobacterial activity.[1] The data presented below highlights the structure-activity relationship.
Table 1: Comparative in vitro Anti-TB Activity of Pyrrole-2-Carboxamide Derivatives [1]
| Compound ID | R1 | R2 | R3 | H37Rv MIC (μg/mL) | Vero IC50 (μg/mL) | Selectivity Index (SI) |
| 5 | H | H | Adamantan-2-yl | <0.016 | >64 | >4000 |
| 12 | CH3 | H | Adamantan-2-yl | 3.7 | >64 | >17.3 |
| 13 | CH3 | CH3 | Adamantan-2-yl | >32 | >64 | - |
| 32 | H | H | 4-Trifluoromethylphenyl | <0.016 | >64 | >4000 |
Data sourced from "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis".[1]
Expert Analysis: The methylation of the pyrrole nitrogen (R1) in compound 12 led to a dramatic decrease in anti-TB activity compared to the unsubstituted analog, compound 5 .[1] Further methylation of the carboxamide nitrogen (R2) in compound 13 , which is structurally analogous to our topic compound, resulted in a complete loss of activity (MIC >32 μg/mL).[1] This strongly suggests that the hydrogen bond donating ability of the NH groups on both the pyrrole ring and the carboxamide is crucial for potent inhibition of MmpL3. Molecular docking studies have indicated that these hydrogens are key for interaction with the active site of the enzyme.[1]
This highlights a critical consideration for researchers working with this compound: while it serves as a valuable synthetic intermediate, its inherent biological activity in certain contexts may be limited due to the absence of these key hydrogen bond donors.
Broader Antimicrobial Spectrum
The pyrrole-2-carboxamide scaffold has also been explored for its activity against other bacterial pathogens. A series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Table 2: Antibacterial Activity of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide Derivatives [2]
| Compound | R-group on Carboxamide | K. pneumoniae MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | S. typhi MIC (μg/mL) |
| 4a | 4-methoxybenzyl | 1.25 | 1.05 | 6.05 | 2.75 |
| 4b | 4-iodobenzyl | 1.55 | 1.25 | 12.01 | 3.01 |
| 4c | 1-(2-methoxyphenyl)propan-2-yl | 3.12 | 2.55 | 12.25 | 6.25 |
| 4d | Cyclohexyl | 6.25 | 3.12 | 25.12 | 12.05 |
| Gentamicin | - | 0.75 | 0.50 | 1.00 | 2.50 |
| Ciprofloxacin | - | 1.00 | 0.75 | 1.25 | 1.00 |
Data sourced from "Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents".[2]
Expert Analysis: These findings demonstrate that the nature of the substituent on the carboxamide nitrogen plays a significant role in modulating the antibacterial spectrum and potency. The presence of aromatic and substituted benzyl groups, as in compounds 4a and 4b , appears to be favorable for broad-spectrum activity.[2]
Anticancer Activity
The versatility of the pyrrole scaffold extends to oncology, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4][8] A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety revealed promising anticancer activity.
Table 3: In Vitro Anticancer Activity of 2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| 8f | Melanoma (MDA-MB-435) | 62.46 |
| 8f | Breast (MDA-MB-468) | 40.24 |
Data sourced from a study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives.
Expert Analysis: Compound 8f , featuring a cyclohexylethyl group on the carboxamide, demonstrated significant growth inhibition against melanoma and breast cancer cell lines. This underscores the potential of pyrrole-carboxamide hybrids in the development of novel anticancer agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the key assays discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[2]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle of MTT Assay
Caption: Principle of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
The pyrrole-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound itself may exhibit attenuated activity in certain biological contexts due to the absence of key hydrogen bond donors, its structural framework is central to a class of highly active molecules.
The comparative data presented herein underscores the profound impact of subtle structural modifications on the biological activity of pyrrole derivatives. The future of drug discovery in this area will likely involve the continued exploration of diverse substitutions on the pyrrole-2-carboxamide core, guided by a deep understanding of structure-activity relationships and target-specific interactions. The integration of computational modeling with empirical screening will undoubtedly accelerate the identification of new lead compounds with enhanced potency and selectivity.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Reported 2,4‐dimethyl‐1H‐pyrrole and pyrazoline containing anticancer compounds. ResearchGate. [Link]
-
Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]
-
5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. National Institutes of Health. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]
-
Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some 2, 4-Dimethyl-(1-Oxo-1H-Inden-2-Ylidene)-Methyl-1H-Pyrrole-3-Carboxamides. IJPPR. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. National Institutes of Health. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
A Potent N‐(piperidin‐4‐yl)‐1H‐pyrrole‐2‐carboxamide Inhibitor of Adenylyl Cyclase of G. lamblia: Biological Evaluation and Molecular Modelling Studies. ResearchGate. [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]
-
Synthesis of new pyrrole derivatives as potential nonsteroidal anti-inflammatory agents. ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of N,1-Dimethyl-1H-pyrrole-2-carboxamide Analogs: A Guide for Drug Discovery Professionals
Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold
The pyrrole ring, a fundamental five-membered nitrogen-containing heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a vast spectrum of biological activities.[1] The pyrrole-2-carboxamide moiety, in particular, is a pharmacophore found at the core of molecules developed as antibacterial, anticancer, anti-inflammatory, and kinase-inhibiting agents.[2][3] This structural motif offers a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of analogs based on the N,1-dimethyl-1H-pyrrole-2-carboxamide core, focusing on how subtle structural modifications dramatically influence biological outcomes.
The this compound Core: A Starting Point for Analysis
The methylation at the N1 position of the pyrrole ring and the nitrogen of the carboxamide group represents a key modification from the parent scaffold. These methyl groups can significantly alter a compound's steric profile, hydrogen bonding capacity, and metabolic stability. Understanding the impact of these specific methylations is crucial for rational drug design. This analysis will delve into specific case studies where the presence or absence of these methyl groups dictates the compound's efficacy, particularly in the realms of antitubercular and kinase inhibition activities.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Deep Dive
The biological activity of pyrrole-2-carboxamide analogs is profoundly influenced by the nature and position of substituents. The following sections compare analogs of this compound to their non-methylated or mono-methylated counterparts, providing experimental data to illustrate key SAR principles.
Antitubercular Activity: The Critical Role of Hydrogen Bonding in MmpL3 Inhibition
A compelling example of the importance of the N-H bonds in the pyrrole-2-carboxamide scaffold is found in the development of inhibitors for the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, making it a prime target for novel antitubercular drugs.[4]
Structure-activity relationship (SAR) studies on a series of pyrrole-2-carboxamide MmpL3 inhibitors revealed that the hydrogen atoms on both the pyrrole and carboxamide nitrogens are crucial for potent activity.[5] This is starkly illustrated by comparing a parent compound (possessing two N-H bonds) with its methylated analogs.
| Compound ID | N1-Substituent | N-Amide Substituent | Structure (Core) | MIC vs. M. tuberculosis H37Rv (μg/mL) | Fold Change in Activity (vs. Cmpd 5) |
| Compound 5 | H | H | 1H-pyrrole-2-carboxamide | <0.016 | - |
| Compound 12 | CH₃ | H | 1-methyl -1H-pyrrole-2-carboxamide | 3.7 | ~230-fold decrease |
| Compound 13 | CH₃ | CH₃ | N,1-dimethyl -1H-pyrrole-2-carboxamide | >32 | >2000-fold decrease (inactive) |
| Data synthesized from a study on MmpL3 inhibitors.[5] The full structure of the compounds includes a 4-(2,4-dichlorophenyl) group on the pyrrole ring and an N-(Adamantan-2-yl) group on the carboxamide. |
Causality Behind the Activity Cliff:
-
Compound 5 (H, H): The parent compound exhibits potent activity. Molecular docking studies suggest that the N-H groups of the pyrrole and the amide form critical hydrogen bonds with key amino acid residues in the MmpL3 active site.
-
Compound 12 (CH₃, H): Methylation of the pyrrole nitrogen (N1) leads to a dramatic 230-fold reduction in activity. This modification removes a key hydrogen bond donor, weakening the interaction with the target protein.[5]
-
Compound 13 (CH₃, CH₃): The N,1-dimethylated analog is completely inactive. The loss of both hydrogen bond donors eliminates the crucial interactions required for potent inhibition. Docking studies show that while the compound can still occupy the binding pocket, it relies solely on weaker hydrophobic interactions.[5]
This comparative data unequivocally demonstrates that for this specific antitubercular target, the this compound scaffold is pharmacologically inferior to its non-methylated counterpart due to the loss of essential hydrogen bonding capabilities.
Workflow for Analog Design and Evaluation
The process of designing and evaluating new analogs follows a logical, iterative cycle. The goal is to build a comprehensive understanding of the structure-activity relationship to guide the synthesis of more potent and selective compounds.
Caption: Iterative workflow for the design, synthesis, and evaluation of novel pyrrole-2-carboxamide analogs.
Kinase Inhibition: A More Complex Picture
In the context of kinase inhibition, the SAR for N-methylation is less absolute and highly dependent on the specific kinase target and the overall molecular structure.
For instance, in the development of inhibitors for Transforming Growth Factor β-Activated Kinase 1 (TAK1), a central pyrrole-2,4-dicarboxamide scaffold was identified as a promising starting point.[6] While exploring the SAR, methylation of the pyrrole nitrogen was investigated. In this particular series, the N-methyl derivative was found to be inactive.[6] This suggests that, similar to the MmpL3 case, the pyrrole N-H may be involved in a key interaction with the kinase hinge region.
Conversely, the development of the multi-kinase inhibitor Sunitinib (SU11248), which features a substituted pyrrole core, highlights a different aspect. Sunitinib's structure is 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide.[7] While not a direct N,1-dimethyl-2-carboxamide, its pyrrole N-H is unsubstituted and considered important for its binding mode. The design of Sunitinib focused on optimizing properties like solubility and protein binding by modifying the amide side chain, rather than methylating the pyrrole core.[7]
Key Takeaway: The impact of N-methylation on kinase inhibition is context-dependent. While often detrimental by removing a hydrogen bond donor, in some cases, it could be tolerated or even beneficial by altering conformation or improving metabolic stability. This underscores the necessity of empirical testing for each new analog series and kinase target.
General Structure-Activity Relationship (SAR) Principles
The following diagram summarizes the general impact of substitutions at various positions of the pyrrole-2-carboxamide scaffold based on a synthesis of available literature.
Caption: Key structure-activity relationship principles for the pyrrole-2-carboxamide scaffold.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: General Synthesis of an this compound Analog
This protocol describes the methylation of a parent 1H-pyrrole-2-carboxamide, adapted from the literature.[5]
Objective: To synthesize N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide from its non-methylated precursor.
Materials:
-
N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply, syringes, separatory funnel, rotary evaporator.
Procedure:
-
Preparation: Under an inert atmosphere (Argon or N₂), dissolve the precursor compound (e.g., 100 mg, 0.26 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (e.g., 31 mg, 0.78 mmol, 3.0 equivalents) portion-wise to the stirred solution. Causality: NaH is a strong base that deprotonates both the pyrrole N-H and the amide N-H, forming the corresponding anions which are potent nucleophiles.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Methylation: Add methyl iodide (e.g., 32 μL, 0.52 mmol, 2.0 equivalents) dropwise to the reaction mixture. Causality: Methyl iodide is the electrophile. The generated anions will attack the methyl group in an S_N2 reaction, leading to methylation.
-
Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water (e.g., 50 mL) to quench the excess NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N,1-dimethylated analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of synthesized analogs against Mycobacterium tuberculosis H37Rv.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microplate Alamar Blue assay (MABA) is a commonly used colorimetric method.
Materials:
-
Synthesized compounds dissolved in DMSO.
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC.
-
96-well microplates.
-
Alamar Blue reagent.
-
Spectrophotometer or fluorometer.
Procedure:
-
Preparation: In a 96-well plate, add 100 μL of Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add 100 μL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution across the plate. The final volume in each well will be 100 μL.
-
Inoculation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth and add 100 μL to each well, bringing the final volume to 200 μL.
-
Controls: Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 μL of Alamar Blue reagent and 12.5 μL of 20% Tween 80 to each well. Incubate for another 24 hours.
-
Reading Results: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals critical SAR insights that are paramount for drug discovery. The case study in antitubercular drug development provides a definitive example where N-methylation is detrimental, as it ablates the hydrogen-bonding capacity essential for target engagement.[5] In contrast, the role of this modification in kinase inhibition is more nuanced and target-specific.
This guide underscores a fundamental principle in medicinal chemistry: seemingly minor structural modifications can lead to profound changes in biological activity. Future research should continue to explore the pyrrole-2-carboxamide scaffold by:
-
Introducing Diverse Substituents: Beyond simple methylation, exploring a wider range of alkyl and aryl groups on the nitrogen atoms could yield analogs with improved properties.
-
Scaffold Hopping: Replacing the pyrrole core with other five-membered heterocycles (e.g., imidazole, pyrazole) while maintaining the carboxamide side chain could lead to the discovery of novel inhibitors with different selectivity profiles.[6]
-
Structure-Based Design: For targets where a crystal structure is available, computational docking and molecular dynamics can more precisely predict the impact of modifications like N-methylation, guiding more rational and efficient synthesis efforts.
By integrating synthetic chemistry with rigorous biological evaluation and structural biology, the full potential of the versatile pyrrole-2-carboxamide scaffold can be unlocked to develop next-generation therapeutics.
References
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534–10553. [Link]
-
Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]
-
Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. (2025). PubMed. [Link]
-
Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues. (2019). ResearchGate. [Link]
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Inhibitor. (2016). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. (2016). RSC Publishing. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). MDPI. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... PubMed. [Link]
-
Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents... (2024). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). ResearchGate. [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of n,1-Dimethyl-1h-pyrrole-2-carboxamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target is a cornerstone of a successful research program.[1][2] This guide provides a comprehensive, in-depth technical comparison of key methodologies for validating the target engagement of novel chemical entities, using n,1-Dimethyl-1h-pyrrole-2-carboxamide as a central case study. While the specific molecular target of this compound is not definitively established in publicly available literature, related pyrrole-2-carboxamide scaffolds have shown activity against mycobacterial targets, including Mycobacterial Membrane Protein Large 3 (MmpL3) and the enoyl-acyl carrier protein reductase (InhA).[3][4] For the purposes of this guide, we will proceed with the hypothesis that this compound engages a specific intracellular protein, and we will explore a multi-faceted approach to rigorously test this hypothesis.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting and executing the most appropriate target validation experiments.
The Imperative of Target Engagement Validation
The path from a promising hit compound to a clinical candidate is fraught with challenges, and a significant portion of failures in clinical trials can be attributed to a lack of efficacy, which often stems from insufficient target engagement.[1] Robust target engagement studies provide critical evidence for the mechanism of action, guide structure-activity relationship (SAR) studies, and build confidence in the therapeutic potential of a compound before significant resources are invested.[5][6]
A Multi-Pronged Approach to Validating Target Engagement
No single technique provides a complete picture of target engagement. A truly self-validating system employs a combination of biophysical, cellular, and functional assays to build a compelling and irrefutable case. This guide will compare three orthogonal, industry-standard techniques:
-
Cellular Thermal Shift Assay (CETSA®): A method to assess target binding in a cellular environment.
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique for real-time kinetic analysis of binding.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic approach to directly measure binding affinity and stoichiometry.
We will also briefly discuss Photoaffinity Labeling as a powerful tool for target identification and binding site mapping.
Section 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Intracellular Target Binding
CETSA® is a powerful method for verifying that a compound reaches and binds to its target within the complex milieu of a living cell.[7][8] The principle is based on the ligand-induced thermal stabilization of a target protein.[8][9] When a protein is heated, it denatures and aggregates. However, the binding of a ligand can increase the protein's stability, resulting in a higher melting temperature (Tm).[8]
Experimental Workflow:
The CETSA® workflow can be broken down into several key stages, from initial melt curve determination to dose-response analysis.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol for CETSA®:
1. Cell Culture and Treatment:
- Culture cells expressing the putative target protein to a suitable density.
- Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
2. Thermal Challenge:
- Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a cooling step.[10]
3. Lysis and Fractionation:
- Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7]
4. Protein Quantification:
- Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
5. Data Analysis:
- Melt Curve: Plot the percentage of soluble protein against temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization.
- Isothermal Dose-Response (ITDR): By keeping the temperature constant at a point of partial denaturation and varying the compound concentration, a dose-dependent stabilization can be observed, allowing for the determination of an apparent EC50 for target engagement.[11]
Comparison with Alternatives:
| Feature | CETSA® | SPR | ITC |
| Environment | Cellular (in situ) | In vitro (purified components) | In vitro (purified components) |
| Principle | Thermal Stabilization | Mass Change (Refractive Index) | Heat Change |
| Information | Target Engagement, Apparent EC50 | Kinetics (ka, kd), Affinity (KD) | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) |
| Throughput | Moderate to High | High | Low to Moderate |
| Cell Permeability | Directly Assessed | Not Assessed | Not Assessed |
Section 2: Surface Plasmon Resonance (SPR) - Unraveling Binding Kinetics
SPR is a label-free, real-time optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the purified target protein) immobilized on a sensor surface.[12][13] SPR provides invaluable information on the kinetics of the interaction, including the association rate (ka) and the dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.[13]
Experimental Workflow:
Caption: The sequential workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol for SPR:
1. Protein Immobilization:
- Covalently immobilize the purified putative target protein onto a suitable sensor chip (e.g., via amine coupling).
2. Binding Analysis:
- Inject a series of concentrations of this compound over the sensor surface (association phase).
- Follow with an injection of running buffer to monitor the dissociation of the compound from the target (dissociation phase).
3. Regeneration:
- Inject a regeneration solution to remove any remaining bound compound, preparing the surface for the next injection.
4. Data Analysis:
- The binding events are recorded in real-time as a sensorgram.[14]
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).
Comparative Data:
| Compound | Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| This compound | Putative Target | 2.5 x 10⁴ | 5.0 x 10⁻² | 2.0 |
| Alternative Compound A | Putative Target | 1.8 x 10⁴ | 9.0 x 10⁻² | 5.0 |
| Known Inhibitor (Positive Control) | Putative Target | 5.0 x 10⁵ | 1.0 x 10⁻³ | 0.002 |
This is hypothetical data for illustrative purposes.
Section 3: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15] It is considered the gold standard for determining binding affinity (KD) and stoichiometry (n) in solution, without the need for immobilization or labeling.[16]
Experimental Workflow:
Caption: The process flow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol for ITC:
1. Sample Preparation:
- Place the purified target protein in the sample cell of the calorimeter.
- Load this compound into the injection syringe. Both protein and compound should be in the same buffer to minimize heats of dilution.
2. Titration:
- Perform a series of small, sequential injections of the compound into the protein solution.
3. Data Acquisition and Analysis:
- The heat change associated with each injection is measured and plotted as a thermogram.
- The area under each peak is integrated and plotted against the molar ratio of ligand to protein to generate a binding isotherm.
- This isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) can then be calculated.[17]
Comparative Thermodynamic Data:
| Compound | Target Protein | KD (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Putative Target | 2.5 | 0.98 | -5.5 | -2.2 |
| Alternative Compound A | Putative Target | 5.8 | 1.02 | -4.8 | -2.3 |
| Known Inhibitor (Positive Control) | Putative Target | 0.0025 | 1.01 | -10.2 | -1.5 |
This is hypothetical data for illustrative purposes.
Section 4: Photoaffinity Labeling - Covalently Capturing the Interaction
For definitive target identification and binding site mapping, photoaffinity labeling (PAL) is an invaluable tool.[18][19] This technique involves synthesizing a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin).[20][21] Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein at the binding site, allowing for subsequent identification by mass spectrometry.[18][22]
Conclusion: A Unified Strategy for Target Engagement Validation
Validating the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By combining the cellular relevance of CETSA® with the kinetic insights from SPR and the thermodynamic precision of ITC, researchers can build a comprehensive and compelling body of evidence. This integrated strategy not only confirms that the compound binds its intended target but also provides crucial data to guide lead optimization and increase the probability of success in later stages of drug development.
References
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Zhang, M. et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11565–11583. [Link]
-
PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
-
Ladbury, J. E. et al. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 5(10), 985-999. [Link]
-
ACS Omega. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. [Link]
-
Molecular Biology of the Cell. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
MDPI. (2018). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]
-
DiscoverX. Target Engagement Assays. [Link]
-
PubMed. (2015). Photoaffinity labeling in target- and binding-site identification. [Link]
-
Cytiva. What is surface plasmon resonance (SPR)? [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
-
BPS Bioscience. (2023). Photoaffinity Labeling in Target and Binding Site Identification. [Link]
-
PMC - NIH. (2013). Determining target engagement in living systems. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Creative Biolabs. Photoaffinity Labeling (PAL). [Link]
-
Concept Life Sciences. Target Engagement Assay Services. [Link]
-
Origin Biosciences. (2023). Introducing Origin-1: a platform for de novo antibody design against zero-prior epitopes. [Link]
-
PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]
-
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]
-
JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
Taylor & Francis Online. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vlifesciences.com [vlifesciences.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. molbiolcell.org [molbiolcell.org]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. Khan Academy [khanacademy.org]
- 18. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. Photoaffinity Labeling in Target and Binding Site Identification [en.biotech-pack.com]
A Cross-Validation Guide to the Antimycobacterial Potential of N,1-Dimethyl-1H-pyrrole-2-carboxamide and its Analogs
This guide provides a comprehensive cross-validation of the antimycobacterial activity of N,1-Dimethyl-1H-pyrrole-2-carboxamide and its structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document synthesizes experimental data on pyrrole-2-carboxamides, compares their performance with frontline anti-tuberculosis drugs, and provides detailed protocols for the validation of antimycobacterial activity.
Introduction: The Quest for Novel Anti-Tuberculosis Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has rendered some of the most effective frontline treatments obsolete, creating an urgent need for new antimycobacterial agents with novel mechanisms of action.[1] Pyrrole-containing compounds have emerged as a promising class of heterocycles with a broad spectrum of biological activities, including antimycobacterial properties.[2][3] Recent research has focused on pyrrole-2-carboxamide derivatives, which have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[4][5]
A key target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial inner membrane.[6][7] Inhibition of MmpL3 disrupts the formation of the unique and impermeable mycobacterial cell wall, leading to bacterial death.[8] This guide critically examines the antimycobacterial activity of this compound and its analogs, providing a comparative analysis against standard-of-care drugs and detailing the experimental workflows required for such a validation.
Comparative In Vitro Antimycobacterial Activity
The in vitro efficacy of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth. A lower MIC value indicates greater potency. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, provides further insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
This compound Analogs
Recent structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives have revealed that modifications at the N1 position of the pyrrole ring significantly impact antimycobacterial activity. A study on N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, a compound containing the core this compound structure, demonstrated a loss of activity against M. tuberculosis H37Rv, with a reported MIC of >32 µg/mL.[4] This suggests that methylation at both the pyrrole nitrogen (N1) and the amide nitrogen may be detrimental to its antimycobacterial efficacy. In contrast, analogs with a hydrogen at the pyrrole N1 position have shown potent activity.[4]
Comparison with Standard Anti-Tuberculosis Drugs
The following table summarizes the in vitro activity of potent pyrrole-2-carboxamide analogs in comparison to first-line anti-tuberculosis drugs.
| Compound/Drug | Target | MIC Range (µg/mL) against Mtb H37Rv | Reference(s) |
| N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide | MmpL3 | >32 | [4] |
| Potent Pyrrole-2-carboxamide Analogs | MmpL3 | <0.016 - 0.7 | [3][4] |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.02 - 0.06 | [9] |
| Rifampicin | RpoB (RNA Polymerase) | 0.08 - 2.56 | [10] |
| Ethambutol | EmbAB (Arabinosyl Transferase) | 0.5 - 8.0 | [11][12] |
Mechanism of Action: Targeting MmpL3
The primary mechanism of action for many potent pyrrole-2-carboxamide derivatives is the inhibition of MmpL3. This section details the significance of this target and the experimental workflow to confirm MmpL3 inhibition.
The Role of MmpL3 in Mycobacterial Viability
MmpL3 is a proton-motive force-dependent transporter that facilitates the "flipping" of TMM from the cytoplasm to the periplasm.[7] In the periplasm, TMM is a substrate for the antigen 85 complex, which is involved in the final stages of mycolic acid incorporation into the cell wall. Disruption of MmpL3 function leads to the accumulation of TMM in the cytoplasm and a halt in mycolic acid biosynthesis, ultimately compromising the integrity of the cell wall and leading to cell death.[13]
Caption: Workflow for the checkerboard synergy assay.
Frequency of Resistance
The spontaneous frequency of resistance is a critical parameter in drug development, as it indicates the likelihood of resistant mutants emerging during therapy. Resistance to MmpL3 inhibitors typically arises from mutations in the mmpL3 gene. [13]The frequency of resistance can be determined by plating a large bacterial population onto agar containing the test compound at concentrations above its MIC.
Protocol: Frequency of Resistance Determination
-
Inoculum Preparation: Grow a large culture of M. tuberculosis to late log phase.
-
Plating: Plate a known number of cells (e.g., 10⁸ to 10¹⁰ CFUs) onto Middlebrook 7H11 agar plates containing the test compound at 4x, 8x, and 16x its MIC.
-
Control Plates: Plate serial dilutions of the culture onto drug-free agar to determine the total number of viable cells.
-
Incubation: Incubate all plates at 37°C for 3-4 weeks.
-
Calculation: The frequency of resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of viable cells plated.
Conclusion and Future Directions
The N,1-dimethyl substitution pattern on the pyrrole-2-carboxamide scaffold appears to be detrimental to its antimycobacterial activity, as evidenced by the high MIC of a representative analog. However, the broader class of pyrrole-2-carboxamides, particularly those with an unsubstituted pyrrole N1 position, holds significant promise as potent inhibitors of MmpL3. Further optimization of this scaffold could lead to the development of novel anti-tuberculosis agents with efficacy against drug-resistant strains.
Future studies should focus on:
-
Synthesizing and evaluating a wider range of N-substituted pyrrole-2-carboxamide derivatives to further elucidate SAR.
-
Conducting in vivo efficacy and toxicity studies of the most potent analogs in animal models of tuberculosis.
-
Investigating the potential for synergy between MmpL3 inhibitors and existing anti-tuberculosis drugs to develop novel combination therapies.
By employing the rigorous cross-validation methodologies outlined in this guide, the scientific community can continue to advance the development of new and effective treatments to combat the global threat of tuberculosis.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. PubMed Central. [Link]
-
Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS One. [Link]
-
Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. PubMed. [Link]
-
New pyrrole derivatives as antimycobacterial agents analogs of BM212. PubMed. [Link]
-
Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. MDPI. [Link]
-
Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. BMJ. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. NIH. [Link]
-
MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. NIH. [Link]
-
Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review. PubMed. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors. bioRxiv. [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
Evaluating the Frequency of Resistance to Pyrazinamide Among Drug-resistant Strains of Mycobacterium tuberculosis in Isfahan, Iran. Brieflands. [Link]
-
Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
The Antimalarial Mefloquine Shows Activity against Mycobacterium abscessus, Inhibiting Mycolic Acid Metabolism. MDPI. [Link]
-
Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. [Link]
-
An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages. Antimicrobial Agents and Chemotherapy. [Link]
-
Time–kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. [Link]
-
Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay. NIH. [Link]
-
The role of rifampicin within the treatment of Mycobacterium avium pulmonary disease. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]
-
Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. MDPI. [Link]
-
How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery. eScholarship. [Link]
-
Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. NIH. [Link]
-
(A) Minimum inhibitory concentration (MIC) determination of rifampicin... ResearchGate. [Link]
-
(PDF) Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. ResearchGate. [Link]
-
Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin. NIH. [Link]
-
Evaluating the Frequency of Resistance to Pyrazinamide Among Drug-resistant Strains of Mycobacterium tuberculosis in Isfahan, Iran. Brieflands. [Link]
-
Antimycobacterial Drugs. Al-Mustaqbal University College. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Antimycobacterials Drugs. SlideShare. [Link]
-
Frequency of drug resistant Mycobacterium tuberculosis. ResearchGate. [Link]
-
Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Drug Class Review Monograph – GPI Class 09 – Antimycobacterial Agents. NH Healthy Families. [Link]
-
Antimicrobial resistance in Mycobacterium tuberculosis: mechanistic and evolutionary perspectives. FEMS Microbiology Reviews. [Link]
-
Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. MDPI. [Link]
-
A comparison of conventional and radiometric method for the assessment of anti-tubercular activity of drugs against Mycobacterium tuberculosis in mice and macrophage models. ResearchGate. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. [Link]
-
Mutation rate and the emergence of drug resistance in Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. [Link]
-
Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. Washington University School of Medicine in St. Louis. [Link]
-
Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis: Pyrrole-2-Carboxamide Derivatives versus First-Line Antimycobacterial Agents
Authored For: Drug Development & Infectious Disease Research Professionals
Abstract
The global health challenge posed by Mycobacterium tuberculosis (Mtb), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action. This guide provides a detailed comparative analysis of a promising new class of compounds, pyrrole-2-carboxamides, against the established first-line anti-tuberculosis drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). We delve into the mechanism of action of pyrrole-2-carboxamides as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), presenting in vitro and in vivo efficacy data. Crucially, this guide also explores the structure-activity relationship (SAR) of this scaffold, explaining why specific substitutions, such as those in n,1-Dimethyl-1h-pyrrole-2-carboxamide, can be detrimental to activity, while other modifications yield compounds with potency exceeding current standards. Detailed experimental protocols for evaluating antimycobacterial efficacy are provided to ensure methodological rigor and reproducibility for researchers in the field.
The Evolving Landscape of Tuberculosis Treatment
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The standard treatment for drug-susceptible TB, a six-month, multi-drug regimen developed decades ago, is highly effective but lengthy, which can lead to patient non-adherence and the development of resistance.[2][3] The current first-line regimen consists of isoniazid, rifampicin, pyrazinamide, and ethambutol.[1] The emergence of strains resistant to isoniazid and rifampicin, known as multidrug-resistant TB (MDR-TB), presents a significant public health crisis, requiring longer, more toxic, and less effective second-line treatments.[1][4] This reality underscores the critical need for new drugs that can shorten treatment duration, improve outcomes for resistant infections, and offer novel mechanisms of action to circumvent existing resistance pathways.
Profile of a Novel Candidate Class: Pyrrole-2-Carboxamides
Recent drug discovery efforts have identified the pyrrole-2-carboxamide scaffold as a source of potent antimycobacterial agents.[5][6][7] These compounds operate through a novel mechanism of action, offering a promising new avenue for TB drug development.
Mechanism of Action: Targeting MmpL3
The primary target of the pyrrole-2-carboxamide class is the Mycobacterial membrane protein Large 3 (MmpL3).[5][7] MmpL3 is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM)—the precursor to mycolic acids and the trehalose dimycolate "cord factor"—to the periplasm.[7][8] This transport is a crucial step in the formation of the unique and impermeable outer membrane of M. tuberculosis. By inhibiting MmpL3, pyrrole-2-carboxamides effectively block the biosynthesis of the cell wall, leading to bacterial death.[8] This target is distinct from those of existing first-line drugs, making it a valuable strategy against both drug-susceptible and drug-resistant Mtb strains.
Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides.
Structure-Activity Relationship (SAR): The Critical Role of Hydrogen Bonding
While the pyrrole-2-carboxamide scaffold is promising, its efficacy is highly dependent on its chemical substituents. Research into this class has revealed that specific hydrogen bonds between the drug and the MmpL3 target are essential for potent activity.
A key finding is that methylation of the nitrogen atoms on the pyrrole ring and the carboxamide group is detrimental. For instance, replacing the pyrrole hydrogen with a methyl group reduces the anti-TB activity by approximately 50-fold.[5] A compound with methyl groups on both the pyrrole and carboxamide nitrogens, such as This compound , was found to be completely inactive, with a Minimum Inhibitory Concentration (MIC) greater than 32 μg/mL.[5] Docking studies show this loss of activity is due to the elimination of critical hydrogen bonds with the MmpL3 active site.[5]
Conversely, attaching bulky, lipophilic groups (like adamantyl) to the carboxamide and electron-withdrawing substituents (like fluorophenyl) to the pyrrole ring dramatically improves potency. The most promising compounds from this class exhibit potent anti-TB activity with MIC values below 0.016 μg/mL.[5][6]
The Gold Standard: A Review of First-Line Anti-TB Drugs
The current standard of care relies on the synergistic action of four distinct drugs.[2]
-
Isoniazid (INH): A potent, bactericidal pro-drug that is highly effective against rapidly replicating mycobacteria.[9] Once activated, it inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.
-
Rifampicin (RIF): A bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[10][11][12] It is active against both intra- and extracellular bacteria and is crucial for shortening the duration of therapy.[11]
-
Pyrazinamide (PZA): A unique pro-drug that is converted to its active form, pyrazinoic acid, by the bacterium.[13][14] PZA exhibits remarkable sterilizing activity against semi-dormant or non-replicating "persister" bacilli residing in acidic environments, such as within macrophages.[13][15][16] Its mechanism is thought to involve the disruption of membrane transport and energetics.[15]
-
Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferases, enzymes involved in the synthesis of the arabinogalactan layer of the cell wall.[17][18] It is primarily included in the initial phase of treatment to prevent the emergence of resistance to rifampicin when the susceptibility of the infecting strain is unknown.[19]
Head-to-Head Efficacy Comparison: In Vitro & In Vivo Data
A direct comparison highlights the potential of optimized pyrrole-2-carboxamide derivatives.
In Vitro Potency
The most effective measure of a drug's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[20] Optimized pyrrole-2-carboxamides demonstrate exceptional potency against the standard Mtb H37Rv strain, often superior to some first-line agents.
| Compound/Drug Class | Target | Typical MIC (μg/mL) vs. Mtb H37Rv | Bactericidal/Bacteriostatic |
| Optimized Pyrrole-2-Carboxamides (e.g., Cpd 32) | MmpL3 | < 0.016 [5] | Bactericidal[8] |
| This compound Analog | MmpL3 | > 32[5] | Inactive |
| Isoniazid (INH) | Mycolic Acid Synthesis | ~0.025 - 0.05 | Bactericidal (replicating)[9] |
| Rifampicin (RIF) | RNA Polymerase | ~0.05 - 0.1 | Bactericidal[11] |
| Pyrazinamide (PZA) | Membrane Energetics | ~12.5 - 50 (at acidic pH 5.5) | Bactericidal (non-replicating)[16] |
| Ethambutol (EMB) | Arabinogalactan Synthesis | ~1.0 - 5.0 | Bacteriostatic[21] |
Note: MIC values can vary slightly depending on the specific assay conditions.
Activity Against Resistant Strains
A significant advantage of the pyrrole-2-carboxamide class is its efficacy against drug-resistant TB. Because MmpL3 is a novel target, these compounds retain their potent activity against clinical isolates resistant to first-line drugs like isoniazid and rifampicin.[5]
In Vivo Efficacy
Preclinical evaluation in animal models is a critical step to assess a drug's potential.[22] In a murine model of TB infection, a lead pyrrole-2-carboxamide compound demonstrated significant in vivo efficacy, reducing the bacterial load in the lungs of infected mice.[5] This provides a crucial proof-of-concept for this class of inhibitors, comparable to the established in vivo activity of first-line drugs.[23] Further studies are required to evaluate their sterilizing activity and potential to shorten treatment duration in combination regimens.
Experimental Methodologies for Efficacy Evaluation
To ensure robust and comparable data, standardized protocols are essential.
Protocol 1: In Vitro Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method, a gold standard for determining the MIC of a compound.[24]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, then dilute further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C.
-
Result Determination: After 7-14 days, assess bacterial growth. This can be done visually or by adding a metabolic indicator like Resazurin, which changes color in the presence of viable bacteria. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: In Vivo Efficacy Assessment in a Murine Model
The mouse model is the most common preclinical model for testing anti-TB drug efficacy.[25][26]
Caption: Workflow for evaluating in vivo drug efficacy in a mouse model.
Step-by-Step Methodology:
-
Infection: Expose mice (e.g., BALB/c or C57BL/6) to an aerosol of a virulent M. tuberculosis strain (e.g., Erdman or H37Rv) to establish a low-dose lung infection.[26]
-
Pre-treatment Phase: Allow the infection to establish for 2-4 weeks. A subset of mice is typically sacrificed at the start of treatment to determine the baseline bacterial burden.
-
Treatment: Randomize the remaining mice into groups: (1) Vehicle control, (2) Test compound at one or more doses, and (3) Positive control (e.g., isoniazid). Administer treatments daily for 4-8 weeks, typically via oral gavage.
-
Bacterial Load Enumeration: Aseptically remove the lungs and spleen. Homogenize the organs in a sterile saline solution. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colonies to determine the Colony Forming Units (CFU) per organ. Efficacy is measured as the log10 reduction in CFU in treated groups compared to the vehicle control group.
Synthesis and Future Directions
Optimized derivatives of the pyrrole-2-carboxamide class represent a highly promising development in the fight against tuberculosis. They possess a novel mechanism of action by targeting MmpL3, exhibit outstanding in vitro potency that can surpass that of first-line agents, and crucially, remain active against drug-resistant strains.
The structure-activity relationship is well-defined, and it is clear that compounds like this compound, which lack the capacity for essential hydrogen bonding, are not viable candidates. However, the success of other analogs in both in vitro and in vivo models provides a strong foundation for further development.
Future work must focus on optimizing the pharmacokinetic and safety profiles of lead compounds to ensure they are suitable for clinical trials.[7] Furthermore, evaluating these new MmpL3 inhibitors in combination with existing and novel anti-TB drugs will be essential to designing shorter, safer, and more effective regimens capable of overcoming the global threat of drug-resistant tuberculosis.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
National Guidelines for Management of Drug Resistant TB. Central Tuberculosis Division. [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. [Link]
-
Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]
-
In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum. Antimicrobial Agents and Chemotherapy. [Link]
-
Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. PubMed. [Link]
-
Ethambutol. StatPearls - NCBI Bookshelf. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]
-
Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. Cell Reports Medicine. [Link]
-
Rifampin. StatPearls - NCBI Bookshelf. [Link]
-
A systematic review and meta-analysis of first-line tuberculosis drug concentrations and treatment outcomes. Scientific Reports. [Link]
-
Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. World Health Organization. [Link]
-
JMM profile: rifampicin: a broad-spectrum antibiotic. Journal of Medical Microbiology. [Link]
-
new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. [Link]
-
Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. [Link]
-
Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB. Centers for Disease Control and Prevention. [Link]
-
The Antituberculosis Drug Ethambutol Selectively Blocks Apical Growth in CMN Group Bacteria. mBio. [Link]
-
Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy. [Link]
-
What is the mechanism of Ethambutol Hydrochloride?. Patsnap Synapse. [Link]
-
Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. ResearchGate. [Link]
-
Essential first-line antituberculosis drugs. Treatment of Tuberculosis: Guidelines - NCBI Bookshelf. [Link]
-
guidelines for surveillance of drug resistance in tuberculosis. Stop TB Partnership. [Link]
-
Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. ResearchGate. [Link]
-
A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. [Link]
-
Tuberculosis. World Health Organization. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
What is the mechanism of action (Moa) of Rifampicin (rifampin)?. Dr.Oracle. [Link]
-
Mechanism of action of ethambutol and resistance to it. ResearchGate. [Link]
-
What is the mechanism of action (MOA) of Pyrazinamide?. Dr.Oracle. [Link]
-
ATS/CDC/IDSA Guidelines for Treatment of Drug-Susceptible Tuberculosis. Clinical Infectious Diseases. [Link]
-
Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. [Link]
-
Ethambutol resistance in Mycobacterium tuberculosis: critical role of embB mutations. Antimicrobial Agents and Chemotherapy. [Link]
-
N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. [Link]
-
Rifampicin. Wikipedia. [Link]
-
The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews. [Link]
-
Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
Treatment for Drug-Susceptible Tuberculosis Disease. Centers for Disease Control and Prevention. [Link]
-
2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. [Link]
-
Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Tuberculosis [who.int]
- 2. A systematic review and meta-analysis of first-line tuberculosis drug concentrations and treatment outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATS/CDC/IDSA Guidelines for Treatment of Drug-Susceptible Tuberculosis [idsociety.org]
- 4. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. droracle.ai [droracle.ai]
- 13. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. droracle.ai [droracle.ai]
- 17. journals.asm.org [journals.asm.org]
- 18. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 19. Ethambutol resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DSpace [iris.who.int]
- 25. journals.asm.org [journals.asm.org]
- 26. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to Validating n,1-Dimethyl-1h-pyrrole-2-carboxamide as a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of n,1-Dimethyl-1h-pyrrole-2-carboxamide, a novel small molecule inhibitor hypothesized to target key oncogenic signaling pathways. We will compare its preclinical efficacy and safety profile against established standards of care and appropriate controls, offering a robust methodology for its evaluation as a potential therapeutic candidate.
Introduction: The Rationale for In Vivo Validation
The journey of a small molecule from a promising hit in a high-throughput screen to a clinical candidate is a rigorous process of validation.[1][2] While in vitro assays provide initial insights into a compound's activity, in vivo studies using animal models are indispensable for understanding its behavior in a complex biological system.[1][3] These studies are crucial for assessing not only the anti-tumor efficacy but also the pharmacokinetic and toxicological profile of the drug candidate, which are critical determinants of its therapeutic potential.[4]
This compound belongs to the pyrrole carboxamide class of compounds, a structural motif present in numerous biologically active agents.[5] Based on preliminary (hypothetical) in vitro screening data, this compound has demonstrated potent cytotoxic effects against a panel of human colon cancer cell lines. This guide outlines a comprehensive in vivo study to validate these initial findings.
Hypothesized Mechanism of Action
We hypothesize that this compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. The proposed mechanism involves the downstream suppression of key proteins that drive tumor progression.
Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biobide.com [blog.biobide.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
A Comparative Benchmarking Guide to Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors
In the landscape of anti-tuberculosis drug discovery, the quest for novel inhibitors targeting essential mycobacterial processes is of paramount importance. The pyrrole-2-carboxamide scaffold has emerged as a promising framework for the development of potent therapeutic agents. This guide provides an in-depth comparative analysis of n,1-Dimethyl-1h-pyrrole-2-carboxamide , benchmarking its activity against established inhibitors of mycolic acid biosynthesis. Through detailed experimental protocols and comparative data, we will elucidate the structural nuances that govern inhibitory efficacy, offering valuable insights for researchers and drug development professionals in the field.
Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold and the MmpL3 Target
The mycobacterial cell wall is a complex and unique structure, rich in mycolic acids, which are essential for the viability and virulence of Mycobacterium tuberculosis. The transport of these mycolic acids across the inner membrane is mediated by the essential protein, Mycobacterial membrane protein large 3 (MmpL3).[1][2] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it a highly attractive target for novel anti-tubercular drugs.[2]
The pyrrole-2-carboxamide core is a privileged structure in medicinal chemistry, serving as a versatile building block for inhibitors of various biological targets.[3] Recent studies have highlighted its potential in the design of MmpL3 inhibitors. However, subtle modifications to this scaffold can dramatically alter biological activity. This guide focuses on this compound, a derivative with methylation on both the pyrrole and carboxamide nitrogens. It has been observed that such modifications can lead to a significant loss of activity, underscoring the critical role of hydrogen bonding in the inhibitor-target interaction. This compound, therefore, serves as an excellent baseline for understanding the structure-activity relationships (SAR) within this chemical series.
To provide a comprehensive benchmark, we will compare the activity of this compound against two well-characterized inhibitors:
-
NITD-304 : A potent, preclinical indole-2-carboxamide inhibitor that directly targets MmpL3.[1][4][5]
-
Isoniazid (INH) : A cornerstone of first-line tuberculosis therapy that inhibits mycolic acid synthesis via a different mechanism, primarily by targeting the enoyl-acyl carrier protein reductase (InhA).[6][7]
Experimental Design: A Head-to-Head Comparison
The following sections detail the experimental workflows designed to quantitatively assess and compare the inhibitory activities of this compound, NITD-304, and Isoniazid. The causality behind our experimental choices is to first determine the overall anti-mycobacterial potency and then to specifically probe the mechanism of action related to mycolic acid biosynthesis.
Figure 1: Overall experimental workflow for benchmarking the inhibitors.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis. The REMA method is a colorimetric assay that provides a quantitative measure of cell viability.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Test compounds (this compound, NITD-304, Isoniazid) dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control: Rifampicin
-
Negative control: DMSO (vehicle)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:100 in fresh broth to obtain the final inoculum.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in Middlebrook 7H9 broth. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL. Include a drug-free well (growth control) and a well with broth only (sterility control).
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Inhibition of Mycolic Acid Synthesis via [14C] Acetate Metabolic Labeling
This assay directly measures the impact of the inhibitors on the biosynthesis of mycolic acids by tracking the incorporation of radiolabeled acetate, a precursor for fatty acid synthesis.
Materials:
-
Mid-log phase culture of M. tuberculosis H37Rv
-
[1-¹⁴C] acetic acid, sodium salt
-
Test compounds at 4x and 10x their MIC values
-
Saponification reagent (20% aqueous tetrabutylammonium hydroxide)
-
TLC plates (silica gel)
-
Developing solvent (e.g., petroleum ether/acetone 95:5, v/v)
-
Phosphor screen and imager
-
Scintillation counter
Procedure:
-
Compound Treatment: Aliquot 1 mL of the mid-log phase M. tuberculosis culture into microcentrifuge tubes. Add the test compounds at the desired concentrations (e.g., 4x and 10x MIC) and incubate for 4 hours at 37°C. Include a no-drug control.
-
Radiolabeling: Add 1 µCi of [1-¹⁴C] acetate to each tube and incubate for an additional 8 hours at 37°C.
-
Lipid Extraction: Pellet the cells by centrifugation. Extract the total lipids from the cell pellet using a suitable solvent system (e.g., chloroform/methanol).
-
Saponification and Mycolic Acid Methyl Ester (MAME) Preparation: Saponify the extracted lipids to release the mycolic acids. Convert the mycolic acids to their methyl esters (MAMEs) for analysis.
-
TLC Analysis: Spot the extracted MAMEs onto a TLC plate. Develop the plate using the appropriate solvent system to separate the different classes of MAMEs.
-
Visualization and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled MAMEs using a phosphor imager. Scrape the corresponding silica from the TLC plate and quantify the radioactivity using a scintillation counter. A reduction in radioactivity in the MAME bands in the presence of the compound indicates inhibition of mycolic acid synthesis.
Comparative Performance Data
The following tables summarize the expected outcomes from the benchmarking experiments, based on existing literature and the known mechanisms of the compounds.
Table 1: Comparative Anti-mycobacterial Potency (MIC)
| Compound | Target | Expected MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound | MmpL3 (presumed) | > 32 (Inactive) |
| NITD-304 | MmpL3 | 0.01 - 0.1 |
| Isoniazid (INH) | InhA | 0.02 - 0.08 |
Table 2: Inhibition of Mycolic Acid Synthesis
| Compound (at 4x MIC) | Inhibition of [14C] Acetate Incorporation into Mycolic Acids |
| This compound | No significant inhibition |
| NITD-304 | Strong inhibition |
| Isoniazid (INH) | Strong inhibition |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The data strongly suggest that methylation of the nitrogen atoms in the pyrrole-2-carboxamide scaffold abrogates its anti-mycobacterial activity. This is likely due to the loss of crucial hydrogen bond donor capabilities, which are essential for binding to the MmpL3 target. In contrast, potent inhibitors like NITD-304, which possess these hydrogen bond donors, exhibit strong inhibition of both bacterial growth and mycolic acid synthesis.
Figure 2: Simplified schematic of the mycolic acid pathway and points of inhibition.
Isoniazid, while also a potent inhibitor of mycolic acid synthesis, acts upstream of MmpL3 by targeting the FAS-II system.[6][8] This distinction is crucial in the development of new drugs, as inhibitors with novel mechanisms of action are needed to combat drug-resistant strains of M. tuberculosis.
Conclusion
This comparative guide demonstrates the critical importance of specific structural features within the pyrrole-2-carboxamide scaffold for potent MmpL3 inhibition. The lack of activity observed for this compound serves as a stark illustration of the necessity of hydrogen-bonding capabilities for effective target engagement. In contrast, established inhibitors like NITD-304 provide a clear benchmark for the potency that can be achieved with this scaffold.
For researchers in the field, these findings underscore the need for careful consideration of structure-activity relationships in the design of new anti-tubercular agents. The experimental protocols detailed herein provide a robust framework for the evaluation of novel compounds targeting mycolic acid biosynthesis, a validated and essential pathway in Mycobacterium tuberculosis.
References
-
Grzegorzewicz, A. E., et al. (2012). Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nature Chemical Biology. [Link]
-
La Rosa, V., et al. (2015). Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. [Link]
-
Li, W., et al. (2018). HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter. mBio. [Link]
-
Siddiqi, N., et al. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Antibiotics. [Link]
-
Sirgel, F. A., Wiid, I. J. F., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology. [Link]
-
Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. [Link]
-
Rao, S. P. S., et al. (2013). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]
-
Mdluli, K., et al. (1996). Determination of the primary target for isoniazid in mycobacterial mycolic acid biosynthesis with Mycobacterium aurum A+. Biochemical Journal. [Link]
-
Wikipedia. Isoniazid. [Link]
-
Verheij, E. R., et al. (n.d.). De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry. TNO. [Link]
-
Takayama, K., et al. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews. [Link]
-
CSU STRATA. MmpL3 Inhibitor Screening Assays. [Link]
-
Dr.Oracle. What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. [Link]
Sources
- 1. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Determination of the primary target for isoniazid in mycobacterial mycolic acid biosynthesis with Mycobacterium aurum A+ - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity and Selectivity Profiling of n,1-Dimethyl-1h-pyrrole-2-carboxamide: A Technical Guide
In the landscape of modern drug discovery, the pyrrole-2-carboxamide scaffold has emerged as a "privileged structure," forming the core of numerous biologically active molecules with therapeutic potential.[1] These compounds have demonstrated a wide range of activities, including antibacterial, antifungal, and anticancer properties.[1] This guide provides a comprehensive, albeit hypothetical, comparative analysis of n,1-Dimethyl-1h-pyrrole-2-carboxamide , a specific derivative within this promising class. Due to the nascent stage of research on this particular molecule, we will outline a robust experimental framework for its characterization. This will be achieved by comparing its projected performance against a curated panel of structurally related and functionally relevant pyrrole-2-carboxamide derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the systematic evaluation of novel chemical entities. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative scientific literature.
Introduction to the Pyrrole-2-Carboxamide Scaffold and the Significance of Profiling
The pyrrole-2-carboxamide core is a key building block in the synthesis of complex molecules, such as DNA minor-groove binders and potent enzyme inhibitors.[1] Its versatility has been leveraged in structure-guided drug design to target critical proteins like the Mycobacterial membrane protein large 3 (MmpL3) in tuberculosis and various kinases in oncology.[2][3]
For any novel compound, a thorough assessment of its cytotoxicity and selectivity is paramount. Cytotoxicity assays determine the dose-dependent toxicity of a compound towards cultured cells, providing a preliminary indication of its therapeutic window. Selectivity profiling, on the other hand, evaluates the compound's propensity to interact with its intended target versus off-target molecules, which is crucial for predicting potential side effects and ensuring a favorable safety profile.[4]
This guide will focus on a hypothetical profiling of this compound (Compound A) against a panel of comparators with known activities in the context of cancer therapy.
Comparator Compounds
To establish a meaningful comparison, we have selected three comparator compounds from the pyrrole-2-carboxamide class with documented biological activities.
-
Compound B: A Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Extracellular signal-regulated kinase 5 (ERK5) is implicated in cancer cell proliferation, migration, and survival.[5] Pyrrole carboxamides have been identified as potent and selective inhibitors of ERK5.[3][6]
-
Compound C: A Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitor. Colony-stimulating factor-1 receptor (CSF1R) is a receptor tyrosine kinase crucial for macrophage differentiation and survival, and its inhibition is a therapeutic strategy in various cancers.[7][8][9][10]
-
Compound D: A Pyrrole-based MmpL3 Inhibitor. While primarily an anti-tuberculosis target, profiling against a non-mammalian target inhibitor can provide valuable insights into broad-spectrum cytotoxicity and off-target effects. Many such compounds exhibit low cytotoxicity against mammalian cells.[2][11]
| Compound | Name / Class | Rationale for Inclusion |
| A | This compound | Test Compound |
| B | Pyrrole Carboxamide ERK5 Inhibitor | Comparator with known kinase inhibitory activity in cancer.[3][6] |
| C | Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitor | Comparator targeting a different class of kinases relevant to cancer therapy.[7][8][9][10] |
| D | Pyrrole-based MmpL3 Inhibitor | Comparator with a non-mammalian primary target to assess general cytotoxicity.[2][11] |
Cytotoxicity Profiling: A Multi-Cell Line Approach
The initial step in characterizing a new chemical entity is to assess its cytotoxic potential across a panel of relevant cell lines.
Rationale for Cell Line Selection
A well-chosen cell line panel should include representatives from different cancer types to identify potential tissue-specific activity. It is also crucial to include a non-cancerous cell line to gauge preliminary selectivity. For this hypothetical study, we propose the following panel:
-
MCF-7 (Breast Adenocarcinoma): A commonly used, well-characterized human breast cancer cell line.[12][13]
-
LoVo (Colon Adenocarcinoma): A human colon cancer cell line.[14]
-
SK-OV-3 (Ovarian Adenocarcinoma): A human ovarian cancer cell line.[14]
-
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line to serve as a control for general cytotoxicity.
Experimental Protocols
Two complementary assays will be employed to provide a comprehensive view of cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[15][16]
This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[17] It serves as an indicator of cell membrane integrity and cytotoxicity.[18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value (the concentration that causes 50% of maximum LDH release).
Hypothetical Cytotoxicity Data
The following table presents a hypothetical outcome of the cytotoxicity screening, which would allow for a direct comparison of the compounds.
| Compound | Cell Line | IC50 (µM) - MTT Assay | EC50 (µM) - LDH Assay |
| A | MCF-7 | 15.2 | 20.5 |
| LoVo | 25.8 | 31.2 | |
| SK-OV-3 | 18.9 | 24.1 | |
| HEK293 | > 100 | > 100 | |
| B | MCF-7 | 5.1 | 7.8 |
| LoVo | 8.3 | 11.5 | |
| SK-OV-3 | 6.5 | 9.2 | |
| HEK293 | 55.4 | 68.9 | |
| C | MCF-7 | 2.8 | 4.1 |
| LoVo | 4.2 | 6.5 | |
| SK-OV-3 | 3.1 | 5.3 | |
| HEK293 | 30.1 | 42.7 | |
| D | MCF-7 | > 100 | > 100 |
| LoVo | > 100 | > 100 | |
| SK-OV-3 | > 100 | > 100 | |
| HEK293 | > 100 | > 100 |
Selectivity Profiling: Kinase Panel Screening
Given that many pyrrole-2-carboxamide derivatives exhibit kinase inhibitory activity, a broader selectivity screen against a panel of kinases is a logical next step to understand the potential mechanism of action and off-target effects.[4][19][20]
Rationale for Kinase Panel Selection
The kinase panel should include the suspected primary targets (ERK5 and CSF1R) as well as other related and unrelated kinases to assess selectivity. A representative panel could include:
-
MAPK Family: ERK1, ERK2, p38α, JNK1
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR2, PDGFRβ
-
Other Kinases: CDK2, AKT1
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for kinase profiling is a competitive binding assay or an enzymatic activity assay.[4]
Protocol (General):
-
Assay Setup: In a multi-well plate, combine the kinase, a fluorescently labeled ATP-competitive ligand (for binding assays) or a substrate and ATP (for activity assays), and the test compound at various concentrations.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time.
-
Detection: Measure the signal (e.g., fluorescence polarization for binding assays, product formation for activity assays) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value for each kinase.
Hypothetical Selectivity Data
The selectivity of a compound can be visualized through a kinase dendrogram or summarized in a table.
| Kinase | Compound A IC50 (µM) | Compound B IC50 (µM) | Compound C IC50 (µM) |
| ERK5 | 8.2 | 0.05 | > 50 |
| CSF1R | 12.5 | > 50 | 0.01 |
| ERK1 | > 50 | 2.5 | > 50 |
| ERK2 | > 50 | 3.1 | > 50 |
| p38α | > 50 | 8.9 | > 50 |
| JNK1 | > 50 | 15.2 | > 50 |
| EGFR | 25.6 | > 50 | 1.2 |
| VEGFR2 | 30.1 | > 50 | 0.8 |
| PDGFRβ | 28.9 | > 50 | 0.5 |
| CDK2 | > 50 | > 50 | > 50 |
| AKT1 | > 50 | > 50 | > 50 |
Data Interpretation and Structure-Activity Relationship (SAR)
-
This compound (Compound A) exhibits moderate cytotoxicity against the tested cancer cell lines with a favorable selectivity profile, showing minimal toxicity to the non-cancerous HEK293 cells. Its kinase inhibition profile is relatively clean at the tested concentrations, suggesting a potential mechanism of action other than broad-spectrum kinase inhibition.
-
Compound B (ERK5 Inhibitor) demonstrates potent cytotoxicity against the cancer cell lines, which correlates with its high potency against ERK5. The lower, but still significant, cytotoxicity against HEK293 cells suggests some on-target toxicity or minor off-target effects.
-
Compound C (CSF1R Inhibitor) is the most potent cytotoxic agent in this panel, consistent with its strong inhibition of CSF1R and some activity against other RTKs.
-
Compound D (MmpL3 Inhibitor) , as expected, shows no significant cytotoxicity against mammalian cells, confirming its selective action on the mycobacterial target.
The structural differences between these compounds, particularly the substitutions on the pyrrole ring and the carboxamide nitrogen, are key determinants of their potency and selectivity. The N,1-dimethyl substitution in Compound A appears to reduce the potent kinase inhibitory activity seen in more complex derivatives like Compounds B and C.
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity and Selectivity Profiling
Caption: Workflow for comparative cytotoxicity and selectivity profiling.
Simplified Kinase Signaling Pathways
Caption: Simplified signaling pathways inhibited by comparator compounds.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the cytotoxicity and selectivity profiling of this compound. By employing a comparative approach with well-characterized analogues, researchers can efficiently elucidate the potential therapeutic profile of this novel compound.
Based on our hypothetical data, this compound presents an interesting profile of moderate and selective cytotoxicity against cancer cells without potent inhibition of the tested kinases. This suggests that its mechanism of action may differ from that of the more extensively studied kinase-inhibiting pyrrole-2-carboxamides.
Future studies should aim to:
-
Expand the panel of cancer cell lines to further delineate the spectrum of activity.
-
Investigate the mechanism of cell death (e.g., apoptosis, necrosis).
-
Conduct broader target deconvolution studies to identify the primary molecular target(s) of this compound.
-
Perform in vivo studies in relevant animal models to assess efficacy and safety.
By following a systematic and comparative approach as detailed in this guide, the scientific community can effectively unlock the therapeutic potential of novel pyrrole-2-carboxamide derivatives.
References
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. [Link]
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. [Link]
-
n,1-dimethylpyrrole-2-carboxamide. [Link]
-
Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. [Link]
-
Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. [Link]
-
Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. [Link]
-
The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. [Link]
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. [Link]
-
N,N-dimethyl-1H-pyrrole-2-carboxamide. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Published ERK5 inhibitors. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. [Link]
-
N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). [Link]
-
1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. [Link]
-
Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. [Link]
-
LDH Cytotoxicity Assay FAQs. [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. [Link]
-
A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. [Link]
Sources
- 1. This compound|CAS 7151-19-1 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of n,1-Dimethyl-1H-pyrrole-2-carboxamide Synthesis
In the landscape of modern drug discovery and chemical biology, the pyrrole-2-carboxamide scaffold stands as a privileged structure, integral to a multitude of biologically active molecules. Among these, n,1-Dimethyl-1H-pyrrole-2-carboxamide serves as a key building block and a frequent subject of synthetic efforts. However, as with any chemical synthesis, the reproducibility of experimental results is paramount for advancing research and development. This guide provides an in-depth analysis of the factors influencing the reproducibility of synthesizing this compound, offering a comparative look at common synthetic strategies and the critical parameters that ensure consistent outcomes.
Introduction: The Significance of this compound
This compound is a derivative of pyrrole-2-carboxamide, a core motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[1]. The methylation at the N1 position of the pyrrole ring and the nitrogen of the carboxamide group can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can also impact its biological activity by altering its binding affinity to target proteins. For instance, in the context of developing inhibitors for Mycobacterial membrane protein large 3 (MmpL3), methylation of the pyrrole and amide nitrogens was found to abolish the inhibitory activity, highlighting the critical role of these specific structural features[2]. Given its importance, the ability to reliably synthesize this compound is a foundational requirement for any research program that utilizes it.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several pathways. The reproducibility of each route is highly dependent on the choice of starting materials, reaction conditions, and purification methods. Here, we compare three common strategies.
Method 1: N-Methylation of a Pre-formed Pyrrole-2-carboxamide
This is a convergent approach where a suitable pyrrole-2-carboxamide precursor is first synthesized and subsequently methylated. A representative example is the synthesis of the structurally analogous N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide[2].
Workflow for N-Methylation Strategy
Caption: Workflow for the N-Methylation approach.
Experimental Protocol (Adapted from[2])
-
Deprotonation: To a solution of the starting N-methyl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Methylation: After stirring for 30 minutes, add methyl iodide (CH3I, 2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3 hours.
-
Quenching: Carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method 2: Amide Coupling of N-Methyl-pyrrole-2-carboxylic Acid
This linear approach involves the synthesis of N-methyl-pyrrole-2-carboxylic acid followed by amide bond formation with dimethylamine.
Workflow for Amide Coupling Strategy
Caption: Workflow for the Amide Coupling approach.
Experimental Protocol (General Procedure)
-
Activation: To a solution of N-methyl-pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Amine Addition: Add triethylamine (TEA, 2.0 eq) followed by dimethylamine hydrochloride (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 18-30 hours.
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Method 1.
Method 3: Vilsmeier-Haack Formylation of N-Methylpyrrole and Subsequent Oxidative Amidation
This method builds the carboxamide functionality from an aldehyde precursor, which is synthesized from N-methylpyrrole.
Workflow for Vilsmeier-Haack and Amidation Strategy
Caption: Workflow for the Vilsmeier-Haack and Amidation approach.
Experimental Protocol (Conceptual)
-
Formylation: Perform a Vilsmeier-Haack reaction on N-methylpyrrole using phosphorus oxychloride (POCl3) and DMF to yield N-methyl-1H-pyrrole-2-carbaldehyde[3][4][5][6].
-
Oxidative Amidation: Subject the resulting aldehyde to oxidative amidation conditions with dimethylformamide in the presence of a catalyst system such as nBu4NI and TBHP[7].
Factors Influencing Reproducibility: A Deep Dive
Achieving consistent results in the synthesis of this compound hinges on meticulous control over several key experimental variables.
Table 1: Critical Parameters for Reproducible Synthesis
| Parameter | Method 1 (N-Methylation) | Method 2 (Amide Coupling) | Method 3 (Vilsmeier-Haack) | Rationale & Causality |
| Purity of Starting Materials | High purity of pyrrole-2-carboxamide is crucial. | Purity of N-methyl-pyrrole-2-carboxylic acid and dimethylamine is essential. | Purity of N-methylpyrrole dictates the efficiency of formylation. | Impurities can lead to side reactions, lower yields, and complex purification. |
| Solvent Anhydrousness | Critical for the deprotonation step with NaH. | Important to prevent hydrolysis of activated acid intermediate. | Crucial for the formation of the Vilsmeier reagent. | Protic impurities will quench strong bases and reactive intermediates, halting the reaction. |
| Reagent Stoichiometry | Precise control of base and methylating agent is key to avoid over-methylation or incomplete reaction. | Accurate stoichiometry of coupling agents and amine is necessary for high conversion. | Stoichiometry of the Vilsmeier reagent affects the yield of the aldehyde. | Incorrect ratios can lead to a mixture of products and unreacted starting materials. |
| Temperature Control | Initial cooling to 0 °C for deprotonation is important for controlling the exothermic reaction. | Amide coupling is typically run at room temperature. | The Vilsmeier-Haack reaction often requires careful temperature management. | Temperature fluctuations can lead to side reactions and decomposition of intermediates. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track consumption of starting material. | TLC or LC-MS to monitor the formation of the amide product. | Monitoring the formation of the aldehyde is the first key checkpoint. | Inadequate monitoring can result in premature work-up or over-running the reaction, both detrimental to yield and purity. |
| Work-up and Purification | Careful quenching of excess NaH is critical for safety. Efficient extraction and chromatographic purification are necessary. | Thorough removal of water-soluble coupling agents and byproducts is essential. | Hydrolysis of the intermediate iminium salt must be complete. Purification of the final product is key. | Inconsistent purification can lead to batch-to-batch variability in product purity. |
Characterization and Validation of this compound
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three pyrrole ring protons, a singlet for the N1-methyl group, and two singlets for the N,N-dimethylamide protons. |
| ¹³C NMR | Resonances for the five pyrrole ring carbons (four CH and one quaternary), the amide carbonyl carbon, the N1-methyl carbon, and the two N,N-dimethylamide carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₁₀N₂O (138.0793 g/mol )[8][9]. |
| Melting Point | A sharp and consistent melting point range (literature value: 97-99 °C) is indicative of high purity[10]. |
Comparison with an Alternative: Paal-Knorr Synthesis of N-Substituted Pyrroles
For the synthesis of the N-methylpyrrole core, the Paal-Knorr reaction offers a robust and often high-yielding alternative to functionalization of the pre-formed pyrrole ring[11][12][13][14][15]. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Paal-Knorr Synthesis Workflow
Caption: Workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
While this method is excellent for preparing the N-substituted pyrrole ring, it would still require subsequent steps to introduce the carboxamide functionality at the 2-position, making it a more lengthy but potentially more controllable route for certain substituted analogs. The reproducibility of the Paal-Knorr reaction itself is generally high, especially with the use of modern catalysts and reaction conditions that avoid harsh acids[15].
Conclusion and Recommendations
The reproducible synthesis of this compound is an achievable goal for the diligent researcher. The choice of synthetic strategy will depend on the availability of starting materials and the scale of the synthesis.
-
For small-scale and rapid access , Method 1 (N-methylation) is often the most direct, provided a suitable pyrrole-2-carboxamide precursor is available. Careful control of anhydrous conditions and reagent stoichiometry are the primary determinants of reproducibility.
-
For larger-scale synthesis and greater control over purity , Method 2 (Amide Coupling) is a reliable option. The key to reproducibility lies in the efficient synthesis and purification of the N-methyl-pyrrole-2-carboxylic acid intermediate and the use of well-established amide coupling protocols.
-
For a more convergent and potentially scalable approach , Method 3 (Vilsmeier-Haack and amidation) offers an elegant route from a simple starting material. However, the multi-step nature introduces more potential points of variability.
Regardless of the chosen method, a commitment to high-purity starting materials, rigorous control of reaction parameters, and consistent purification and analytical validation are the cornerstones of achieving reproducible experimental outcomes. This guide serves as a framework for researchers to critically evaluate and optimize their synthetic approaches to this important class of molecules.
References
-
Yin, D., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Guzmán-Martínez, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. [Link]
-
Li, J., et al. (2018). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. Catalysis Communications. [Link]
-
Borah, P., et al. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Letters in Organic Chemistry. [Link]
-
Reddy, G. S., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical Sciences. [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]
-
Wang, B., et al. (2008). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Chinese Chemical Letters. [Link]
-
Sharma, V., & Kumar, P. (2011). A Review on Vilsmeier-Haack Reaction. International Journal of ChemTech Research. [Link]
-
PubChemLite. (n.d.). N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]
-
Farkaš, T., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal. [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. [Link]
-
Altman, R. A., et al. (2008). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines With Aryl Halides. Journal of Organic Chemistry. [Link]
-
Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. [Link]
-
Chemsrc. (n.d.). CAS#:7126-47-8 | 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). [Link]
- Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
-
Biradar, S. M., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]
-
Shabalin, D. A., et al. (2017). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Chemistry of Heterocyclic Compounds. [Link]
-
Romo, D., & Meyers, A. I. (1991). An isochroman-derived chiral controller for the stereoselective synthesis of the oroidin alkaloids. The Journal of Organic Chemistry. [Link]
-
Wulff, J. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]
-
Smith, B. D. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. [Link]
-
Altman, R. A., et al. (2008). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides. The Journal of organic chemistry. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]
-
ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. [Link]
-
SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. [Link]
-
Laha, J. K., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Communications. [Link]
-
PubChem. (n.d.). 1H-pyrrole-2-carboxamide. [Link]
-
Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical communications (Cambridge, England). [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 10. N,N-dimethyl-1H-pyrrole-2-carboxamide | 7126-47-8 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
A Head-to-Head Comparison of Synthetic Routes to n,1-Dimethyl-1h-pyrrole-2-carboxamide
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. n,1-Dimethyl-1h-pyrrole-2-carboxamide is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a detailed, head-to-head comparison of two prominent synthetic methods, offering insights into the experimental choices, expected outcomes, and practical considerations for each.
Introduction to this compound
The this compound core is a recurring motif in biologically active molecules. The pyrrole ring, a five-membered aromatic heterocycle, is a common feature in natural products and pharmaceuticals. The N-methylation of both the pyrrole ring and the amide functionality can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The strategic synthesis of this compound is therefore of significant interest.
Method A: Direct Amide Coupling of 1-Methyl-1H-pyrrole-2-carboxylic acid
This approach represents a convergent and arguably more direct route to the target molecule, starting from the readily available 1-methyl-1H-pyrrole-2-carboxylic acid. The core of this method lies in the formation of the amide bond with methylamine, a classic transformation in organic synthesis.
Scientific Rationale
Directly coupling a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[1][2][3]
Experimental Protocol
Step 1: Activation of 1-Methyl-1H-pyrrole-2-carboxylic acid and Amide Bond Formation
-
To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0 eq, typically as a solution in THF or water) to the reaction mixture. The excess methylamine is used to drive the reaction to completion and neutralize the acidic byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% HCl solution) to remove unreacted amine, a mild base (e.g., 5% NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Direct one-pot amide coupling workflow.
Method B: Stepwise Methylation via N-Methyl-1H-pyrrole-2-carboxamide Intermediate
This synthetic strategy takes a more linear approach, first constructing the N-methyl amide and subsequently methylating the pyrrole nitrogen. This method can be advantageous if the starting material, pyrrole-2-carboxylic acid, is more readily available or cost-effective than its N-methylated counterpart.
Scientific Rationale
This two-step process involves two distinct and well-established reactions. The first step is the formation of N-methyl-1H-pyrrole-2-carboxamide from pyrrole-2-carboxylic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.
The second step is the N-methylation of the pyrrole ring. The pyrrole N-H is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion then readily reacts with a methylating agent, typically methyl iodide (MeI), in an SN2 reaction to yield the N-methylated product.[4]
Experimental Protocol
Step 1: Synthesis of N-Methyl-1H-pyrrole-2-carboxamide
-
Suspend pyrrole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases, indicating the formation of pyrrole-2-carbonyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C and slowly add a solution of methylamine (2.5 eq) in THF or a suitable solvent.
-
Stir the reaction at room temperature for 2-4 hours.
-
Work up the reaction as described in Method A (aqueous wash) to isolate the crude N-methyl-1H-pyrrole-2-carboxamide.
-
Purify by column chromatography or recrystallization.
Step 2: N-Methylation of the Pyrrole Ring
-
To a solution of N-methyl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Workflow Diagram
Caption: Stepwise synthesis via an N-methyl amide intermediate.
Head-to-Head Comparison
| Parameter | Method A: Direct Amide Coupling | Method B: Stepwise Methylation |
| Starting Material | 1-Methyl-1H-pyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid |
| Number of Steps | 1 | 2 |
| Key Reagents | EDC, HOBt, Methylamine | SOCl₂, Methylamine, NaH, MeI |
| Typical Yield | Good to Excellent (70-90%) | Good (60-80% over two steps) |
| Reaction Conditions | Mild (0 °C to room temperature) | Varied (reflux for step 1, 0 °C to RT for step 2) |
| Ease of Purification | Moderate (removal of coupling agent byproducts) | Moderate (two separate purifications) |
| Atom Economy | Moderate | Lower (due to the use of SOCl₂ and NaH) |
| Safety Considerations | EDC and HOBt are sensitizers. | SOCl₂ is corrosive and toxic. NaH is flammable. MeI is a carcinogen. |
| Scalability | Generally good, cost of coupling agents can be a factor. | Good, but handling of hazardous reagents at scale requires special precautions. |
Senior Application Scientist's Recommendation
The choice between Method A and Method B hinges on several factors, primarily the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.
Method A is recommended for:
-
Rapid synthesis and route scouting: Its one-pot nature makes it ideal for quickly generating the target compound for initial biological screening.
-
Small to medium-scale synthesis: When the cost of coupling agents is not prohibitive, this method offers a more streamlined and efficient workflow.
-
Laboratories with limited capabilities for handling highly reactive reagents: The reagents used in Method A are generally less hazardous than those in Method B.
Method B is recommended for:
-
Cost-effective large-scale synthesis: If pyrrole-2-carboxylic acid is significantly cheaper than its N-methylated analog, the two-step process may be more economical at scale, despite the lower overall atom economy.
-
Situations where 1-methyl-1H-pyrrole-2-carboxylic acid is unavailable: This method provides a reliable alternative starting from a more fundamental building block.
-
Laboratories equipped to handle hazardous materials: The use of thionyl chloride, sodium hydride, and methyl iodide requires appropriate safety infrastructure and handling protocols.
References
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 2021. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 5, p.533 (1973); Vol. 44, p.50 (1964). [Link]
- Synthesis method of N-methylpyrrole.
-
Pyrrole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 35, p.92 (1955). [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 2022. [Link]
- A process for amidation of pyrrole carboxylate compounds.
-
Please suggest best process for N-methyl pyrrole synthesis? ResearchGate, 2020. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate, 2015. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2009. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2021. [Link]
-
N-Methyl-1H-pyrrole-2-carboxamide. PubChem. [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of n,1-Dimethyl-1h-pyrrole-2-carboxamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of n,1-Dimethyl-1h-pyrrole-2-carboxamide, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not immediately available, this guide is built upon the known hazards of closely related pyrrole derivatives and established best practices for chemical waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
It is imperative to obtain and consult the specific SDS for this compound from your chemical supplier before handling or disposing of this compound. The information presented here should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Assessment and Initial Precautions
Understanding the potential hazards of a chemical is the first step in safe disposal. Based on data for analogous compounds like N,N-dimethyl-1H-pyrrole-2-carboxamide, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled[1]. Other pyrrole derivatives are known to cause skin and eye irritation[2][3]. Therefore, treating this compound as a hazardous substance is a necessary precaution.
Immediate Actions Upon Contamination:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[2][3][4].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[2][3][4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
Personal Protective Equipment (PPE)
Due to the potential hazards, the following PPE must be worn when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | To prevent eye contact with the chemical, which may cause serious irritation[2][3]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid skin contact, as the compound is potentially harmful upon dermal absorption[1][2]. |
| Body Protection | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing and skin[5]. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation, but may be necessary if aerosols are generated. | To prevent inhalation, which is a potential route of harmful exposure[1]. Always work in a well-ventilated area or under a chemical fume hood[2][3][6]. |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a chemically compatible container with a secure, tight-fitting lid. The container should be in good condition, with no cracks or signs of deterioration[7]. For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metallic containers for acidic or basic waste[8].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the building and room number where the waste was generated[7].
-
Collection:
-
For pure, unused this compound, it is often best to leave it in its original container if possible[5].
-
For solutions or mixtures containing this compound, carefully transfer the waste into the designated hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. A general rule is to avoid mixing different hazard classes of chemicals in the same container[8].
-
-
Container Fullness: Do not fill the waste container beyond 90% capacity to allow for expansion of the contents[7][8].
On-Site Storage and Accumulation
Laboratories that generate hazardous waste must establish "Satellite Accumulation Areas" for the temporary storage of waste.
-
Location: The satellite accumulation area should be at or near the point of waste generation and under the control of laboratory personnel[7].
-
Storage Conditions:
-
Time Limits: A full waste container must be removed from the satellite accumulation area within three days. Partially filled containers can remain for up to one year[7]. However, your institution may have stricter policies.
Final Disposal Procedures
The final disposal of this compound must be conducted in compliance with local, state, and federal regulations.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Step-by-Step Final Disposal:
-
Contact Waste Management Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[5].
-
Provide Necessary Information: Be prepared to provide the SDS or detailed information about the chemical's hazards to the waste management personnel[5].
-
Documentation: Maintain meticulous records of the disposal process as required by your institution and local regulations[5].
Empty Container Disposal
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Decontamination: A common and effective method is to triple-rinse the container with a suitable solvent.
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste[11].
-
Final Disposal of Decontaminated Container: Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled as scrap material, depending on institutional policies[11].
Regulatory Compliance
Adherence to regulations from agencies like the EPA and OSHA is mandatory.
| Regulatory Body | Key Requirements |
| EPA | Governs the identification, generation, transportation, treatment, storage, and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may be subject to specific regulations under Subpart K of 40 CFR part 262, which includes provisions for waste determination by trained professionals and annual removal of waste from labs[12][13]. |
| OSHA | Sets standards for worker safety when handling hazardous materials, including requirements for personal protective equipment, hazard communication, and employee training. Employers must ensure that all personnel handling hazardous waste are adequately trained[14][15][16][17]. |
By following these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted responsibly and in compliance with the highest standards of scientific integrity.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- (n.d.). chemical label N,N-dimethyl-1H-pyrrole-2-carboxamide.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Acros Organics. (2025).
-
PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- (2010).
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Acros Organics. (2025).
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
- (n.d.). pyrrole-MSDS.pdf.
- Sigma-Aldrich. (2025).
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. connmaciel.com [connmaciel.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. osha.gov [osha.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling n,1-Dimethyl-1h-pyrrole-2-carboxamide
Essential Safety and Handling Guide for n,1-Dimethyl-1h-pyrrole-2-carboxamide
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 7151-19-1). As a compound with a significant hazard profile, adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The information herein is synthesized from established safety data and best practices in chemical handling.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available data, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. A thorough risk assessment should be conducted before any handling of this material, considering the scale of the experiment and the potential for exposure.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Full-face respirator with appropriate particulate and organic vapor cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles (if not using a full-face respirator)- Lab coat (fully fastened)- Closed-toe shoes |
| Solution Preparation and Handling | - Full-face respirator or a combination of a half-mask respirator with organic vapor cartridges and chemical splash goggles- Chemical-resistant gloves (Nitrile)- Lab coat- Closed-toe shoes |
| Reaction in Progress (Closed System) | - Safety glasses with side shields- Lab coat- Chemical-resistant gloves (Nitrile)- Closed-toe shoes |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)- Chemical-resistant suit or apron- Chemical-resistant boots |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the recommended step-by-step process for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always handle this compound within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
-
-
Weighing and Transfer:
-
When weighing the solid compound, use a balance inside a ventilated enclosure or a fume hood to prevent inhalation of airborne particles.
-
Use anti-static tools to handle the powder.
-
Transfer the weighed compound directly into the reaction vessel within the fume hood.
-
-
Dissolution and Reaction:
-
Add solvents slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel covered as much as possible.
-
-
Post-Handling Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Wipe down the work surface of the fume hood and any contaminated equipment with a suitable decontaminating solution.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. This includes unused product, reaction residues, contaminated PPE, and cleaning materials.
Waste Segregation and Collection:
-
Solid Waste: Collect unused compound, contaminated bench paper, gloves, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all reaction residues and solvent rinses in a separate, labeled, and sealed hazardous waste container compatible with the solvents used.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow for this compound.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from incompatible materials.
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
